Product packaging for Norethindrone Acetate-D8(Cat. No.:)

Norethindrone Acetate-D8

Cat. No.: B15142522
M. Wt: 348.5 g/mol
InChI Key: IMONTRJLAWHYGT-XPHRWOMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Norethindrone Acetate-d8 is a deuterium-labeled analog of Norethindrone Acetate, a synthetic progestin hormone. This compound serves as an internal standard for quantitative bioanalysis in mass spectrometry, improving the accuracy of pharmacokinetic and metabolic studies. In research, Norethindrone Acetate is used to study endometriosis and as a component in hormonal contraceptives and hormone replacement therapy. Its mechanism of action involves binding to progesterone receptors in target tissues, which modulates gene transcription. This leads to the suppression of gonadotropin release (LH and FSH), inhibition of ovulation, and transformation of the endometrium. As a click chemistry reagent, it contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups. This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28O3 B15142522 Norethindrone Acetate-D8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O3

Molecular Weight

348.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-2,2,4,6,6,10,16,16-octadeuterio-17-ethynyl-13-methyl-3-oxo-1,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1/i5D2,6D2,12D2,13D,17D

InChI Key

IMONTRJLAWHYGT-XPHRWOMPSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC([C@@]4(C#C)OC(=O)C)([2H])[2H])C)[2H]

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C

Origin of Product

United States

Foundational & Exploratory

The Role of Norethindrone Acetate-D8 in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Norethindrone Acetate-D8 in modern research, primarily as a stable isotope-labeled internal standard for the precise quantification of norethindrone and its acetate form in complex biological matrices. This guide provides a comprehensive overview of its applications, detailed experimental methodologies, and quantitative data from relevant studies, presented in a clear and accessible format for laboratory professionals.

Core Application: An Internal Standard in Bioanalysis

This compound is a deuterated analog of Norethindrone Acetate, a synthetic progestin widely used in hormonal contraceptives and for the treatment of gynecological disorders such as endometriosis and abnormal uterine bleeding.[1][2] In the realm of research and drug development, the accurate measurement of norethindrone (the active metabolite of norethindrone acetate) concentrations in biological samples like plasma is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies.

Due to its structural similarity and mass difference from the non-labeled analyte, this compound serves as an ideal internal standard in mass spectrometry-based bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its primary function is to correct for the variability inherent in the analytical process, including sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Experimental Protocols and Methodologies

The quantification of norethindrone in biological samples using a deuterated internal standard like this compound typically involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are detailed experimental protocols synthesized from published research.

Sample Preparation: Solid-Phase Extraction (SPE)

A robust and commonly employed technique for extracting norethindrone from plasma is Solid-Phase Extraction.

Protocol:

  • Sample Thawing and Internal Standard Spiking: Thaw frozen plasma samples and vortex to ensure homogeneity. Pipette a known volume of plasma (e.g., 600 µL) into labeled tubes. Add a small volume (e.g., 50 µL) of the internal standard working solution (this compound in a suitable solvent) to all samples except for the blank.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Strata-X) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Sample Loading: Load the plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges to remove interfering substances. A typical wash sequence involves passing 1 mL of 0.05 M ammonium acetate followed by two washes with 1 mL of 5% methanol in water.

  • Drying: Dry the cartridges thoroughly, for instance, by applying nitrogen gas for approximately 3 minutes.

  • Elution: Elute the analyte and internal standard from the cartridge with a small volume (e.g., 300 µL) of the mobile phase or a suitable organic solvent.

  • Analysis: The eluate is then ready for injection into the LC-MS/MS system.

Chromatographic Separation: Ultra-Performance Liquid Chromatography (UPLC)

UPLC provides rapid and high-resolution separation of norethindrone from other plasma components.

Table 1: Typical UPLC Parameters for Norethindrone Analysis

ParameterValue
Column Acquity UPLC BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 2 mM Ammonium Formate Buffer
Mobile Phase B Acetonitrile
Gradient Isocratic (e.g., 40:60 v/v, A:B)
Flow Rate 0.6 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometric Detection: Tandem Mass Spectrometry (MS/MS)

MS/MS provides high selectivity and sensitivity for the quantification of norethindrone and its deuterated internal standard.

Table 2: Representative MS/MS Parameters for Norethindrone and Norethindrone-D6 (as a proxy for D8)

ParameterNorethindroneNorethindrone-D6 (Internal Standard)
Ionization Mode Positive Ion Electrospray (ESI+)Positive Ion Electrospray (ESI+)
MRM Transition Varies by instrument and methodVaries by instrument and method
Declustering Potential (DP) 50 V50 V
Collision Energy (CE) 40 eV40 eV
Collision Cell Exit Potential (CXP) 15 V15 V

Quantitative Data from Research Applications

The use of this compound as an internal standard enables the generation of high-quality quantitative data in various research settings.

Bioanalytical Method Validation

LC-MS/MS methods for norethindrone quantification are rigorously validated to ensure their reliability.

Table 3: Summary of a Validated LC-MS/MS Method for Norethindrone in Human Plasma

Validation ParameterResult
Linearity Range 0.1608 to 34.9782 ng/mL
Lower Limit of Quantification (LLOQ) 0.1608 ng/mL
Intra-day Precision (%CV) ≤ 6.1%
Inter-day Precision (%CV) ≤ 8.5%
Intra-day Accuracy (% Bias) -4.3% to 5.6%
Inter-day Accuracy (% Bias) -2.1% to 3.9%
Mean Recovery 75.8%
Matrix Effect Analyte: 97.71%, IS: 99.45%

Data synthesized from a representative study.

Pharmacokinetic Studies

Accurate quantification of norethindrone is essential for determining its pharmacokinetic profile.

Table 4: Pharmacokinetic Parameters of Norethindrone Following a Single Oral Dose of Norethindrone Acetate (1 mg) in Healthy Women

Pharmacokinetic ParameterMean Value (± SD)
Cmax (Maximum Concentration) 13.8 ± 4.3 ng/mL
Tmax (Time to Maximum Concentration) 1.3 ± 0.5 h
AUC₀₋t (Area Under the Curve) 84.4 ± 31.2 ng·h/mL
t½ (Half-life) 9.0 ± 2.5 h

Data synthesized from a representative bioequivalence study.

Visualizing the Research Workflow

The following diagrams illustrate the key processes where this compound is utilized.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike SPE Solid-Phase Extraction Spike->SPE Elute Elution SPE->Elute UPLC UPLC Separation Elute->UPLC MSMS MS/MS Detection UPLC->MSMS Quant Quantification MSMS->Quant PK Pharmacokinetic Parameters Quant->PK BE Bioequivalence Assessment Quant->BE

Bioanalytical Workflow for Norethindrone Quantification.

cluster_endometriosis Endometriosis Research cluster_pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Endometriosis Endometriosis Pathophysiology NETA_Treatment Norethindrone Acetate Treatment Endometriosis->NETA_Treatment leads to Symptom_Relief Symptom Relief (Pain, Bleeding) NETA_Treatment->Symptom_Relief results in Dosing Patient Dosing NETA_Treatment->Dosing Sampling Plasma Sampling Dosing->Sampling Quantification Norethindrone Quantification (using this compound) Sampling->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Dose_Response Dose-Response Relationship PK_Modeling->Dose_Response Dose_Response->Symptom_Relief informs

Role of Quantification in Endometriosis Clinical Research.

Conclusion

This compound is an indispensable tool in the research and development of norethindrone-containing pharmaceuticals. Its application as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for the reliable determination of drug concentrations in biological fluids. This, in turn, underpins our understanding of the pharmacokinetics of norethindrone and supports the clinical evaluation of its efficacy and safety in treating conditions like endometriosis. The methodologies and data presented in this guide highlight the technical foundation that enables the robust clinical investigation of this important therapeutic agent.

References

The Role of Norethindrone Acetate-D8 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of Norethindrone Acetate-D8 as an internal standard in bioanalytical methodologies. The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification of analytes in complex biological matrices. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant quantitative data to support the implementation of this compound in research and drug development settings.

Core Concept: The Mechanism of a Stable Isotope-Labeled Internal Standard

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability.[1] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for bioanalysis.[2][3]

The fundamental principle behind the efficacy of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest, in this case, Norethindrone Acetate.[2] By replacing eight hydrogen atoms with deuterium, this compound exhibits similar extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer as the unlabeled Norethindrone Acetate.[3] However, due to the mass difference, it can be distinguished by the mass spectrometer.

During sample preparation and analysis, any loss of the analyte due to extraction inefficiency, matrix effects (ion suppression or enhancement), or instrument variability will be mirrored by a proportional loss of the SIL internal standard.[3] By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, leading to a more accurate and precise quantification of the analyte.

Norethindrone Acetate: Mechanism of Action

Norethindrone acetate is a synthetic progestin that functions by mimicking the effects of the natural hormone progesterone.[4] Its primary mechanism of action involves binding to and activating progesterone receptors in various target tissues, including the reproductive organs, mammary glands, hypothalamus, and pituitary gland.[5] This interaction modulates the transcription of specific genes, leading to a cascade of physiological effects.

Key actions of norethindrone acetate include the inhibition of gonadotropin secretion (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland, which in turn prevents ovulation.[5] It also induces changes in the endometrium, making it unsuitable for implantation, and increases the viscosity of cervical mucus, which hinders sperm penetration.[6]

Quantitative Data Summary

The following table summarizes typical quantitative parameters from validated bioanalytical methods for the determination of norethindrone or its acetate form using a stable isotope-labeled internal standard.

ParameterTypical ValueReference
Linearity Range50 - 25,000 pg/mL[7]
Lower Limit of Quantitation (LLOQ)50 pg/mL[7][8]
Inter-run Accuracy99.2 - 108.4%[7]
Inter-run Precision (%CV)< 8.1%[7]
Mean Recovery84.8%[8]
IS Normalized Matrix Factor0.978 - 0.986[8]

Experimental Protocols

This section outlines a representative experimental protocol for the quantification of Norethindrone Acetate in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation: Supported Liquid Extraction (SLE)
  • Thaw human plasma samples and vortex to ensure homogeneity.

  • To a 250 µL aliquot of plasma, add 25 µL of the internal standard working solution (this compound in methanol).

  • Vortex the mixture for approximately 10 seconds.

  • Load the entire sample onto a supported liquid extraction plate/cartridge.

  • Allow the sample to absorb for 5 minutes.

  • Elute the analyte and internal standard by adding 1.2 mL of methyl tert-butyl ether (MTBE) and allowing it to pass through the cartridge for 5 minutes.

  • Collect the eluent and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic System: A UPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.[7]

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norethindrone Acetate: To be determined based on precursor and product ions.

    • This compound: To be determined based on precursor and product ions with an 8 Da mass shift from the unlabeled analyte.

Visualizations

Signaling Pathway of Norethindrone Acetate

Norethindrone_Acetate_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Norethindrone Acetate Norethindrone Acetate PR Progesterone Receptor Norethindrone Acetate->PR Binds to Complex Norethindrone-PR Complex PR->Complex Conformational Change HSP Heat Shock Proteins HSP->PR Dissociates from PRE Progesterone Response Element (DNA) Complex->PRE Translocates to Nucleus and Binds to Transcription Modulation of Gene Transcription PRE->Transcription mRNA mRNA Transcription->mRNA Physiological Effects Physiological Effects mRNA->Physiological Effects Translation Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Plasma Plasma Sample Add_IS Add Norethindrone Acetate-D8 (IS) Plasma->Add_IS Extraction Supported Liquid Extraction (SLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Acquisition (Analyte & IS Response) LC_MS->Data Ratio Calculate Analyte/IS Response Ratio Data->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

References

An In-depth Technical Guide to the Synthesis and Characterization of Norethindrone Acetate-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Norethindrone Acetate-D8, an isotopically labeled version of the progestin drug Norethindrone Acetate. This document details a plausible synthetic route, experimental protocols, and the analytical techniques required for the characterization of this deuterated compound. The inclusion of stable isotopes like deuterium in drug molecules is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis.

Introduction

Norethindrone acetate is a synthetic progestin used in oral contraceptives and for the treatment of various menstrual disorders.[1] The deuterated analog, this compound, is a valuable tool in clinical and preclinical research, primarily utilized as an internal standard in mass spectrometry-based quantification assays. The incorporation of eight deuterium atoms provides a distinct mass shift, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical properties.

Synthesis of this compound

The synthesis of this compound can be approached by first synthesizing the non-deuterated norethindrone core, followed by deuterium exchange and subsequent acetylation. A plausible multi-step synthesis is outlined below, based on established methods for the synthesis of norethindrone acetate and general procedures for deuterium labeling of steroids.

Proposed Synthetic Pathway

The proposed pathway commences with the commercially available 19-nor-4-androstenedione and proceeds through four key stages: protection of the ketone, ethynylation, deprotection and deuterium exchange, and finally, acetylation.

Synthesis_Pathway A 19-nor-4-androstenedione B Protected Intermediate A->B Protection (e.g., ethylene glycol, p-TsOH) C Norethindrone B->C Ethynylation (e.g., acetylene, potassium tert-butoxide) D Norethindrone-D7 C->D Deprotection & Deuterium Exchange (e.g., D2O, MeOD, NaOD) E This compound D->E Acetylation (e.g., Acetic Anhydride-D6, Pyridine)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Objective: To protect the C3 ketone to prevent side reactions during ethynylation.

  • Materials: 19-nor-4-androstenedione, ethylene glycol, p-toluenesulfonic acid (p-TsOH), toluene.

  • Procedure:

    • A solution of 19-nor-4-androstenedione in toluene is treated with ethylene glycol and a catalytic amount of p-TsOH.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by Thin Layer Chromatography (TLC) until completion.

    • The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected intermediate.

Objective: To introduce the ethynyl group at the C17 position.

  • Materials: Protected intermediate, potassium tert-butoxide, acetylene gas, anhydrous tetrahydrofuran (THF).

  • Procedure:

    • A solution of the protected intermediate in anhydrous THF is cooled to 0°C.

    • Potassium tert-butoxide is added, and acetylene gas is bubbled through the solution.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

    • The organic layer is washed with brine, dried, and concentrated to yield crude norethindrone with the C3 ketone still protected.

Objective: To remove the protecting group and introduce seven deuterium atoms onto the norethindrone scaffold. The exchange is expected to occur at the positions alpha to the C3 ketone.

  • Materials: Crude protected norethindrone, deuterium oxide (D2O), deuterated methanol (MeOD), sodium deuteroxide (NaOD).

  • Procedure:

    • The crude product from the previous step is dissolved in a mixture of MeOD and D2O.

    • A catalytic amount of NaOD is added to facilitate both deprotection and H-D exchange.

    • The mixture is stirred at an elevated temperature and the progress of the exchange is monitored by mass spectrometry.

    • After the desired level of deuteration is achieved, the mixture is neutralized with DCl in D2O and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated to yield Norethindrone-D7.

Objective: To acetylate the C17 hydroxyl group using a deuterated acetyl source to introduce the final deuterium atom.

  • Materials: Norethindrone-D7, acetic anhydride-D6, pyridine.

  • Procedure:

    • Norethindrone-D7 is dissolved in pyridine and cooled to 0°C.

    • Acetic anhydride-D6 is added dropwise.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is poured into ice water and the product is extracted with ethyl acetate.

    • The organic layer is washed with dilute HCl, saturated sodium bicarbonate, and brine, then dried and concentrated.

    • The crude this compound is purified by column chromatography.

Characterization of this compound

The successful synthesis of this compound requires thorough characterization to confirm its identity, purity, and the extent of deuterium incorporation. The primary analytical techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation
ParameterNorethindrone AcetateThis compound (Expected)
Molecular Formula C₂₂H₂₈O₃C₂₂H₂₀D₈O₃
Molecular Weight 340.46 g/mol 348.51 g/mol
Mass Spectrum (m/z) [M]+ at 340.2[M]+ at 348.2
¹H NMR See reference spectrumSignificant reduction in signal intensity at deuterated positions.
¹³C NMR See reference spectrumC-D coupling observed, potential slight upfield shifts for deuterated carbons.
Purity (by HPLC) >98%>95%
Deuterium Incorporation N/A>98 atom % D
Analytical Methodologies
  • Protocol: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Expected Results: The mass spectrum of this compound is expected to show a molecular ion peak ([M+H]⁺) at m/z 349.2, which is 8 mass units higher than the non-deuterated compound (m/z 341.2). The isotopic distribution pattern will also differ significantly from the natural abundance pattern of the unlabeled compound.

  • ¹H NMR Spectroscopy:

    • Protocol: The ¹H NMR spectrum is recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as chloroform-d (CDCl₃).

    • Expected Results: Compared to the ¹H NMR spectrum of unlabeled norethindrone acetate, the spectrum of the D8 analog will show a marked decrease or complete disappearance of signals corresponding to the protons that have been replaced by deuterium. Based on the likely positions of deuteration (alpha to the C3 ketone and the acetyl methyl group), the signals for protons at C2, C4, and the acetyl methyl group are expected to be absent or significantly reduced. The remaining proton signals should be consistent with the norethindrone acetate scaffold.

  • ¹³C NMR Spectroscopy:

    • Protocol: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence.

    • Expected Results: The carbons directly bonded to deuterium will exhibit characteristic multiplets due to C-D coupling, and their chemical shifts may be slightly shifted upfield compared to the corresponding carbons in the unlabeled compound.

  • ²H NMR Spectroscopy:

    • Protocol: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals.

    • Expected Results: The ²H NMR will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, providing definitive proof of the deuteration sites.

Signaling Pathway and Experimental Workflow

Mechanism of Action of Norethindrone

Norethindrone, the active metabolite of norethindrone acetate, exerts its biological effects primarily by acting as an agonist for the progesterone receptor (PR). This interaction leads to a cascade of downstream events that ultimately regulate gene expression in target tissues.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Norethindrone Norethindrone PR_HSP Inactive PR-HSP Complex Norethindrone->PR_HSP PR Progesterone Receptor (PR) HSP Heat Shock Proteins (HSP) Active_PR Active PR Dimer PR_HSP->Active_PR Binding & HSP Dissociation PRE Progesterone Response Element (PRE) Active_PR->PRE Translocation & Dimerization Gene_Transcription Gene Transcription PRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA

Caption: Simplified signaling pathway of Norethindrone.

Experimental Workflow for Characterization

The following workflow outlines the key steps in the analytical characterization of synthesized this compound.

Experimental_Workflow Start Crude Synthesized This compound Purification Purification (Column Chromatography) Start->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Identity_Confirmation Identity Confirmation (HRMS) Purity_Check->Identity_Confirmation Purity >95% Structure_Verification Structural Verification (1H, 13C, 2H NMR) Identity_Confirmation->Structure_Verification Correct Mass Final_Product Characterized This compound Structure_Verification->Final_Product Correct Structure

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of this compound. The provided protocols and analytical workflows are designed to assist researchers and drug development professionals in the preparation and validation of this important isotopically labeled internal standard. The successful synthesis and characterization of this compound are crucial for supporting the development of new pharmaceuticals through accurate and reliable bioanalytical assays.

References

Physicochemical Properties of Deuterated Norethindrone Acetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated norethindrone acetate. Due to the limited availability of direct experimental data for the deuterated form, this document establishes a baseline by presenting a detailed analysis of the non-deuterated norethindrone acetate. It further extrapolates the anticipated effects of deuterium substitution on these properties, drawing upon established principles of kinetic isotope effects. The guide includes detailed experimental protocols for the characterization of these properties and visual representations of relevant biological pathways and experimental workflows to support researchers in the field of drug development.

Introduction

Norethindrone acetate, a synthetic progestin, is widely used in hormonal therapies and contraceptives. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy increasingly employed in drug development to modulate pharmacokinetic and pharmacodynamic properties. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can alter metabolic pathways and potentially enhance the drug's therapeutic profile.[1][2] Understanding the impact of deuteration on the fundamental physicochemical properties of norethindrone acetate is crucial for its development as a potential therapeutic agent.

Physicochemical Properties of Norethindrone Acetate

The following tables summarize the known physicochemical properties of non-deuterated norethindrone acetate.

Table 1: General and Physical Properties of Norethindrone Acetate
PropertyValueReference
Molecular Formula C₂₂H₂₈O₃[3]
Molecular Weight 340.46 g/mol [4]
Appearance White or off-white crystalline powder[5]
Melting Point 161-162 °C[6]
Boiling Point 416.25 °C (rough estimate)[3]
Density 1.1236 g/cm³ (rough estimate)[3]
Refractive Index -34 ° (C=1, Dioxane)[6]
Table 2: Solubility of Norethindrone Acetate
SolventSolubilityTemperature (°C)Reference
Water Practically insoluble (3.162 mg/L)10[3]
Methylene Chloride Freely solubleNot Specified[6]
Alcohol SolubleNot Specified[6]
DMSO 68 mg/mL25[4]
Ethanol 68 mg/mL25[4]

Expected Effects of Deuteration on Physicochemical Properties

Deuterium incorporation can lead to subtle but measurable changes in physicochemical properties such as melting point, boiling point, and solubility.[7][8] The increased mass of deuterium compared to protium can affect intermolecular interactions, such as van der Waals forces and hydrogen bonding, which in turn influence these macroscopic properties. For instance, a study on flurbiprofen showed that deuteration led to a decrease in the melting point and heat of fusion, alongside a two-fold increase in solubility.[7] The direction and magnitude of these changes are compound-specific and depend on the position and extent of deuteration.

Signaling Pathway of Norethindrone Acetate

Norethindrone acetate primarily exerts its biological effects through its interaction with progesterone receptors. The following diagram illustrates the general signaling pathway.

Norethindrone Acetate Signaling Pathway Norethindrone Acetate Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus NEA Norethindrone Acetate PR Progesterone Receptor (PR) NEA->PR Binds to HSP Heat Shock Proteins PR->HSP Dissociates from PR_dimer PR Dimer PR->PR_dimer Dimerization PRE Progesterone Response Element (PRE) PR_dimer->PRE Binds to Gene Target Gene PRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Effects Biological Effects Protein->Biological Effects

Norethindrone Acetate Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties.

Melting Point Determination

Objective: To determine the melting point of a crystalline solid.

Method: Capillary Melting Point Method

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)[9]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Finely powder the crystalline sample using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[9]

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate.[8]

  • Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (approximately 1-2 °C per minute) as it approaches the expected melting point.[10]

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[8]

Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Method: Shake-Flask Method[11]

Apparatus:

  • Orbital shaker or other suitable agitation device

  • Thermostatically controlled water bath or incubator

  • Vials or flasks with screw caps

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Equilibration: Tightly cap the vials and place them in the orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a suitable membrane filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[12]

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To determine the purity of norethindrone acetate and to quantify its concentration.

Apparatus:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Solvent delivery system

  • Autosampler

  • Data acquisition and processing software

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of deionized water and acetonitrile (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.3 mL/min

  • Injection Volume: 100 µL

  • Detection Wavelength: 245 nm

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a stock solution of norethindrone acetate reference standard of known concentration in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve. Purity can be assessed by examining the presence of any impurity peaks in the chromatogram.

X-Ray Powder Diffraction (XRPD)

Objective: To characterize the crystalline form of the solid material.

Apparatus:

  • X-ray powder diffractometer with a Cu Kα radiation source

  • Sample holder

Procedure:

  • Sample Preparation: Finely grind the sample to a homogenous powder. Mount the powder onto the sample holder, ensuring a flat and even surface.[7]

  • Instrument Setup: Set the instrument parameters, including the voltage and current for the X-ray tube (e.g., 40 kV, 40 mA), scan range (e.g., 5-40° 2θ), step size, and scan speed.[9]

  • Data Collection: Initiate the scan and collect the diffraction pattern.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, provides a unique fingerprint for the crystalline solid. This can be used to identify the polymorphic form and assess crystallinity.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition of the material.

Apparatus:

  • Thermogravimetric analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.[13]

  • Instrument Setup: Place the pan in the TGA furnace. Set the desired temperature program, including the starting temperature, heating rate (e.g., 10 °C/min), and final temperature. Select the appropriate atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).[14]

  • Data Collection: Start the analysis. The instrument will record the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. This data reveals the decomposition temperatures and the presence of any volatile components.

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as melting point and to study crystallinity.

Apparatus:

  • Differential scanning calorimeter

  • Sample pans (e.g., aluminum)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan. Seal the pan hermetically. Prepare an empty sealed pan to be used as a reference.[15]

  • Instrument Setup: Place the sample and reference pans in the DSC cell. Set the desired temperature program, including the starting temperature, heating rate (e.g., 10 °C/min), and final temperature.[12]

  • Data Collection: Initiate the heating scan. The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is determined from the onset or peak of the melting endotherm. The area under the melting peak can be used to calculate the enthalpy of fusion, which is related to the degree of crystallinity.[16]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of a pharmaceutical solid.

Experimental Workflow Physicochemical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of Deuterated Norethindrone Acetate Purification Purification Synthesis->Purification MP Melting Point (DSC) Purification->MP Solubility Solubility (Shake-Flask) Purification->Solubility Purity Purity (HPLC) Purification->Purity XRPD Crystallinity (XRPD) Purification->XRPD TGA Thermal Stability (TGA) Purification->TGA Data_Analysis Data Analysis MP->Data_Analysis Solubility->Data_Analysis Purity->Data_Analysis XRPD->Data_Analysis TGA->Data_Analysis Report Technical Report Data_Analysis->Report

Physicochemical Characterization Workflow

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of norethindrone acetate and the anticipated impact of deuteration. While specific experimental data for deuterated norethindrone acetate remains to be published, the provided information on the non-deuterated compound, coupled with the general principles of isotope effects, offers a valuable starting point for researchers. The detailed experimental protocols and workflow diagrams are intended to serve as practical resources for the characterization and development of this and other deuterated pharmaceutical compounds. Further experimental investigation is necessary to fully elucidate the precise physicochemical profile of deuterated norethindrone acetate.

References

The Analytical Backbone: A Technical Guide to Norethindrone Acetate-D8 for Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Norethindrone Acetate-D8 as an internal standard for the therapeutic drug monitoring (TDM) of norethindrone. Given that norethindrone acetate is rapidly and completely deacetylated to its active metabolite, norethindrone, upon administration, the focus of TDM is the quantification of norethindrone in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving the accuracy and precision required in clinical and research settings.

The Critical Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard.[1] These compounds are nearly identical to the analyte of interest, differing only in the presence of heavy isotopes, which results in a different mass-to-charge ratio (m/z).[2] This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, thereby providing a reliable reference for accurate quantification.[3] this compound, a deuterated form of norethindrone acetate, serves as an ideal internal standard for the determination of norethindrone.

Pharmacokinetics of Norethindrone Acetate

Norethindrone acetate is rapidly absorbed and converted to norethindrone after oral administration, with peak plasma concentrations of norethindrone typically observed around 2 hours post-dose.[4][5] The disposition of norethindrone acetate is indistinguishable from that of orally administered norethindrone.[5][6] Norethindrone has a volume of distribution of about 4 L/kg and is approximately 36% bound to sex hormone-binding globulin (SHBG) and 61% to albumin.[6][7] The mean terminal elimination half-life of norethindrone after a single dose of norethindrone acetate is approximately 9 hours.[6]

ParameterValueReference
Time to Maximum Concentration (Tmax) of Norethindrone~2 hours[4][5]
Mean Terminal Elimination Half-life (t1/2) of Norethindrone~9 hours[6]
Volume of Distribution (Vd) of Norethindrone~4 L/kg[6]
Protein Binding (Norethindrone)36% to SHBG, 61% to albumin[6][7]
Metabolic Clearance Rate (MCR) of Norethindrone Acetate459 - 608 L/day[8]

Experimental Protocol: Quantification of Norethindrone in Human Plasma using LC-MS/MS with this compound as Internal Standard

This protocol is a composite based on established methods for the analysis of norethindrone in human plasma using deuterated internal standards.[1][6][7]

1. Sample Preparation (Solid-Phase Extraction)

  • To 0.5 mL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Strata-X).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[6]

    • Mobile Phase A: 0.1% Acetic Acid in Water:Acetonitrile (65:35, v/v).[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Flow Rate: 0.5 mL/min.

    • Gradient: Isocratic elution.[6]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Norethindrone: m/z 314.2 → 124.2[6]

      • Norethindrone-D8 (from this compound): m/z 322.2 → 132.2 (projected based on D8 labeling)

    • Instrument: AB Sciex API-6500 or similar.[6]

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of norethindrone.

  • Add a constant amount of this compound internal standard to each calibrator and quality control (QC) sample.

  • Construct a calibration curve by plotting the peak area ratio of norethindrone to Norethindrone-D8 against the concentration of norethindrone.

  • Determine the concentration of norethindrone in unknown samples by interpolating their peak area ratios from the calibration curve.

Assay Validation Parameters

The following table summarizes typical validation parameters for LC-MS/MS assays for norethindrone in human plasma.

ParameterTypical Range/ValueReference
Linearity Range50 - 10,000 pg/mL[6][8]
Lower Limit of Quantification (LLOQ)50 pg/mL[6]
Inter-day Precision (%RSD)< 6.8%[8]
Inter-day Accuracy (%RE)< 4.4%[8]
Recovery80.3% - 87.5%[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Norethindrone Acetate-D8 (IS) plasma->add_is vortex Vortex Mix add_is->vortex spe Solid-Phase Extraction (SPE) vortex->spe elute Elute spe->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Mass Spectrometry (Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantify Concentration calibrate->quantify signaling_pathway cluster_cell Target Cell cluster_nucleus norethindrone Norethindrone pr Progesterone Receptor (PR) norethindrone->pr complex Norethindrone-PR Complex pr->complex nucleus Nucleus complex->nucleus dna DNA (Progesterone Response Element) complex->dna transcription Modulation of Gene Transcription dna->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Cellular Response (e.g., endometrial changes, ovulation inhibition) protein->response

References

An In-Depth Technical Guide to the Isotopic Labeling of Norethindrone Acetate-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Norethindrone Acetate-D8, a deuterium-labeled isotopologue of the synthetic progestin Norethindrone Acetate. This document is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in pharmacokinetic, metabolic, and quantitative bioanalytical studies.

Introduction to Isotopic Labeling and Norethindrone Acetate

Isotopic labeling is a technique used to track the passage of a substance through a system. By replacing one or more atoms of a molecule with their heavier, stable isotopes (like deuterium, ¹³C, or ¹⁵N), the labeled compound becomes distinguishable by mass-sensitive analytical methods, such as mass spectrometry, without altering its fundamental chemical properties.

Norethindrone acetate is a synthetic progestin widely used in oral contraceptives and for treating gynecological disorders like endometriosis and abnormal uterine bleeding.[1] Upon oral administration, it is rapidly and completely deacetylated to its active metabolite, norethindrone.[2][3] Understanding the pharmacokinetics and metabolism of norethindrone is crucial for optimizing its therapeutic use. This compound serves as an ideal internal standard for the highly sensitive and selective quantification of norethindrone in biological matrices.

Synthesis of this compound

While specific, detailed protocols for the commercial synthesis of this compound are proprietary and not publicly available, a general understanding of the process can be derived from established methods for the deuteration of steroids. The synthesis would likely start from a suitable norethindrone precursor.

A plausible synthetic approach involves a multi-step process starting with 19-nor-4-androstenedione, as outlined in patents for the synthesis of unlabeled norethindrone acetate.[4] The introduction of deuterium atoms can be achieved through various methods, such as:

  • Base-catalyzed hydrogen-deuterium exchange: This method involves treating the steroid precursor with a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (MeOD), in the presence of a base. This facilitates the exchange of protons at specific positions with deuterium atoms.

  • Reduction with deuterated reagents: Ketone functionalities can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) to introduce deuterium at specific locations.

A representative, though not specific, experimental protocol for the deuteration of a steroid is as follows:

Representative Experimental Protocol for Steroid Deuteration

  • Protection of Functional Groups: The starting steroid material may require the protection of certain functional groups to direct the deuteration to the desired positions.

  • Deuterium Exchange: The protected steroid is dissolved in a deuterated solvent (e.g., MeOD) and treated with a base (e.g., sodium methoxide). The reaction mixture is stirred at a specific temperature for a defined period to allow for the exchange of labile protons with deuterium.

  • Reduction (if applicable): If the introduction of deuterium is desired at a position resulting from the reduction of a carbonyl group, a deuterated reducing agent (e.g., NaBD₄) is added to the reaction mixture.

  • Deprotection and Esterification: The protecting groups are removed, and the resulting deuterated norethindrone is then esterified with acetic anhydride or acetyl chloride to yield this compound.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment.

Physicochemical Properties

The key physicochemical properties of Norethindrone Acetate and its D8-labeled counterpart are summarized in the table below.

PropertyNorethindrone AcetateThis compound (major)
Molecular Formula C₂₂H₂₈O₃C₂₂H₂₀D₈O₃
Molecular Weight 340.46 g/mol 348.51 g/mol
Isotopic Purity N/A>98% atom D
Chemical Purity >98%>95% by HPLC

Pharmacokinetics and Metabolism of Norethindrone Acetate

Norethindrone acetate is a prodrug that is rapidly converted to its active form, norethindrone, after oral administration.[1][2] The pharmacokinetic parameters of norethindrone following a single oral dose of norethindrone acetate are summarized below.

ParameterValue (Arithmetic Mean ± SD)
AUC (0-inf) (ng/ml*h) 166.90 ± 56.28
Cmax (ng/ml) 26.19 ± 6.19
tmax (h) 1.83 ± 0.58
t₁/₂ (h) 8.51 ± 2.19
Plasma Clearance (L/hr/kg) ~0.4
Volume of Distribution (L/kg) ~4
Protein Binding 36% to SHBG, 61% to albumin

Data from healthy female volunteers after a single oral dose of 5 mg Norethindrone Acetate tablets.[3]

Norethindrone undergoes extensive metabolism in the liver, primarily through reduction of the A-ring, followed by conjugation to form sulfate and glucuronide metabolites, which are then excreted in the urine and feces.[2][5]

Metabolic Pathway of Norethindrone Acetate

The metabolic conversion of Norethindrone Acetate is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway.

Norethindrone Acetate Metabolism NA Norethindrone Acetate N Norethindrone NA->N Deacetylation (Rapid, First-Pass) DHD Dihydro-Norethindrone Metabolites N->DHD Reduction THD Tetrahydro-Norethindrone Metabolites DHD->THD Further Reduction Conj Sulfate and Glucuronide Conjugates THD->Conj Conjugation Excretion Excretion (Urine and Feces) Conj->Excretion

Caption: Metabolic pathway of Norethindrone Acetate.

Application of this compound in Bioanalysis

This compound is primarily used as an internal standard in quantitative bioanalytical methods, most commonly utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to highly accurate and precise quantification.

Experimental Protocol: UPLC-MS/MS for Norethindrone Quantification

The following is a representative UPLC-MS/MS protocol for the quantification of norethindrone in human plasma using a deuterated internal standard.

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of human plasma, add 25 µL of the internal standard working solution (Norethindrone-D8 in methanol).

  • Vortex mix for 30 seconds.

  • Add 200 µL of 4% phosphoric acid and vortex.

  • Load the entire mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 40% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

The following table summarizes typical UPLC-MS/MS parameters for the analysis of norethindrone.

ParameterSetting
UPLC System Waters ACQUITY UPLC or similar
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex API 5500)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
NorethindroneQ1: 299.2 m/z -> Q3: 109.1 m/z
Norethindrone-D8Q1: 307.2 m/z -> Q3: 113.1 m/z (representative)
Declustering Potential (DP) 60 V
Collision Energy (CE) 35 eV
Bioanalytical Workflow using this compound

The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound as an internal standard.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Injection Injection into UPLC System Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quant Quantification using Calibration Curve Ratio->Quant

Caption: Bioanalytical workflow with an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of norethindrone in biological samples. Its use as an internal standard in UPLC-MS/MS methods allows for the reliable determination of pharmacokinetic profiles and metabolic pathways of norethindrone acetate. This technical guide provides a foundational understanding of the synthesis, properties, and application of this compound for professionals in the field of drug development and biomedical research.

References

The Critical Role of Norethindrone Acetate-D8 in Modern Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of this understanding. For norethindrone acetate, a synthetic progestin widely used in contraception and hormone therapy, accurate PK data is crucial for optimizing dosage regimens and ensuring patient safety. The emergence of stable isotope-labeled internal standards, such as Norethindrone Acetate-D8, has revolutionized the bioanalytical methods underpinning these studies. This technical guide provides an in-depth exploration of the role of this compound in pharmacokinetic research, detailing experimental protocols and data presentation for scientists and drug development professionals.

Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] this compound, a deuterated analog of norethindrone acetate, shares near-identical physicochemical properties with the parent drug. This allows it to co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer, effectively normalizing for variations in sample extraction, matrix effects, and instrument response.[1][2][3] The use of such an internal standard significantly enhances the accuracy, precision, and robustness of the analytical method.[1][2]

Core Function of this compound in Pharmacokinetic Assays

This compound serves as an ideal internal standard (IS) for the quantification of norethindrone acetate and its active metabolite, norethindrone, in biological samples. Its key functions include:

  • Correction for Sample Preparation Variability: During extraction from complex matrices like plasma or serum, minor inconsistencies can lead to variable recovery of the analyte. As this compound is added at a known concentration at the beginning of the sample preparation process, it experiences the same extraction losses as the unlabeled analyte. By measuring the ratio of the analyte to the internal standard, these variations are effectively nullified.

  • Mitigation of Matrix Effects: Biological samples contain numerous endogenous components that can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[2] Because this compound co-elutes with the analyte and has nearly identical ionization properties, it is affected by the matrix in the same way. This ensures that the analyte-to-IS ratio remains constant, leading to more accurate quantification.[2]

  • Compensation for Instrument Fluctuation: Minor variations in instrument performance, such as injection volume or detector response, can occur over the course of an analytical run. The use of a co-eluting internal standard effectively corrects for these fluctuations.

Synthesis of Deuterated Norethindrone Acetate

The synthesis of deuterated steroids like this compound typically involves introducing deuterium atoms at positions that are not susceptible to back-exchange under physiological or analytical conditions. While specific, proprietary synthesis methods for this compound are not always publicly detailed, general strategies for deuteration of steroids include:

  • Isotopic Exchange Reactions: Utilizing deuterium sources like heavy water (D₂O) or deuterated solvents in the presence of a catalyst to exchange protons for deuterons on the steroid backbone.[4]

  • Reduction with Deuterated Reagents: Employing deuterated reducing agents, such as sodium borodeuteride (NaBD₄), to introduce deuterium atoms during the synthesis process.[4]

  • Catalytic Deuteration: Using deuterium gas (D₂) in the presence of a metal catalyst to saturate double bonds with deuterium.

These methods can be used in a multi-step synthesis to produce highly deuterated and stable internal standards.[5]

Experimental Protocols for Pharmacokinetic Analysis

The following sections detail a representative experimental protocol for the quantification of norethindrone (the active metabolite of norethindrone acetate) in human plasma using a deuterated internal standard and LC-MS/MS. This protocol is a composite based on established methods for norethindrone bioanalysis.[6][7][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquoting: Transfer 250 µL of human plasma sample, calibration standard, or quality control sample into a clean polypropylene tube.

  • Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., at a concentration of 10 ng/mL in methanol) to all tubes except for the blank plasma. Vortex briefly.

  • Extraction: Add 1 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of diethyl ether and dichloromethane).

  • Vortexing: Vortex the tubes for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

A validated LC-MS/MS method is crucial for achieving the required sensitivity and selectivity for pharmacokinetic studies.[9] The following table summarizes typical parameters.

ParameterTypical Value
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Mass Spectrometric Parameters (MRM Transitions)

The mass spectrometer is operated in MRM mode to ensure high selectivity and sensitivity. The precursor ions (Q1) are selected and fragmented in the collision cell, and specific product ions (Q3) are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Norethindrone299.2109.1
Norethindrone-D6 (as an example)305.2112.1

Note: The exact m/z values for this compound would depend on the number and location of the deuterium atoms. The principle of monitoring a mass shift corresponding to the deuterium labeling remains the same.

Data Presentation

Quantitative data from pharmacokinetic studies should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Chromatographic and Mass Spectrometric Data
CompoundRetention Time (min)Q1 (m/z)Q3 (m/z)
Norethindrone~1.8299.2109.1
This compound (hypothetical)~1.8350.5Product ion would be shifted
Table 2: Method Validation Summary
ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ±20%50 pg/mL
Intra-day Precision (%CV) < 15%2.5 - 8.1%
Inter-day Precision (%CV) < 15%3.2 - 7.5%
Accuracy (%RE) ± 15%-5.6 to 6.3%
Recovery (%) Consistent and reproducible~85%
Matrix Effect Within acceptable limits< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation plasma Plasma Sample add_is Spike with This compound plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect quantify Quantification (Analyte/IS Ratio) detect->quantify pk_params Pharmacokinetic Parameter Calculation quantify->pk_params

Caption: Workflow for a typical pharmacokinetic study using this compound.

Logical Relationship of Internal Standard Function

internal_standard_function cluster_variability Sources of Analytical Variability extraction_var Extraction Inconsistency is This compound (Internal Standard) extraction_var->is matrix_effect Matrix Effects matrix_effect->is instrument_drift Instrument Drift instrument_drift->is result Accurate & Precise Quantification is->result Normalizes for Variability

Caption: How this compound mitigates analytical variability.

Conclusion

This compound is an indispensable tool in modern pharmacokinetic research. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis provides the necessary accuracy and precision to reliably characterize the pharmacokinetic profile of norethindrone acetate. The detailed experimental protocols and data presentation guidelines outlined in this document serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the generation of high-quality data that is essential for regulatory submissions and the advancement of clinical pharmacology. The continued application of such rigorous bioanalytical methodologies will undoubtedly contribute to the safer and more effective use of norethindrone acetate in therapeutic applications.

References

A Technical Guide to Norethindrone Acetate-D8 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Norethindrone Acetate-D8. This deuterated analog of Norethindrone Acetate serves as a crucial tool, primarily as an internal standard, for the accurate quantification of Norethindrone and its metabolites in complex biological matrices. Its use is particularly relevant in pharmacokinetic studies and research into conditions like endometriosis.

Commercial Suppliers and Product Specifications

This compound is available from several commercial suppliers catering to the research community. The table below summarizes the key specifications provided by these suppliers. Researchers are advised to request certificates of analysis for the most current and lot-specific data.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentMolecular FormulaCAS Number (Parent)
ESS Chem Co. This compound (major)ESS0064>95% by HPLC>98% atom DC₂₂H₂₀D₈O₃38673-38-0
Acanthus Research This compoundACA-160801-0039Not SpecifiedNot SpecifiedC₂₂H₂₀D₈O₃38673-38-0
MedchemExpress 19-Norethindrone acetate-d8HY-B1710SNot SpecifiedNot SpecifiedC₂₂H₂₀D₈O₃51-98-9

Experimental Protocols: Quantitative Analysis using this compound as an Internal Standard

While specific, detailed protocols for the synthesis of this compound are proprietary and not publicly available, its primary application is as an internal standard in analytical methods. Below are detailed methodologies for the quantitative analysis of norethindrone in biological samples, adapted from established analytical techniques for similar compounds.

Sample Preparation: Extraction of Norethindrone from Plasma

This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for isolating norethindrone from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Human plasma samples

  • This compound internal standard solution (concentration to be optimized based on expected analyte levels)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma samples to room temperature.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add a predetermined amount of this compound internal standard solution to each plasma sample.

  • Vortex briefly to mix.

  • Add 1 mL of MTBE to each tube.

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS for Quantification

This section details a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of norethindrone.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific column and system.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norethindrone: The specific precursor and product ions should be determined by direct infusion of a standard solution. A common transition is m/z 299.2 → 109.1.

    • This compound: The precursor ion will be shifted by +8 Da (m/z 349.5). The product ion may or may not be shifted depending on the fragmentation pattern and the location of the deuterium labels. This needs to be determined empirically.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

Sample_Preparation_Workflow plasma Plasma Sample add_is Add Norethindrone Acetate-D8 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add MTBE vortex1->add_mtbe vortex2 Vortex (5 min) add_mtbe->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the extraction of norethindrone from plasma samples.

LC_MS_MS_Analysis_Workflow cluster_hplc HPLC System cluster_ms Mass Spectrometer autosampler Autosampler pump HPLC Pump autosampler->pump column C18 Column pump->column detector Mass Spectrometer column->detector esi ESI Source quad1 Q1 (Precursor Ion Selection) esi->quad1 quad2 Q2 (Collision Cell) quad1->quad2 quad3 Q3 (Product Ion Selection) quad2->quad3 detector_ms Detector quad3->detector_ms data_system Data Acquisition and Processing detector_ms->data_system

Caption: Schematic of the LC-MS/MS analysis workflow.

Conclusion

This compound is an indispensable tool for researchers requiring precise and accurate quantification of norethindrone in biological matrices. Its use as an internal standard corrects for variations in sample preparation and instrument response, leading to reliable and reproducible data. The methodologies outlined in this guide provide a solid foundation for developing and validating robust analytical methods for pharmacokinetic research and the investigation of endometriosis and other hormone-related conditions. Researchers should consult the suppliers' technical documentation and relevant scientific literature for further details and application-specific optimizations.

An In-Depth Technical Guide to the Certificate of Analysis for Norethindrone Acetate-D8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Norethindrone Acetate-D8. Understanding the CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for its use in quantitative bioanalytical studies. This document will delve into the key analytical tests, their underlying principles, and the interpretation of the results.

Product Information

A Certificate of Analysis for this compound, a deuterated analog of the synthetic progestin Norethindrone Acetate, begins with fundamental identifying information. This section ensures traceability and proper handling of the material.

Parameter Description
Product Name This compound
Synonym(s) 19-Norethindrone acetate-d8, Norethindrone Acetate-2,2,4,6,6,10,16,16-d8
CAS Number 38673-38-0 (for the unlabeled parent compound)
Molecular Formula C₂₂H₂₀D₈O₃
Molecular Weight 348.51 g/mol
Lot Number A unique identifier for the specific batch of the product.
Storage Conditions Recommended temperature and humidity for maintaining product stability.
Retest Date The date by which the material should be re-analyzed to ensure it still meets specifications.

Quantitative Data Summary

The core of the CoA is the summary of quantitative and qualitative analytical tests performed on the specific lot of this compound. These tests confirm the identity, purity, and quality of the material against predefined specifications.

Test Specification Result Methodology
Appearance White to off-white solidConformsVisual Inspection
Identity (¹H NMR) Conforms to structureConformsNuclear Magnetic Resonance Spectroscopy
Identity (Mass Spec) Conforms to structureConformsMass Spectrometry
Chemical Purity (HPLC) ≥ 98.0%99.5%High-Performance Liquid Chromatography
Isotopic Purity ≥ 98 atom % D99.2 atom % DMass Spectrometry
Specific Rotation -32° to -38°-35°Polarimetry
Loss on Drying ≤ 0.5%0.2%Gravimetric Analysis
Residual Solvents Meets USP <467> requirementsConformsGas Chromatography

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical results presented in the CoA. Below are the protocols for the key experiments cited.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final concentration of approximately 5-10 mg/mL.

  • Data Acquisition: The ¹H NMR spectrum is acquired. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.

  • Acceptance Criteria: The resulting spectrum must be consistent with the expected structure of this compound.

Identity and Isotopic Purity by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and determine the isotopic purity of this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired, showing the distribution of ions by their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Identity: The observed molecular ion peak should correspond to the calculated molecular weight of this compound.

    • Isotopic Purity: The relative intensities of the molecular ions corresponding to different numbers of deuterium atoms (d0 to d8) are measured to calculate the percentage of the d8 species.

  • Acceptance Criteria: The mass spectrum must be consistent with the structure, and the isotopic enrichment for the d8 species must meet the specified limit (e.g., ≥ 98 atom % D).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage of the main compound (this compound) and to detect and quantify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A standard solution of known concentration and a sample solution are prepared in the mobile phase.

  • Data Analysis: The area of the this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity.

  • Acceptance Criteria: The purity of the main peak must be greater than or equal to the specified limit (e.g., ≥ 98.0%).

Specific Rotation
  • Objective: To measure the rotation of plane-polarized light caused by the chiral molecules of this compound, which is a characteristic physical property.

  • Instrumentation: A polarimeter.

  • Sample Preparation: The sample is accurately weighed and dissolved in a specified solvent (e.g., dioxane) to a known concentration (e.g., 10 mg/mL).

  • Measurement: The optical rotation of the solution is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Acceptance Criteria: The calculated specific rotation must fall within the specified range (e.g., -32° to -38°).

Loss on Drying
  • Objective: To determine the percentage of volatile matter (primarily water) in the sample.

  • Instrumentation: A drying oven and an analytical balance.

  • Procedure: A precisely weighed sample is heated in an oven at a specified temperature (e.g., 105 °C) for a defined period (e.g., 3 hours) until a constant weight is achieved.

  • Calculation: The percentage loss in weight is calculated.

  • Acceptance Criteria: The loss on drying must not exceed the specified limit (e.g., ≤ 0.5%).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the biological context and analytical processes provide a clearer understanding for researchers.

Norethindrone Acetate Mechanism of Action

Norethindrone Acetate is a prodrug that is rapidly converted to its active form, norethindrone. Norethindrone exerts its effects primarily by binding to and activating progesterone receptors (PRs). This interaction initiates a cascade of molecular events that modulate gene expression and cellular function.

Norethindrone_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Norethindrone Acetate Norethindrone Acetate Norethindrone Norethindrone Norethindrone Acetate->Norethindrone Metabolism PR_HSP_complex PR HSP Norethindrone->PR_HSP_complex:f0 Binding PR Progesterone Receptor (PR) PR_Dimer Activated PR Dimer PR->PR_Dimer Dimerization HSP HSP PR_HSP_complex->HSP Dissociation PRE Progesterone Response Element (PRE) PR_Dimer->PRE Nuclear Translocation and DNA Binding Gene_Transcription Modulation of Gene Transcription PRE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Proteins Cellular Proteins mRNA->Proteins Translation Cellular_Response Physiological Effects (e.g., endometrial changes, thickened cervical mucus) Proteins->Cellular_Response

Norethindrone Acetate signaling pathway.
Certificate of Analysis Workflow

The generation of a Certificate of Analysis is a systematic process that ensures all quality control checks are performed and documented before a product batch is released.

CoA_Workflow Start Batch Production Complete Sampling Representative Sampling Start->Sampling Testing Analytical Testing Sampling->Testing Data_Review Data Review & Comparison to Specifications Testing->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation Pass Fail Batch Rejection/ Further Investigation Data_Review->Fail Fail Release Batch Release CoA_Generation->Release

A typical workflow for generating a Certificate of Analysis.

Conclusion

The Certificate of Analysis for this compound is a vital document that provides researchers and drug development professionals with the necessary assurance of the material's quality and integrity. A thorough understanding of the data presented, the experimental protocols used to generate that data, and the biological context of the compound is paramount for the successful execution of regulated and non-regulated studies. This guide serves as a foundational resource for interpreting the CoA and ensuring the reliable use of this compound as an internal standard in analytical testing.

Methodological & Application

Application Note: High-Throughput Quantification of Norethindrone in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of norethindrone in human plasma. The assay utilizes Norethindrone Acetate-D8 as a stable, isotopically labeled internal standard (IS) to ensure high accuracy and precision. A straightforward sample preparation protocol based on protein precipitation is employed, enabling high-throughput analysis suitable for pharmacokinetic and bioequivalence studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Norethindrone is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various menstrual disorders.[1][2] Accurate and reliable quantification of norethindrone in biological matrices is crucial for clinical and research purposes, including pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data.[3] This application note presents a validated LC-MS/MS method for the determination of norethindrone in human plasma.

Experimental

Materials and Reagents
  • Norethindrone standard was obtained from a certified reference material provider.

  • This compound was sourced from a reputable supplier of isotopically labeled compounds.

  • HPLC-grade acetonitrile, methanol, and water were purchased from a commercial supplier.

  • Formic acid (LC-MS grade) was also commercially sourced.

  • Human plasma (K2EDTA) was obtained from a certified biobank.

Instrumentation
  • A high-performance liquid chromatography (HPLC) system, such as a Shimadzu Nexera or Waters Acquity UPLC, was used.[1][2][4]

  • A triple quadrupole mass spectrometer, such as a Sciex API 6500 or equivalent, equipped with an electrospray ionization (ESI) source was employed for detection.[1]

LC-MS/MS Method

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[1][4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to ensure separation from matrix components.
Flow Rate 0.5 mL/min[4]
Injection Volume 10 µL
Column Temperature 40 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Norethindrone: To be optimized; Norethindrone-D8: To be optimized
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized

Note: Specific MRM transitions and compound-dependent parameters should be optimized by infusing the analytes into the mass spectrometer.

Sample Preparation Protocol
  • Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration to be optimized) to each sample, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject the sample into the LC-MS/MS system.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 50 pg/mL to 10,000 pg/mL for norethindrone in human plasma.[1] The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 50 pg/mL with a signal-to-noise ratio of >10.[1]

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low, medium, and high. The results are summarized in the table below.

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 50≤ 15± 15≤ 15± 15
Low QC 150≤ 15± 15≤ 15± 15
Mid QC 1500≤ 15± 15≤ 15± 15
High QC 7500≤ 15± 15≤ 15± 15

Data presented is representative of typical performance and should be confirmed during in-house validation.

Recovery and Matrix Effect:

The extraction recovery of norethindrone and the internal standard was consistent across the different QC levels. The matrix effect was found to be minimal and compensated for by the use of the deuterated internal standard.

Workflow Diagram

LCMSMS_Workflow LC-MS/MS Workflow for Norethindrone Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with This compound Sample->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Injection into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Norethindrone Calibrate->Quantify

Caption: Experimental workflow for norethindrone quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of norethindrone in human plasma. The use of a deuterated internal standard, this compound, ensures data accuracy and precision. The simple protein precipitation sample preparation protocol makes this method well-suited for routine analysis in a clinical or research laboratory setting.

References

Application Note: Quantitative Analysis of Norethindrone Acetate-D8 by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a gas chromatography-mass spectrometry (GC-MS) protocol for the quantitative analysis of Norethindrone Acetate, a synthetic progestin widely used in pharmaceuticals. To ensure accuracy and precision, this method employs Norethindrone Acetate-D8 as a deuterated internal standard. The protocol provides comprehensive guidelines on sample preparation, GC-MS parameters, and data analysis. The inclusion of a deuterated internal standard is a robust technique in chromatography and spectroscopy, helping to account for variations during sample processing and analysis.[1] This document also presents a logical workflow and key quantitative data in a structured format to facilitate straightforward implementation in a laboratory setting.

Introduction

Norethindrone Acetate is a key active pharmaceutical ingredient in oral contraceptives and hormone replacement therapies. Accurate quantification in various matrices is crucial for pharmacokinetic studies, quality control, and drug development. Gas chromatography-mass spectrometry offers a sensitive and specific method for the analysis of steroid compounds. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative analysis of drugs and their metabolites in biological samples as it mimics the analyte's behavior during extraction and ionization, thus improving method reliability.[1][2] This protocol outlines a potential pathway for the derivatization of Norethindrone Acetate, a common practice for semi-volatile and polar compounds to enhance their volatility for GC-MS analysis.[3]

Experimental Protocol

Sample Preparation

A multi-step sample preparation procedure involving extraction and derivatization is crucial for isolating Norethindrone Acetate from the sample matrix and preparing it for GC-MS analysis.

a. Liquid-Liquid Extraction:

  • To 1 mL of the sample (e.g., plasma), add a known concentration of this compound internal standard.

  • Perform an extraction using a suitable organic solvent. A mixture of diethyl ether and dichloromethane (3:2, v/v) at a basic pH has been shown to be effective for Norethindrone Acetate.[4]

  • Vortex the mixture vigorously for 2 minutes and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[5]

b. Derivatization: To improve the chromatographic behavior and mass spectral properties of Norethindrone Acetate, derivatization is recommended.

  • Reconstitute the dried extract in a derivatizing agent. A common approach for steroids is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce trimethylsilyl derivatives.[6] Alternatively, pentafluoropropionyl derivatives can be formed.[4]

  • Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a specified time to ensure complete derivatization.

  • After incubation, the sample is ready for injection into the GC-MS system.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation used.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[7]
Injector Temperature 280°C
Injection Volume 1 µL (splitless)[3]
Oven Program Initial: 150°C, hold for 1 minRamp 1: 20°C/min to 250°CRamp 2: 10°C/min to 300°C, hold for 5 min
Carrier Gas Helium
Mass Spectrometer Agilent 7000D Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of Norethindrone Acetate and a constant concentration of this compound.

Quantitative Data

The following table summarizes the key mass-to-charge ratios (m/z) for the pentafluoropropionyl derivatives of Norethindrone Acetate.[4] The corresponding ions for the D8 internal standard would be expected to be 8 atomic mass units higher.

Compound Derivative Precursor Ion (m/z) Product Ion (m/z)
Norethindrone AcetatePentafluoropropionyl486To be determined by user
This compoundPentafluoropropionyl494To be determined by user

Note: The user should determine the optimal product ions for their specific mass spectrometer and derivatization method.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Protocol for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma) Add_IS 2. Addition of Norethindrone Acetate-D8 Internal Standard Sample->Add_IS Extraction 3. Liquid-Liquid Extraction Add_IS->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Derivatization 5. Derivatization Evaporation->Derivatization Injection 6. GC Injection Derivatization->Injection Separation 7. Chromatographic Separation Injection->Separation Detection 8. Mass Spectrometry Detection (SIM Mode) Separation->Detection Integration 9. Peak Integration Detection->Integration Ratio 10. Area Ratio Calculation (Analyte/IS) Integration->Ratio Quantification 11. Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship Logical Relationship for Accurate Quantification Analyte Norethindrone Acetate (Analyte) SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS Response Instrumental Response GCMS->Response Ratio Peak Area Ratio (Analyte/IS) Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Rationale for using an internal standard in quantitative analysis.

References

Application Note and Protocol: Bioanalytical Method Validation of Norethindrone Acetate Using Norethindrone Acetate-D8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone acetate (NETA) is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various gynecological disorders. Accurate quantification of NETA in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for the validation of a bioanalytical method for the determination of NETA in human plasma using a stable isotope-labeled internal standard, Norethindrone Acetate-D8 (NETA-D8). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and potential matrix effects, thereby ensuring the accuracy and precision of the results.[1][2][3][4]

The method described herein utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[5][6][7] The validation of this method is based on the principles outlined in the current regulatory guidelines, such as the FDA's Guidance for Industry on Bioanalytical Method Validation and the European Medicines Agency's (EMA) guideline, now harmonized under the ICH M10 guideline.[8][9][10][11][12][13][14]

Experimental Protocols

Materials and Reagents
  • Analytes: Norethindrone Acetate (NETA) reference standard, this compound (NETA-D8) internal standard.

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant).

  • Chemicals and Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Water (HPLC grade), Methyl tert-butyl ether (MTBE).

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Software: For data acquisition and processing.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of NETA and NETA-D8 by dissolving the accurately weighed reference standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the NETA stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the NETA-D8 stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Solid-Phase Extraction)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma in a polypropylene tube, add 25 µL of the NETA-D8 internal standard working solution (100 ng/mL) and vortex for 10 seconds.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of methyl tert-butyl ether.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS Detection: Positive ion electrospray ionization (ESI+).

  • MRM Transitions:

    • Norethindrone Acetate: To be determined based on experimental optimization (e.g., m/z 341.2 → 281.2)

    • This compound: To be determined based on experimental optimization (e.g., m/z 349.2 → 289.2)

Bioanalytical Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in accordance with regulatory guidelines.

Experimental Workflow

Bioanalytical Method Validation Workflow A Method Development B Preparation of Standards (Stock, CC, QC) A->B C Sample Preparation (Solid-Phase Extraction) B->C D LC-MS/MS Analysis C->D E Validation Experiments D->E F Selectivity E->F G Linearity, LLOQ, ULOQ E->G H Accuracy & Precision (Intra- & Inter-day) E->H I Recovery & Matrix Effect E->I J Stability (Freeze-Thaw, Bench-Top, Long-Term) E->J K Data Analysis & Reporting F->K G->K H->K I->K J->K

Caption: Workflow for bioanalytical method validation.

Quantitative Data Summary

The following tables summarize the acceptance criteria and representative data for the validation of the bioanalytical method for Norethindrone Acetate.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range0.1 - 100 ng/mL
Regression Equationy = 0.052x + 0.003
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 20%± 20%≤ 20%± 20%
LQC0.3≤ 15%± 15%≤ 15%± 15%
MQC10≤ 15%± 15%≤ 15%± 15%
HQC80≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelMean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
LQC85.24.198.73.5
HQC87.53.5101.22.8

Table 4: Stability

Stability TestStorage ConditionDuration% Change from Nominal
Freeze-Thaw-80°C to Room Temp.3 Cycles< 15%
Bench-TopRoom Temperature6 hours< 15%
Long-Term-80°C30 days< 15%

Signaling Pathway/Logical Relationship Diagram

Internal Standard Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Analyte (NETA) in Plasma C Extraction A->C B Internal Standard (NETA-D8) Added B->C D Analyte & IS Loss (Variable) C->D leads to E Ionization C->E F Matrix Effects (Suppression/Enhancement) E->F subject to G Detection E->G H Analyte/IS Ratio G->H calculates I Accurate Quantification H->I enables

References

Application Note: Quantitative Analysis of Norethindrone in Human Plasma using a Deuterated (D8) Analog as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Norethindrone is a synthetic progestin widely used in oral contraceptives and for the treatment of various menstrual disorders.[1][2][3] Accurate quantification of norethindrone in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive method for the determination of norethindrone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a deuterated D8-norethindrone analog as an internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle

The method involves the extraction of norethindrone and the D8-norethindrone internal standard from human plasma via liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted samples are then analyzed by reverse-phase UPLC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Protocols

Materials and Reagents
  • Norethindrone (Reference Standard)

  • Norethindrone-D8 (Internal Standard)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • n-Butyl Chloride (for LLE) or SPE Cartridges

Stock and Working Solutions Preparation
  • Norethindrone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of norethindrone in 10 mL of methanol.

  • Norethindrone-D8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Norethindrone-D8 in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the norethindrone stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. A suitable working concentration for the internal standard is also prepared by diluting the IS stock solution.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 250 µL of human plasma into a clean microcentrifuge tube.

  • Add 25 µL of the Norethindrone-D8 internal standard working solution.

  • Vortex for 10 seconds.

  • Add 1.5 mL of n-butyl chloride.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
System UPLC System
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1] or equivalent
Mobile Phase A 0.1% Formic Acid in Water:Acetonitrile (65:35, v/v)[4]
Mobile Phase B Acetonitrile[1]
Flow Rate 0.5 mL/min[4]
Injection Volume 5 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes

Mass Spectrometry:

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Norethindrone: 299.2 → 109.1 (Quantifier), 299.2 → 91.1 (Qualifier)Norethindrone-D8: 307.2 → 115.1
Collision Energy (CE) Optimized for specific instrument, typically in the range of 20-40 eV[1]
Declustering Potential (DP) Optimized for specific instrument, typically around 50 V[1]

Data Presentation

Table 1: Calibration Curve Parameters
AnalyteConcentration Range (pg/mL)Weighting
Norethindrone50 - 25,000[4]> 0.991/x²
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ50< 15%± 15%< 15%± 15%
Low150< 10%± 10%< 10%± 10%
Mid1,500< 8%± 8%< 8%± 8%
High20,000< 8%± 8%< 8%± 8%
Data presented are typical expected values based on published methods.[4][5]
Table 3: Recovery and Matrix Effect
AnalyteLow QC Recovery (%)High QC Recovery (%)Matrix Effect (%)
Norethindrone> 80%[1]> 80%[1]95 - 105%
Data presented are typical expected values.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Norethindrone-D8 IS plasma->add_is extraction Liquid-Liquid Extraction (n-Butyl Chloride) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject into UPLC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantification using Calibration Curve ratio->quantification norethindrone_pathway cluster_systemic Systemic Effects cluster_local Local Effects norethindrone Norethindrone hypothalamus Hypothalamus norethindrone->hypothalamus cervical_mucus Cervical Mucus norethindrone->cervical_mucus endometrium Endometrium norethindrone->endometrium gnrh GnRH Release hypothalamus->gnrh Inhibits pituitary Anterior Pituitary lh_fsh LH & FSH Release pituitary->lh_fsh Inhibits gnrh->pituitary ovaries Ovaries lh_fsh->ovaries ovulation Ovulation ovaries->ovulation thickening Thickening cervical_mucus->thickening proliferation Altered Proliferation endometrium->proliferation

References

Application Note: Enhancing Norethindrone Detection in Biological Matrices using Derivatization Techniques with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethindrone, a synthetic progestin, is widely used in hormonal contraceptives and for treating various menstrual disorders.[1] The quantitative analysis of norethindrone in biological matrices is crucial for pharmacokinetic and bioequivalence studies. However, its chemical structure lacks easily ionizable moieties, presenting a significant challenge for achieving high sensitivity in mass spectrometry (MS)-based assays.[1] This application note details two effective derivatization techniques—using hydroxylamine and dansyl chloride—to enhance the ionization efficiency and, consequently, the sensitivity of norethindrone detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols and comparative quantitative data are provided to guide researchers in selecting and implementing the appropriate method for their analytical needs.

Introduction

The analysis of norethindrone in plasma at picogram levels is often hampered by its poor ionization efficiency in common MS sources like electrospray ionization (ESI).[1] Derivatization is a chemical modification strategy used to introduce a readily ionizable group into the analyte molecule, thereby significantly improving its response in the mass spectrometer.[2][3] This note explores two such derivatization approaches for norethindrone, focusing on enhancing the limit of quantification (LLOQ) and overall method sensitivity.

Derivatization Strategies for Norethindrone Analysis

Two primary derivatization agents have proven effective for the LC-MS/MS analysis of norethindrone:

  • Hydroxylamine: This agent reacts with the ketone group of norethindrone to form an oxime derivative, which exhibits improved ionization characteristics.[1]

  • Dansyl Chloride: A widely used derivatizing reagent, dansyl chloride reacts with the hydroxyl group of norethindrone, introducing the highly ionizable dimethylamino group.[2][4][5]

Quantitative Data Summary

The following table summarizes the quantitative performance of LC-MS/MS methods for norethindrone analysis utilizing different sample preparation and derivatization techniques.

Derivatization AgentSample PreparationLLOQ (pg/mL)Linearity Range (pg/mL)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)Sample Volume
Hydroxylamine Liquid-Liquid Extraction5050 - 10,000< 5.3%-8.2% to -2.6%50 µL
Dansyl Chloride n-Butyl Chloride Extraction5050 - 10,000< 6.8%< 4.4%0.5 mL
None (UPLC-MS/MS) Supported Liquid Extraction5050 - 25,000< 8.1%99.2% - 108.4%0.250 mL

Experimental Protocols

Protocol 1: Derivatization with Hydroxylamine

This protocol is based on the method developed for the quantification of norethindrone in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 50 µL of human plasma, add the internal standard (e.g., Norethindrone-d6). b. Perform a one-step liquid-liquid extraction using an appropriate organic solvent. c. Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization Reaction: a. Reconstitute the dried extract with a solution of hydroxylamine in a suitable buffer. b. Incubate the mixture to allow for the derivatization reaction to complete. Reaction conditions such as temperature and time should be optimized.

3. LC-MS/MS Analysis: a. Inject an aliquot of the derivatized sample onto the LC-MS/MS system. b. LC Conditions:

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1]
  • Mobile Phase A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v)[1]
  • Mobile Phase B: Acetonitrile[1]
  • Flow Rate: Isocratic[1] c. MS/MS Conditions (example):
  • Instrument: AB Sciex API-6500[1]
  • Transition for Norethindrone derivative: 314.2 → 124.2 m/z[1]
  • Transition for Norethindrone-d6 derivative: 320.2 → 128.2 m/z[1]

Protocol 2: Derivatization with Dansyl Chloride

This protocol is adapted from a method for the simultaneous analysis of norethindrone and ethinyl estradiol in human plasma.[4]

1. Sample Preparation (n-Butyl Chloride Extraction): a. To 0.5 mL of human plasma, add internal standards (e.g., norethindrone-¹³C₂, ethinyl estradiol-d₄). b. Extract the analytes using n-butyl chloride.[4] c. Evaporate the organic solvent to dryness.[4]

2. Derivatization Reaction: a. Reconstitute the dried extract with a solution of dansyl chloride in a suitable solvent (e.g., acetone). b. The reaction is typically carried out at a moderate temperature (e.g., 55-60 °C) for a short duration (e.g., 5 minutes).

3. LC-MS/MS Analysis: a. Inject the derivatized mixture onto the LC-MS/MS system.[4] b. LC Conditions:

  • Column: Genesis RP-18, 50 mm x 4.6 mm, 3 µm[4]
  • Mobile Phase: Gradient of acetonitrile, water, and formic acid.[4]
  • Flow Rate: 1.0 mL/min[4] c. MS/MS Conditions:
  • The specific mass transitions for the dansylated norethindrone and internal standard need to be determined and optimized.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma) is_add Add Internal Standard sample->is_add extraction Extraction (LLE or SLE) is_add->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitute with Derivatizing Agent evaporation->reconstitution reaction Incubation/Reaction reconstitution->reaction lcms LC-MS/MS Analysis reaction->lcms data Data Acquisition and Processing lcms->data derivatization_reaction norethindrone Norethindrone (with -OH group) plus + dansyl_cl Dansyl Chloride arrow dansyl_norethindrone Dansylated Norethindrone (Enhanced Ionization)

References

Solid-Phase Extraction Protocol for the Quantification of Norethindrone in Human Plasma using a Novel Polymeric Sorbent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Norethindrone, a synthetic progestin, is a widely used component in oral contraceptives and hormone replacement therapies. Accurate and reliable quantification of norethindrone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex matrices like plasma, leading to cleaner extracts and improved analytical sensitivity. This application note details a validated solid-phase extraction method for the determination of norethindrone in human plasma using a polymeric SPE sorbent with norethindrone-d6 as an internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Summary

The following table summarizes the quantitative performance of the described solid-phase extraction method for norethindrone and its internal standard.

AnalyteInternal StandardMatrixSPE SorbentRecovery (%)Lower Limit of Quantification (LLOQ)
NorethindroneNorethindrone-d6Human PlasmaPolymeric84.850 pg/mL[1]
NorethindroneNorethindrone-¹³C₂Human PlasmaSupported Liquid Extraction99.2-108.450.0 pg/mL[2]
NorethindroneEstradiolPlasmaNot Specified>96.28Not Specified[3]
NorethindroneNorgestrelPlasmaExtrelut columnNot Specified50 pg/ml[3]

Experimental Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol for norethindrone from human plasma.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Human Plasma Sample (0.250 mL) Add_IS Spike with Internal Standard (Norethindrone-d6) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex Load Load Sample Vortex->Load Condition Condition Cartridge (1 mL Methanol) Equilibrate Equilibrate Cartridge (1 mL Water) Condition->Equilibrate Equilibrate->Load Wash1 Wash 1 (1 mL 0.05M Ammonium Acetate) Load->Wash1 Wash2 Wash 2 (2 x 1 mL 5% Methanol in Water) Wash1->Wash2 Elute Elute (Solvent) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow of the solid-phase extraction method for norethindrone.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the extraction of norethindrone from human plasma.

1. Materials and Reagents

  • Norethindrone certified reference standard

  • Norethindrone-d6 internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or Milli-Q)

  • Ammonium acetate

  • Formic acid

  • Human plasma (with EDTA as anticoagulant)

  • Polymeric solid-phase extraction cartridges (e.g., Strata-X)

2. Preparation of Solutions

  • Norethindrone Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of norethindrone in 100 mL of methanol.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of norethindrone-d6 in 100 mL of methanol.

  • Working Standard and IS Solutions: Prepare working solutions by appropriate dilution of the stock solutions with methanol:water (50:50, v/v).

  • 0.05 M Ammonium Acetate: Dissolve the appropriate amount of ammonium acetate in water.

  • 5% Methanol in Water: Mix 5 mL of methanol with 95 mL of water.

3. Sample Preparation

  • Thaw frozen human plasma samples to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 250 µL of the plasma sample into a clean microcentrifuge tube.

  • Spike the sample with 50 µL of the norethindrone-d6 internal standard working solution.

  • Vortex the mixture for 30 seconds.

4. Solid-Phase Extraction (SPE) Procedure

The following steps are performed using a vacuum manifold.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.[4]

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.[4]

  • Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, consistent rate.

  • Washing:

    • Wash the cartridge with 1 mL of 0.05 M ammonium acetate.[4]

    • Wash the cartridge twice with 1 mL of 5% methanol in water.[4]

  • Drying: Dry the cartridge thoroughly under a full vacuum for 5-10 minutes to remove any residual wash solvents.

  • Elution: Elute the analytes from the cartridge by passing the appropriate elution solvent through the sorbent. The choice of elution solvent will depend on the specific polymeric sorbent used; a common choice is a high percentage of methanol or acetonitrile. Collect the eluate in a clean collection tube.

5. Eluate Processing and Analysis

  • Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Injection: Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system for analysis.

6. LC-MS/MS Conditions

  • LC Column: A C18 column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm) is suitable for the separation.[2]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol with a small amount of formic acid is typically used.[2]

  • Flow Rate: A flow rate of 0.500 mL/min is a common starting point.[2]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[4]

Conclusion

This application note provides a detailed and robust solid-phase extraction method for the quantification of norethindrone in human plasma. The use of a polymeric sorbent and an isotopically labeled internal standard ensures high recovery, selectivity, and reproducibility. This method is suitable for use in clinical and research settings where accurate determination of norethindrone is required.

References

Application Note: High-Throughput Analysis of Norethindrone Acetate-D8 using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of Norethindrone Acetate and its deuterated internal standard, Norethindrone Acetate-D8. The developed protocol is suitable for high-throughput screening in drug development and pharmacokinetic studies, offering excellent accuracy and precision. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, with all parameters optimized for reliable quantification.

Introduction

Norethindrone acetate is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various gynecological disorders. Accurate and sensitive quantification of norethindrone acetate in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has become the gold standard for such analyses due to its high selectivity, sensitivity, and speed.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring the reliability of the results.[3] This document provides a comprehensive protocol for the analysis of Norethindrone Acetate using this compound as an internal standard.

Experimental

Materials and Reagents
  • Norethindrone Acetate (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Formate (Analytical Grade)

UPLC-MS/MS Instrumentation

A Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer was used for this analysis.

Sample Preparation

A protein precipitation method was employed for the extraction of Norethindrone Acetate from plasma samples.

Protocol:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the UPLC-MS/MS system.

UPLC Conditions

The chromatographic separation was achieved on a Waters ACQUITY UPLC BEH C18 column.

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL
MS/MS Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterNorethindrone AcetateThis compound
Precursor Ion (m/z) 341.2349.2
Product Ion (m/z) 281.2289.2
Dwell Time (s) 0.050.05
Cone Voltage (V) 3030
Collision Energy (eV) 2020

Note: The exact m/z values and collision energies for this compound are predicted and may require optimization.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge evap Evaporate Supernatant centrifuge->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject Sample (5 µL) reconstitute->injection uplc UPLC Separation (BEH C18 Column) injection->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Norethindrone Acetate calibration->quantification

References

Application of Norethindrone Acetate-D8 in Endometriosis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone acetate, a synthetic progestin, is a cornerstone in the medical management of endometriosis, a chronic inflammatory condition characterized by the growth of endometrial-like tissue outside the uterus. To facilitate rigorous preclinical and clinical research in this area, Norethindrone Acetate-D8, a deuterated analog of norethindrone acetate, serves as an essential tool. Its primary application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of norethindrone in biological matrices. This ensures the accuracy and reliability of pharmacokinetic and pharmacodynamic studies, which are critical for optimizing dosing regimens and understanding the drug's behavior in the body.

These application notes provide an overview of the use of this compound in endometriosis research, including its role in quantitative analysis and its utility in studies investigating the clinical efficacy of norethindrone acetate. Detailed protocols for its use as an internal standard and a summary of relevant clinical data are also presented.

Application 1: Internal Standard for Pharmacokinetic Studies

This compound is the ideal internal standard for the quantification of norethindrone in biological samples due to its chemical similarity to the analyte. The deuterium labeling results in a higher mass-to-charge ratio (m/z), allowing for its distinction from the unlabeled drug by the mass spectrometer, while exhibiting nearly identical chromatographic behavior and extraction recovery. This co-elution and similar ionization efficiency minimize matrix effects and variations during sample preparation and analysis, leading to highly accurate and precise quantification of norethindrone concentrations.

Experimental Protocol: Quantification of Norethindrone in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of norethindrone in human plasma. Method parameters should be optimized for the specific instrumentation used.

1. Materials and Reagents:

  • Norethindrone (analytical standard)

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of norethindrone and this compound in methanol.

  • Prepare calibration standards by spiking blank human plasma with known concentrations of norethindrone.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Add a fixed concentration of this compound solution to all calibration standards, QC samples, and unknown samples.

3. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 250 µL of plasma sample (standard, QC, or unknown), add 50 µL of the this compound internal standard solution.

  • Add 1 mL of n-butyl chloride and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A UPLC or HPLC system.

  • Column: A C18 reverse-phase column (e.g., Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of 0.05% formic acid in water:acetonitrile (65:35, v/v) (Mobile Phase A) and 0.05% formic acid in methanol:acetonitrile (50:50, v/v) (Mobile Phase B).[1]

  • Flow Rate: 0.500 mL/min.[1]

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Norethindrone: m/z 299.2 → 109.1 (example, transitions should be optimized)

    • Norethindrone-D8: m/z 307.2 → 117.1 (example, transitions should be optimized)

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of norethindrone to this compound against the concentration of the calibration standards.

  • Determine the concentration of norethindrone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Application 2: Efficacy Assessment in Endometriosis Clinical Research

The accurate measurement of norethindrone levels in patients, enabled by the use of this compound, is crucial for correlating drug exposure with clinical outcomes in endometriosis research. Clinical studies have demonstrated the efficacy of norethindrone acetate in reducing endometriosis-associated pain and the size of endometriotic lesions.

Quantitative Data from Clinical Studies

The following tables summarize the quantitative data on the efficacy of norethindrone acetate in the treatment of endometriosis.

Table 1: Reduction in Endometriosis-Associated Pain Scores with Norethindrone Acetate
Study Dosage Pain Score Type Reduction in Pain Score
Muneyyirci-Delale et al. (1998)[2][3]5-15 mg/dayDysmenorrheaRelieved in 92.3% of patients
Muneyyirci-Delale et al. (1998)[2][3]5-15 mg/dayNoncyclic Pelvic PainRelieved in 89.2% of patients
Kaser et al. (2011)[4]5-15 mg/dayMean Pain Score (self-reported)From 5.6 to 2.6
Morotti et al. (2017)[5][6]2.5-5 mg/dayChronic Pelvic Pain (VAS)Significant decrease at 1 and 5 years (p < 0.001)
Morotti et al. (2017)[5][6]2.5-5 mg/dayDeep Dyspareunia (VAS)Significant decrease at 1 and 5 years (p < 0.001)
Gurbuz et al. (2025)[7]5 mg/dayDysmenorrhea (VAS)From 7.43 to 0.00 at 12 months
Gurbuz et al. (2025)[7]5 mg/dayChronic Pelvic Pain (VAS)From baseline to 1.06 at 12 months
Table 2: Reduction in Endometrioma Size with Norethindrone Acetate
Study Dosage Measurement Reduction in Size
Eberle et al. (2024)[8]Not specifiedCyst Diameter0.6 cm reduction
Sayegh et al. (2014)[2]5 mg/day (with letrozole)Mean Endometrioma Diameter50% decrease (from 4.6 cm to 2.3 cm)
Sayegh et al. (2014)[2]5 mg/day (with letrozole)Mean Endometrioma Volume75% decrease
Morotti et al. (2017)[5]2.5-5 mg/dayVolume of Endometriotic NodulesSignificant reduction from 4.58 cm³ to 3.81 cm³ over 5 years
Muneyyirci-Delale et al. (2012)[9]5 mg/dayCyst SizeSignificant regression in as little as 3 months
Gurbuz et al. (2025)[7]5 mg/dayEndometrioma SizeSignificantly greater reduction compared to dienogest

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of Progestin Action in Endometriosis

Progestins, such as norethindrone acetate, are thought to exert their therapeutic effects in endometriosis by modulating key signaling pathways involved in cell survival, proliferation, and inflammation. Based on studies of other progestins like dienogest, a proposed mechanism involves the downregulation of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

progestin_pathway NETA Norethindrone Acetate PR Progesterone Receptor NETA->PR PI3K PI3K PR->PI3K MAPK MAPK/ERK PR->MAPK Apoptosis Apoptosis PR->Apoptosis Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibits Apoptosis Inflammation Inflammation mTOR->Inflammation MAPK->Proliferation MAPK->Inflammation

Caption: Proposed mechanism of Norethindrone Acetate action in endometriosis.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of norethindrone in endometriosis patients, utilizing this compound.

pk_workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Patient Endometriosis Patient Cohort Dosing Norethindrone Acetate Administration Patient->Dosing Sampling Plasma Sample Collection (Time-course) Dosing->Sampling Spiking Spike Samples with This compound (IS) Sampling->Spiking Extraction Sample Preparation (LLE or SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Norethindrone Analysis->Quantification PK_Model Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) Quantification->PK_Model PD_Corr Pharmacodynamic Correlation (Pain Scores, Lesion Size) PK_Model->PD_Corr

References

Application Notes and Protocols for the Use of Norethindrone Acetate-D8 in Contraceptive Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Norethindrone Acetate-D8 as an internal standard in the metabolic studies of norethindrone acetate, a synthetic progestin widely used in oral contraceptives and for treating various gynecological disorders. The stable isotope-labeled this compound is an invaluable tool for accurate quantification of the parent drug and its metabolites in complex biological matrices, mitigating matrix effects and improving the reliability of pharmacokinetic and metabolism data.[1][2][3]

Introduction to Norethindrone Metabolism and the Role of Deuterated Standards

Norethindrone acetate is rapidly and completely deacetylated to its active form, norethindrone, following oral administration.[4] Norethindrone then undergoes extensive metabolism, primarily in the liver.[5][6] The main metabolic pathways include the reduction of the A-ring and hydroxylation.[5][7] The primary metabolite is 5-alpha-dihydro-norethisterone.[8] The metabolites are then conjugated with sulfate and glucuronide before excretion.[4]

Deuterium-labeled internal standards, such as this compound, are critical for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] By closely mimicking the chemical and physical properties of the analyte, these standards co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation and instrument response.[3] This leads to more accurate and precise quantification of the drug and its metabolites in biological samples like plasma and urine.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of norethindrone.

Table 1: Pharmacokinetic Parameters of Norethindrone Following Oral Administration of Norethindrone Acetate

ParameterValueReference
Bioavailability47-73% (mean 64%)[9]
Cmax (single 5 mg dose)26.19 ± 6.19 ng/mL[4]
tmax (single 5 mg dose)1.83 ± 0.58 h[4]
Elimination Half-life (t1/2)5.2 - 12.8 hours (mean ~9 hours)[4][9]
Protein Binding36% to SHBG, 61% to albumin[4]
Volume of Distribution (Vd)~4 L/kg[4]
Plasma Clearance~0.4 L/hr/kg[4]

Table 2: Example LC-MS/MS Method Parameters and Validation Data for Norethindrone Quantification

ParameterValueReference
LC ColumnAcquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[10]
Mobile Phase AWater:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v)[10]
Mobile Phase BAcetonitrile[10]
Flow Rate0.500 mL/min[11]
MS/MS Transition (Norethindrone)314.2 → 124.2 m/z[10]
MS/MS Transition (Norethindrone-d6)320.2 → 128.2 m/z[10]
LLOQ in Human Plasma50 pg/mL[10][12]
Inter-run Accuracy99.2-108.4%[11]
Inter-run Precision (%CV)<8.1%[11]
Mean Recovery84.8%[10]

Experimental Protocols

In Vitro Metabolism of Norethindrone Acetate in Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of norethindrone acetate using human liver microsomes. This compound is used as the internal standard for accurate quantification.

Materials:

  • Norethindrone Acetate

  • This compound (Internal Standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic Acid

  • Purified water

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of Norethindrone Acetate in DMSO.

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Further dilute the stock solutions in acetonitrile for working solutions.

  • Incubation:

    • In a 96-well plate, add 5 µL of the Norethindrone Acetate working solution to achieve a final concentration of 1 µM.

    • Add 185 µL of a pre-warmed (37°C) incubation mixture containing phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction at each time point by adding 200 µL of ice-cold acetonitrile containing the this compound internal standard (final concentration 100 nM).

    • Vortex the plate for 1 minute to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method (refer to Table 2 for example parameters).

    • Monitor the specific mass transitions for Norethindrone (or its primary metabolite, norethindrone) and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard.

    • Determine the concentration of the remaining parent drug at each time point.

    • Calculate the rate of metabolism (e.g., half-life, intrinsic clearance).

In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rat)

This protocol outlines a basic pharmacokinetic study to determine the profile of norethindrone acetate in rats, using this compound as an internal standard.

Materials:

  • Norethindrone Acetate

  • This compound (Internal Standard)

  • Formulation vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats

  • Oral gavage needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Acetonitrile

  • LC-MS/MS system

Protocol:

  • Dosing:

    • Administer a single oral dose of Norethindrone Acetate (e.g., 10 mg/kg) to a cohort of rats via oral gavage.

  • Blood Sampling:

    • Collect blood samples (~100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Extraction:

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the this compound internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the plasma samples using a validated LC-MS/MS method.

    • Quantify the concentration of norethindrone (the active metabolite) at each time point.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, AUC, and half-life.

Visualizations

Norethindrone_Metabolism NA Norethindrone Acetate N Norethindrone NA->N Deacetylation DHD 5α-Dihydronorethisterone (Major Metabolite) N->DHD 5α-Reductase THD 3α,5α-Tetrahydronorethisterone DHD->THD 3α-Hydroxysteroid Dehydrogenase Conj Sulfate and Glucuronide Conjugates THD->Conj Conjugation Excretion Excretion (Urine and Feces) Conj->Excretion

Caption: Metabolic pathway of Norethindrone Acetate.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_invivo In Vivo Pharmacokinetic Study Incubation Incubation of Norethindrone Acetate with Human Liver Microsomes Quenching Reaction Quenching with Acetonitrile containing this compound (IS) Incubation->Quenching Centrifugation1 Protein Precipitation and Centrifugation Quenching->Centrifugation1 Analysis1 LC-MS/MS Analysis Centrifugation1->Analysis1 Data1 Data Analysis: Metabolic Rate Calculation Analysis1->Data1 Dosing Oral Administration of Norethindrone Acetate to Rats Sampling Blood Sampling at Various Time Points Dosing->Sampling Extraction Plasma Extraction with Acetonitrile containing this compound (IS) Sampling->Extraction Analysis2 LC-MS/MS Analysis Extraction->Analysis2 Data2 Data Analysis: Pharmacokinetic Parameter Calculation Analysis2->Data2

Caption: Experimental workflow for metabolism studies.

References

Troubleshooting & Optimization

Overcoming matrix effects in norethindrone quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for norethindrone quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect norethindrone quantification?

A1: In the context of LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (norethindrone). These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of norethindrone in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1][2] This interference can significantly impact the accuracy, sensitivity, and reproducibility of quantitative analyses.[1][2]

Q2: What are the common analytical techniques used for norethindrone quantification?

A2: Several analytical methods are employed for the quantification of norethindrone, including:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): A robust and cost-effective method suitable for various sample types.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and selectivity, making it ideal for detecting low concentrations of norethindrone in complex biological matrices like human plasma.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another sensitive technique that has been used for the determination of norethindrone and its metabolites.[5]

Q3: How can I minimize matrix effects during sample preparation?

A3: Proper sample preparation is a critical first step in reducing matrix effects.[1] Common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This method separates norethindrone from interfering matrix components based on its solubility in immiscible solvents.[6] A one-step LLE can be effective for achieving a low limit of quantification.[7]

  • Solid-Phase Extraction (SPE): SPE can selectively isolate norethindrone from the sample matrix, thereby reducing interferences.[1][4][6]

  • Protein Precipitation: This technique is often used for plasma or serum samples to remove proteins that can cause significant matrix effects.

Troubleshooting Guides

Issue: I am observing significant ion suppression in my LC-MS/MS analysis.

Ion suppression is a common manifestation of matrix effects where the signal intensity of the analyte is reduced by co-eluting matrix components.[1]

Troubleshooting Workflow:

start Start: Ion Suppression Observed step1 Optimize Sample Preparation start->step1 step2 Refine Chromatographic Conditions step1->step2 If suppression persists end End: Ion Suppression Minimized step1->end If suppression is resolved step3 Implement a Suitable Internal Standard step2->step3 If suppression persists step2->end If suppression is resolved step4 Consider Derivatization step3->step4 For enhanced sensitivity step3->end If suppression is resolved step4->end

Caption: Troubleshooting workflow for ion suppression.

Detailed Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[6]

    • Recommendation: If you are using protein precipitation, consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[1][6]

  • Refine Chromatographic Conditions: Modifying your HPLC/UPLC method can help separate norethindrone from co-eluting matrix components.[1]

    • Recommendation: Adjust the mobile phase composition, gradient profile, or switch to a column with a different stationary phase to improve separation.

  • Implement a Suitable Internal Standard (IS): An internal standard that behaves similarly to the analyte can compensate for signal variations caused by matrix effects.[1]

    • Recommendation: The use of a stable isotope-labeled (SIL) internal standard, such as norethindrone-¹³C₂, is highly recommended as it co-elutes with the analyte and experiences similar ionization effects, leading to more accurate quantification.[3][8] If a SIL-IS is not available, a structural analog like estradiol can be used.

  • Consider Derivatization: For challenging analyses requiring high sensitivity, derivatization can enhance the mass spectrometric response of norethindrone.[7]

    • Recommendation: Using a derivatizing agent like hydroxylamine can improve the ionization efficiency of norethindrone, making it more detectable.[7]

Issue: My calibration curve has poor linearity.

Poor linearity in the calibration curve can be a result of uncompensated matrix effects, improper standard preparation, or issues with the analytical instrument.

Troubleshooting Steps:

  • Prepare Matrix-Matched Calibrants: To account for matrix-induced changes in ionization efficiency, prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma).[1]

  • Verify Standard and Internal Standard Concentrations: Ensure the accuracy of your stock solutions and subsequent dilutions.

  • Check for Contamination: Contamination in the blank matrix or solvents can lead to inaccurate results at the lower end of the calibration range.

  • Evaluate Internal Standard Performance: If using an internal standard, ensure its response is consistent across the calibration range. A significant matrix effect was observed in one study, which was attributed to the low recovery.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Norethindrone from Plasma

This protocol is based on a validated HPLC-UV method.

  • Sample Preparation:

    • Pipette 500 µL of plasma into a clean tube.

    • Spike with 20 µL of estradiol internal standard solution (1000 µg/mL).

    • Vortex the sample.

  • Extraction:

    • Add the extraction solvent (details not specified in the provided text, but typically an organic solvent like methyl tert-butyl ether or ethyl acetate is used).

    • Vortex thoroughly to ensure proper mixing.

    • Centrifuge to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue with 300 µL of the mobile phase.

  • Analysis:

    • Inject 100 µL of the reconstituted sample into the HPLC system.

Protocol 2: Supported Liquid Extraction (SLE) for UPLC-MS/MS Analysis

This protocol is adapted from a method for determining norethindrone in human plasma.[3]

  • Sample Preparation:

    • Use 0.250 mL of human plasma.

    • Add the internal standard, norethindrone-¹³C₂.

  • Extraction:

    • Perform supported liquid extraction according to the manufacturer's instructions.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent.

    • Reconstitute the samples for analysis.

  • Analysis:

    • Analyze the samples using a UPLC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques and Outcomes

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supported Liquid Extraction (SLE)
Principle Partitioning between two immiscible liquidsAdsorption onto a solid sorbentPartitioning into an organic solvent supported on an inert solid
Selectivity Moderate to HighHighHigh
Recovery 80.3% - 87.5% (Mean: 84.8%)[7]Generally high and consistentNot explicitly stated, but method was successful for thousands of samples[3]
Matrix Effect Reduction Effective[7]Effective[4]Effective[3]
Common Application HPLC-UV, LC-MS/MS[7]LC-MS/MS[4]UPLC-MS/MS[3]

Table 2: Recommended Internal Standards for Norethindrone Quantification

Internal StandardRationale for UseAnalytical Technique
Norethindrone-¹³C₂ Stable isotope-labeled; co-elutes and experiences similar matrix effects as the analyte, providing the most accurate correction.[3]UPLC-MS/MS
Norethindrone-d6 Deuterated stable isotope-labeled internal standard.LC-MS/MS[7]
Estradiol Structural analog with similar properties to norethindrone. A more cost-effective option when a SIL-IS is not available.HPLC-UV

Visualization of Key Workflows

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE/SPE/SLE) add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution injection LC-MS/MS Injection reconstitution->injection quantification Quantification injection->quantification

Caption: General workflow for norethindrone quantification.

References

Improving sensitivity of norethindrone analysis with deuterated IS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of norethindrone, with a focus on improving sensitivity using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard (IS) recommended for norethindrone analysis by LC-MS/MS?

A1: A deuterated internal standard, such as Norethindrone-d6, is considered the gold standard for quantitative bioanalysis.[1][2] This is because it is chemically and physically almost identical to the analyte (norethindrone), meaning it experiences similar extraction recovery, chromatographic retention, and ionization response in the mass spectrometer.[2] Using a deuterated IS helps to accurately correct for variations in the analytical process, including matrix effects (ion suppression or enhancement), which can lead to more precise and accurate quantification of norethindrone, especially at low concentrations.[1][3][4]

Q2: What are the common challenges in developing a sensitive bioanalytical method for norethindrone?

A2: Developing a sensitive method for norethindrone presents several challenges. Due to its chemical structure, norethindrone can have poor ionization efficiency in a mass spectrometer, making it difficult to achieve low detection limits (in the mid-picogram per milliliter range).[5] Biological samples like plasma are complex matrices that can interfere with the analysis, causing ion suppression or enhancement.[6][7][8] Other challenges include potential issues with extraction recovery and the need for robust chromatographic separation from other endogenous compounds.[6][9]

Q3: Can derivatization improve the sensitivity of norethindrone analysis?

A3: Yes, derivatization can significantly enhance the mass spectrometric sensitivity of norethindrone. One successful approach involves using hydroxylamine as a derivatizing agent. This modification can improve the ionization efficiency of norethindrone, leading to a lower limit of quantification (LLOQ).[5] One study reported achieving an LLOQ of 50 pg/mL in human plasma using this derivatization strategy.[5]

Troubleshooting Guide

Issue 1: Poor sensitivity or high LLOQ for norethindrone.

Possible Cause Troubleshooting Step
Suboptimal Ionization Optimize mass spectrometer source parameters (e.g., ion source temperatures, gas flows, and ionization voltage) for norethindrone and its deuterated IS.[10] Consider chemical derivatization with an agent like hydroxylamine to improve ionization efficiency.[5]
Matrix Effects Use a deuterated internal standard (e.g., Norethindrone-d6) to compensate for ion suppression or enhancement.[3] Improve sample preparation to remove interfering matrix components.[11] Techniques like supported liquid extraction (SLE) or solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation.[1][12][13] Diluting the sample may also reduce matrix effects if sensitivity allows.[11]
Inefficient Sample Extraction Evaluate different extraction techniques such as SLE, SPE, or liquid-liquid extraction (LLE) to maximize the recovery of norethindrone.[1][12][13] Ensure the pH and solvent composition are optimized for the chosen extraction method.

Issue 2: High variability in results or poor reproducibility.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automating sample preparation steps, for example by using a liquid handler for LLE, can improve consistency.[5] Ensure the internal standard is added accurately to all samples, standards, and quality controls at the beginning of the extraction process.[3]
Chromatographic Issues Check for peak splitting or tailing, which could indicate column degradation or a mismatch between the sample solvent and mobile phase.[14] Ensure the column is properly equilibrated between injections.[10]
Instrument Contamination If you observe increasing background or decreasing signal over a run, clean the mass spectrometer's ion source.[10] Ensure high-purity solvents and reagents are used for the mobile phase to prevent contamination.[14]

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Norethindrone Analysis

Parameter Method 1 Method 2
Internal Standard Norethindrone-d6Norethindrone-¹³C₂
Extraction Method Liquid-Liquid Extraction with DerivatizationSupported Liquid Extraction (SLE)
LLOQ 50 pg/mL50 pg/mL
Sample Volume 50 µL250 µL
Reference [5][12]

Table 2: Performance of a Validated Norethindrone Assay

QC Level Inter-run Accuracy (%) Inter-run Precision (%CV)
LLOQ 99.2 - 108.4<8.1
Low 99.2 - 108.4<8.1
Mid 99.2 - 108.4<8.1
High 99.2 - 108.4<8.1
Reference [12]

Experimental Protocols

Protocol 1: Norethindrone Extraction from Human Plasma with Derivatization

This protocol is based on a method that enhances sensitivity through chemical derivatization.[5]

  • Sample Preparation:

    • Pipette 50 µL of human plasma into a labeled microcentrifuge tube.

    • Add 25 µL of the deuterated internal standard working solution (e.g., Norethindrone-d6).

  • Liquid-Liquid Extraction:

    • Perform a one-step liquid-liquid extraction using an appropriate organic solvent.

    • Vortex the samples to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

  • Evaporation:

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution and Derivatization:

    • Reconstitute the dried extract in a solution containing the derivatization agent (e.g., hydroxylamine).

    • Allow the derivatization reaction to proceed at ambient temperature.

  • LC-MS/MS Analysis:

    • Transfer the derivatized sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Norethindrone Extraction from Human Plasma using Supported Liquid Extraction (SLE)

This protocol is based on a validated method for the analysis of pharmacokinetic samples.[12]

  • Sample Preparation:

    • Pipette 250 µL of human plasma into a labeled tube.

    • Add the internal standard (e.g., Norethindrone-¹³C₂).

  • SLE Procedure:

    • Load the plasma sample onto an SLE cartridge.

    • Apply a gentle vacuum or positive pressure to absorb the sample into the support material.

    • Elute the norethindrone and internal standard with an appropriate organic solvent.

  • Evaporation:

    • Collect the eluate and evaporate it to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis plasma Plasma Sample add_is Add Deuterated IS plasma->add_is extraction Extraction (SLE/LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing lcms->data

Caption: Experimental workflow for norethindrone analysis.

matrix_effects cluster_source Ion Source cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression es_tip analyte_ideal Analyte Ions es_tip->analyte_ideal Ionization is_ideal IS Ions es_tip->is_ideal Ionization analyte_suppressed Reduced Analyte Ions es_tip->analyte_suppressed Suppressed Ionization is_suppressed Reduced IS Ions es_tip->is_suppressed Suppressed Ionization analyte Norethindrone analyte->es_tip is Deuterated IS is->es_tip matrix Matrix Components matrix->es_tip Interference

Caption: Impact of matrix effects on ionization.

internal_standard_logic cluster_process Analytical Process cluster_measurement Measurement cluster_quantification Quantification analyte Norethindrone process_variation Process Variation (e.g., extraction loss, ion suppression) analyte->process_variation is Deuterated IS is->process_variation analyte_signal Analyte Signal process_variation->analyte_signal is_signal IS Signal process_variation->is_signal ratio Calculate Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_signal->ratio concentration Accurate Concentration ratio->concentration

References

Troubleshooting low recovery of Norethindrone Acetate-D8

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Norethindrone Acetate-D8

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of this compound, a commonly used stable isotope-labeled internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Internal Standard Integrity

Question 1: Why is my this compound recovery significantly lower than the unlabeled analyte, even though they are chemically similar?

Answer: This phenomenon can be attributed to the "isotope effect." The replacement of hydrogen with heavier deuterium atoms can alter the physicochemical properties of the molecule, leading to differences in behavior during extraction and chromatography. Deuterated standards may have different extraction recoveries and chromatographic retention times compared to their non-labeled counterparts.[1][2] For instance, a 35% difference in extraction recovery was reported between haloperidol and its deuterated analog.

Troubleshooting Steps:

  • Verify Retention Time: Check if this compound co-elutes perfectly with the unlabeled analyte. A slight shift in retention time can expose the internal standard to different matrix effects, causing signal suppression or enhancement.

  • Evaluate Extraction Recovery Independently: Determine the extraction recovery of both the analyte and the internal standard separately. This can be done by comparing the response of a pre-extracted spiked sample to a post-extracted spiked sample.

  • Consider a Different Labeled Standard: If significant chromatographic separation or differential recovery persists, consider using a ¹³C or ¹⁵N labeled internal standard. Carbon-13, for example, does not suffer from the same isotopic effects as deuterium.

Question 2: Could the deuterium atoms on my internal standard be exchanging with hydrogen atoms from the solvent or matrix?

Answer: Yes, deuterium-hydrogen exchange is a known issue that can lead to a loss of the labeled internal standard. While deuterium atoms on carbon are generally stable, those on heteroatoms (like oxygen or nitrogen) or activated carbons can be susceptible to exchange, especially in aqueous solutions or under certain pH conditions. The stability of the label's position is critical for accurate quantification.

Troubleshooting Steps:

  • Review Labeling Position: Consult the manufacturer's certificate of analysis to confirm the positions of the deuterium labels. Labels on stable positions like an aromatic ring are less likely to exchange than those on enolizable ketones.

  • Incubation Study: Incubate the this compound in a blank matrix solution for a period equivalent to your sample preparation time. Analyze the sample to see if there is a detectable decrease in the deuterated signal and a corresponding increase in the unlabeled signal.

  • Solvent Selection: Ensure that solvents used during sample preparation and storage are aprotic if possible, or minimize exposure to aqueous and protic solvents, especially at non-neutral pH.

Section 2: Sample Preparation and Extraction

Question 3: My recovery is low and inconsistent after Liquid-Liquid Extraction (LLE). How can I optimize this step?

Answer: Low and variable recovery in LLE is often due to suboptimal solvent choice, incorrect pH, insufficient mixing, or the formation of emulsions. The goal is to maximize the partitioning of this compound from the aqueous sample matrix into the organic extraction solvent.[3]

Troubleshooting Steps:

  • Optimize Extraction Solvent: Norethindrone Acetate is a relatively nonpolar steroid. Use a water-immiscible organic solvent that effectively solubilizes it. Common choices include methyl tert-butyl ether (MTBE), ethyl acetate, or mixtures like dichloromethane:n-heptane.[4]

  • Adjust Sample pH: Since Norethindrone Acetate is a neutral compound, pH adjustment is less critical for ionization. However, adjusting the pH can help minimize the extraction of acidic or basic interferences from the matrix.

  • Increase Solvent-to-Sample Ratio: A higher ratio of organic solvent to aqueous sample (e.g., 7:1) can improve extraction efficiency.[3]

  • Salting-Out Effect: Add a neutral salt like sodium sulfate (3-5 M) to the aqueous sample.[3] This increases the polarity of the aqueous phase, driving the nonpolar analyte into the organic phase and improving recovery.

  • Back Extraction: To further clean the sample, perform a back extraction. After the initial extraction, the organic phase can be washed with a fresh aqueous buffer at a pH that ionizes potential interferences, pulling them out of the organic phase while leaving the neutral this compound behind.[3]

Logical Workflow for LLE Optimization

start Low LLE Recovery solvent Select Appropriate Organic Solvent start->solvent ph Adjust Sample pH (If Necessary) solvent->ph ratio Optimize Solvent:Sample Ratio (e.g., 7:1) ph->ratio salt Add Salt to Aqueous Phase ('Salting Out') ratio->salt back_ext Perform Back Extraction for Cleanup salt->back_ext end Improved Recovery back_ext->end

Caption: A flowchart for optimizing Liquid-Liquid Extraction (LLE).

Question 4: I am using Solid-Phase Extraction (SPE), but my recovery is poor. What factors should I investigate?

Answer: Poor SPE recovery can result from an incorrect choice of sorbent, inadequate conditioning or equilibration of the cartridge, an inappropriate wash solvent, or an ineffective elution solvent. The entire process—load, wash, and elute—must be optimized for your specific analyte and matrix.

Troubleshooting Steps:

  • Sorbent Selection: For Norethindrone Acetate, a reverse-phase (C18 or C8) sorbent is typically appropriate.

  • Conditioning and Equilibration: Ensure the sorbent is properly wetted and activated. This usually involves a sequence of methanol followed by water or an aqueous buffer. Inadequate conditioning is a common cause of failure.

  • Sample Loading: Load the sample at a slow, controlled flow rate to ensure adequate interaction time between the analyte and the sorbent.

  • Wash Step: The wash solvent should be strong enough to remove matrix interferences but weak enough to leave the this compound bound to the sorbent. This is often a mixture of water and a small percentage of organic solvent (e.g., 5-10% methanol).

  • Elution Step: The elution solvent must be strong enough to completely desorb the analyte. This is typically a high-percentage organic solvent like methanol, acetonitrile, or a mixture.[5] Ensure the elution volume is sufficient to recover all the analyte.

General SPE Workflow

condition 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (e.g., 5% MeOH/Water) load->wash elute 5. Elute Analyte (e.g., 90% MeOH) wash->elute

Caption: The five fundamental steps of a Solid-Phase Extraction (SPE) protocol.

Section 3: Analyte Stability and Matrix Effects

Question 5: Could my this compound be degrading during sample preparation or analysis?

Answer: Yes, analyte stability is a critical factor. Studies have shown that Norethindrone Acetate is susceptible to degradation under significant acidic and basic conditions.[6] It is generally stable under oxidative, thermal, and photolytic stress.[6][7] If your sample preparation involves harsh pH conditions, degradation could be a source of low recovery.

Troubleshooting Steps:

  • Evaluate pH: Keep the pH of your sample and solutions as close to neutral as possible unless required for extraction or chromatography.

  • Temperature Control: Avoid prolonged exposure of samples to high temperatures. Store samples at reduced temperatures (e.g., 4°C or -20°C) and perform extractions on ice if necessary.

  • Stability Tests: Perform freeze-thaw and bench-top stability tests using QC samples to determine if the analyte is degrading under your specific laboratory conditions.

Table 1: Stability Profile of Norethindrone Acetate

Stress Condition Stability Reference
Acid Hydrolysis Significant Degradation [6]
Base Hydrolysis Significant Degradation [6]
Oxidation (Peroxide) Stable [6]
Thermal Stable [6][7]
Photolytic Stable [6]

| Humidity | Stable |[6] |

Question 6: I see a strong signal when I inject the standard in a clean solvent, but the signal is much lower in an extracted sample. What is causing this?

Answer: This is a classic sign of matrix effects , specifically ion suppression .[8] During the electrospray ionization (ESI) process in the mass spectrometer, co-eluting compounds from the biological matrix (e.g., salts, phospholipids) compete with the analyte for ionization.[9][10] This competition can reduce the efficiency of analyte ionization, leading to a suppressed (lower) signal. While a stable isotope-labeled internal standard is meant to compensate for this, severe or differential ion suppression can still lead to inaccurate results.

Troubleshooting Steps:

  • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering compounds. Re-optimize your LLE or SPE method to achieve a cleaner extract.

  • Optimize Chromatography: Adjust your LC method to chromatographically separate this compound from the regions where ion suppression occurs. A post-column infusion experiment can be used to identify these suppression zones.[8]

  • Reduce Injection Volume: Injecting a smaller volume of the sample can reduce the total amount of matrix components entering the ion source.

  • Change Ionization Source: If using ESI, consider trying Atmospheric Pressure Chemical Ionization (APCI), as it is often less susceptible to matrix effects for certain compounds.

Diagram of Ion Suppression

cluster_1 Ionization Process analyte Analyte ion_source MS Ion Source (ESI) analyte->ion_source matrix Matrix Components matrix->ion_source ionized_analyte Ionized Analyte (Signal) ion_source->ionized_analyte suppression Competition for Ionization ion_source->suppression detector Mass Analyzer & Detector ionized_analyte->detector suppression->ionized_analyte Reduces

Caption: Matrix components co-eluting with the analyte can suppress its ionization.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for Human Plasma

This protocol is a general starting point based on methods for analyzing steroids in plasma.[11]

  • Sample Aliquot: Pipette 50-100 µL of human plasma into a clean polypropylene tube.

  • Add Internal Standard: Spike the plasma with the working solution of this compound.

  • Vortex: Briefly vortex the sample (approx. 10 seconds) to mix.

  • Add Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate mixture).

  • Mix: Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Centrifuge: Centrifuge the sample at high speed (e.g., 4000 rpm for 5 minutes) to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the aqueous layer or the protein interface.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water) and vortex.

  • Analyze: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Water or Plasma

This protocol is adapted from procedures for extracting steroids from aqueous matrices.[5][12]

  • Cartridge Selection: Choose a C18 SPE cartridge (e.g., 100 mg, 1 mL).

  • Conditioning: Pass 1 mL of methanol through the cartridge.

  • Equilibration: Pass 1 mL of purified water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with water or buffer) onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Pass 1 mL of a 5% methanol in water solution through the cartridge to remove polar interferences.

  • Dry Sorbent: Dry the cartridge bed by applying vacuum or positive pressure for 5-10 minutes to remove residual water.

  • Elution: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase as described in the LLE protocol.

Data Presentation

Table 2: Example LC-MS/MS Parameters for Norethindrone Analysis

This table summarizes typical parameters found in validated methods. Actual values must be optimized for your specific instrumentation.

ParameterSettingReference
LC Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[11]
Mobile Phase A Water:Acetonitrile:Acetic Acid (65:35:0.1)[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.4 - 1.3 mL/min[6][13]
Injection Volume 5 - 20 µL[6][13]
Ionization Mode ESI Positive or Negative[5][12]
Example Transition (Q1/Q3) 314.2 → 124.2 (Norethindrone after derivatization)[11]
Example IS Transition (Q1/Q3) 320.2 → 128.2 (Norethindrone-d6 after derivatization)[11]
Detection Wavelength (HPLC-UV) 245 nm[13][14]

References

Optimizing mass spectrometry parameters for Norethindrone Acetate-D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for Norethindrone Acetate-D8. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for quantitative analysis.

Mass Spectrometry Parameters

Optimizing mass spectrometry parameters is critical for achieving sensitive and robust quantification of this compound. The following table summarizes recommended starting parameters for method development. These have been derived from the known fragmentation of Norethindrone Acetate and take into account the mass shift from the eight deuterium atoms.

Table 1: Recommended Starting Mass Spectrometry Parameters for this compound

ParameterRecommended ValueNotes
Parent Compound This compound---
Molecular Formula C₂₂H₂₀D₈O₃[1]---
Molecular Weight 348.51 g/mol [1]---
Ionization Mode Positive Electrospray Ionization (ESI+)Steroids generally show good response in positive mode.
Precursor Ion (Q1) m/z 349.3[M+H]⁺
Product Ions (Q3) m/z 287.2, m/z 227.2, m/z 115.1These are predicted product ions. Optimization is required.
Dwell Time 50-100 msAdjust based on the number of concurrent MRM transitions.
Collision Gas ArgonStandard collision gas for most triple quadrupole instruments.

Note: The product ions are predicted based on the fragmentation of non-deuterated Norethindrone Acetate and will require experimental optimization of collision energy for your specific instrument.

Experimental Protocols

A systematic approach is necessary for the optimization of mass spectrometry parameters. The following protocol outlines a general workflow for method development.

Protocol for Optimizing MS Parameters
  • Compound Infusion: Prepare a 1-10 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water). Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in positive ionization mode to confirm the presence and determine the most abundant adduct of the precursor ion, expected to be the [M+H]⁺ at m/z 349.3.

  • Product Ion Scan: Perform a product ion scan of the selected precursor ion (m/z 349.3) to identify the most abundant and stable fragment ions. Vary the collision energy (e.g., in 5 eV increments from 10 to 50 eV) to find the optimal energy for each product ion.

  • MRM Transition Selection: Select at least two of the most intense and specific product ions to create Multiple Reaction Monitoring (MRM) transitions. A common approach is to use one transition for quantification and another for confirmation.

  • Parameter Refinement: Further optimize source-dependent parameters such as declustering potential (DP) or cone voltage (CV) and collision cell parameters like collision cell exit potential (CXP) to maximize the signal for each MRM transition.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound by LC-MS/MS.

Question: I am not seeing any signal for my this compound standard. What should I check first?

Answer:

  • Confirm Infusion: Ensure that your standard solution is being delivered to the mass spectrometer. Check for leaks in your infusion line and ensure the syringe pump is operating correctly.

  • Source Conditions: Verify that the electrospray source is clean and that the spray is stable. Check source parameters such as gas flows (nebulizer, heater, and curtain gas) and temperature.

  • MS Settings: Double-check that the mass spectrometer is in the correct ionization mode (positive ion mode is recommended). Ensure your scan range includes the expected precursor ion (m/z 349.3).

  • Compound Stability: Confirm the integrity of your this compound standard. Improper storage can lead to degradation.

Question: My signal intensity is low and inconsistent. What are the potential causes?

Answer:

  • Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from your sample matrix can interfere with the ionization of your analyte. To diagnose this, perform a post-column infusion experiment. To mitigate matrix effects, improve your sample preparation method (e.g., use solid-phase extraction) or optimize your chromatographic separation to move the analyte away from interfering compounds.

  • In-source Fragmentation: If the declustering potential or cone voltage is too high, the precursor ion can fragment in the source, leading to a lower signal for your target MRM transition. Optimize this parameter by infusing your standard and varying the voltage to find the value that maximizes the precursor ion signal.

  • Mobile Phase Composition: The pH and organic content of your mobile phase can significantly impact ionization efficiency. For ESI+, an acidic mobile phase (e.g., with 0.1% formic acid) is generally preferred.

  • Collision Energy: Suboptimal collision energy will result in inefficient fragmentation and thus lower product ion intensity. Perform a collision energy optimization for each MRM transition.

Question: I am observing poor peak shape (e.g., tailing or fronting). What should I do?

Answer:

  • Chromatographic Column Issues: The column may be overloaded, contaminated, or nearing the end of its life. Try injecting a smaller amount of sample, flushing the column, or replacing it.

  • Mobile Phase Mismatch: A significant mismatch in solvent strength between your sample diluent and the mobile phase can cause peak distortion. Ideally, your sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Adding a small amount of a competitor (e.g., triethylamine) to the mobile phase or using a different column chemistry can help.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: The expected precursor ion ([M+H]⁺) for this compound is m/z 349.3. Based on the fragmentation of the non-deuterated compound, likely product ions include m/z 287.2 (loss of acetic acid-D4), m/z 227.2, and m/z 115.1. These should be confirmed and optimized experimentally.

Q2: How can I predict the fragmentation of this compound?

A2: The fragmentation of a deuterated standard is generally expected to follow the same pathways as its non-deuterated counterpart. The primary difference will be the mass-to-charge ratio of the precursor and any fragments that retain the deuterium labels. By studying the fragmentation of Norethindrone Acetate, you can predict the likely fragments of the D8 version by accounting for the +8 Da mass shift.

Q3: What is the importance of optimizing the collision energy?

A3: Collision energy directly influences the efficiency of fragmentation of the precursor ion into product ions. If the energy is too low, fragmentation will be incomplete, leading to a weak product ion signal. If it is too high, the product ions themselves may fragment further, also resulting in a lower signal for the desired transition. Each MRM transition will have a unique optimal collision energy that needs to be determined experimentally to maximize sensitivity.

Q4: What are common sources of matrix effects in steroid analysis?

A4: In biological matrices such as plasma or serum, phospholipids and other endogenous steroids are common sources of matrix effects. These compounds can co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate and imprecise results.

Visualizing the Optimization Workflow

The following diagram illustrates the logical workflow for optimizing mass spectrometry parameters for this compound.

OptimizationWorkflow cluster_Preparation Preparation cluster_Infusion Direct Infusion & Initial Scans cluster_Optimization Parameter Optimization cluster_Finalization Method Finalization PrepStandard Prepare Norethindrone Acetate-D8 Standard Infuse Infuse into Mass Spectrometer PrepStandard->Infuse FullScan Acquire Full Scan (Q1) to Identify Precursor Ion Infuse->FullScan ProductScan Perform Product Ion Scan on Precursor FullScan->ProductScan SelectTransitions Select MRM Transitions (Quantifier & Qualifier) ProductScan->SelectTransitions OptimizeCE Optimize Collision Energy (CE) for each transition SelectTransitions->OptimizeCE OptimizeDP Optimize Declustering Potential (DP) / Cone Voltage (CV) OptimizeCE->OptimizeDP FinalMethod Finalized LC-MS/MS Method OptimizeDP->FinalMethod

References

Technical Support Center: Isotopic Purity Assessment of Norethindrone Acetate-D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norethindrone Acetate-D8.

Frequently Asked Questions (FAQs)

Q1: What is the importance of assessing the isotopic purity of this compound?

A1: Assessing the isotopic purity of this compound is crucial to ensure the accuracy and reliability of studies where it is used as an internal standard for the quantification of Norethindrone Acetate. The presence of unlabeled (d0) or partially labeled isotopologues can lead to an overestimation of the analyte concentration. Regulatory agencies also require detailed characterization of deuterated active pharmaceutical ingredients (APIs).[1][2][3]

Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?

A2: The primary analytical techniques are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] LC-MS/MS is highly sensitive and provides information on the distribution of different isotopologues.[5][6] NMR, particularly ¹H and ²H NMR, can be used for quantitative assessment of deuterium incorporation.[4]

Q3: What are the acceptance criteria for the isotopic purity of deuterated drugs?

A3: While there are no universally mandated acceptance criteria, regulatory bodies expect a thorough characterization of the isotopic distribution.[3] For deuterated internal standards, the isotopic purity should generally be high (typically >98% atom D) to minimize interference with the unlabeled analyte.[7] The distribution of other isotopologues (e.g., d0-d7) should also be characterized and monitored for consistency between batches. It is suggested that describing these compounds with a distribution profile should be preferred over a simple overall enrichment value.[1][8]

Q4: Can the deuterium atoms in this compound exchange back to hydrogen?

A4: The stability of the deuterium label is a critical consideration. While the deuterium atoms in this compound are generally placed in non-exchangeable positions, it is essential to assess their stability under the analytical conditions used.[9] The use of protic solvents or certain pH conditions could potentially lead to back-exchange.

Experimental Protocols

Isotopic Purity Assessment by LC-MS/MS

This method is suitable for determining the isotopic distribution of this compound.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

LC-MS/MS Parameters:

ParameterRecommended Value
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Acquisition Full scan mode from m/z 300-360 to observe the parent ions.
Collision Energy Optimize for the specific instrument to achieve good fragmentation for MS/MS scans.

Data Analysis:

  • Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d8).

  • Integrate the peak area for each isotopologue.

  • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Isotopic Enrichment Determination by NMR Spectroscopy

This protocol outlines the use of ¹H and ²H NMR for quantifying the deuterium content.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of an internal standard with a known concentration and a signal in a clear region of the spectrum for quantification.

NMR Acquisition Parameters:

Parameter¹H NMR²H NMR
Spectrometer 400 MHz or higher61.4 MHz (on a 400 MHz system)
Pulse Sequence Standard single pulseStandard single pulse
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 5 x T₁ of the slowest relaxing proton5 x T₁ of the deuteron
Number of Scans 16-64128-512 (or more for good S/N)

Data Analysis:

  • In the ¹H NMR spectrum, integrate the signals corresponding to the residual protons at the deuterated positions and compare them to the integral of a non-deuterated proton signal in the molecule.

  • In the ²H NMR spectrum, integrate the signals of the deuterium atoms.

  • Calculate the isotopic enrichment by comparing the integrals of the proton and deuteron signals at the same molecular position.[4]

Quantitative Data

Table 1: Expected Isotopic Distribution for this compound (>98% atom D)

IsotopologueExpected Abundance (%)
d8> 98.0
d7< 2.0
d6< 0.5
d5< 0.1
d4< 0.1
d3< 0.1
d2< 0.1
d1< 0.1
d0< 0.1

Note: This is an example distribution and may vary between batches. The lower isotopologues are considered part of the API's distribution profile and not impurities.[1][8]

Table 2: Typical LC-MS/MS Performance Characteristics for Norethindrone Analysis

ParameterTypical Value
Linearity (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Lower Limit of Quantification (LLOQ) 50 pg/mL

Source: Adapted from a method for Norethindrone analysis.[6]

Troubleshooting Guides

LC-MS/MS Analysis

Q: I am observing a higher than expected d0 peak in my this compound sample. What could be the cause?

A: This could be due to several factors:

  • Contamination: The sample may be contaminated with unlabeled Norethindrone Acetate. Ensure proper handling and cleaning of all labware.

  • In-source Back-exchange: Deuterium atoms may be exchanging with protons in the ion source. Try optimizing the ion source parameters, such as temperature.

  • Co-eluting Interference: A compound with the same mass as unlabeled Norethindrone Acetate may be co-eluting. Improve chromatographic separation by modifying the gradient or using a different column.

Q: The peak shape for this compound is poor. What should I check?

A:

  • Column Overload: The sample concentration may be too high. Try injecting a more dilute sample.

  • Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase.

  • Column Degradation: The column may need to be replaced.

Q: I am seeing significant fragmentation of the parent ion in the full scan mode. How can I minimize this?

A:

  • Optimize Cone Voltage: The cone voltage (or equivalent parameter) may be too high, causing in-source fragmentation. Reduce this voltage to obtain a stronger parent ion signal.

  • Check Source Temperature: High source temperatures can sometimes lead to thermal degradation. Try reducing the source temperature.

NMR Analysis

Q: The signal-to-noise ratio in my ²H NMR spectrum is very low. How can I improve it?

A:

  • Increase Number of Scans: Deuterium has a low gyromagnetic ratio, so more scans are needed to achieve a good signal-to-noise ratio.

  • Increase Sample Concentration: A higher concentration of the analyte will result in a stronger signal.

  • Use a Cryoprobe: If available, a cryoprobe will significantly enhance sensitivity.

Q: The baseline of my ¹H NMR spectrum is distorted, making integration difficult. What can I do?

A:

  • Improve Shimming: The magnetic field homogeneity needs to be optimized. Perform manual shimming if necessary.

  • Use Baseline Correction Algorithms: Most NMR processing software includes functions for baseline correction.

Visualizations

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1 mg/mL) prep2 Dilute to Working Solution (1 µg/mL) prep1->prep2 lc LC Separation (C18 Column) prep2->lc ms MS Detection (ESI+, Full Scan) lc->ms extract Extract Ion Chromatograms (d0-d8) ms->extract integrate Integrate Peak Areas extract->integrate calculate Calculate Isotopic Purity integrate->calculate

Caption: LC-MS/MS workflow for isotopic purity assessment.

experimental_workflow_nmr cluster_prep_nmr Sample Preparation cluster_analysis_nmr NMR Analysis cluster_data_nmr Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in Deuterated Solvent + Internal Standard weigh->dissolve h1_nmr Acquire ¹H NMR Spectrum dissolve->h1_nmr h2_nmr Acquire ²H NMR Spectrum dissolve->h2_nmr integrate_h1 Integrate ¹H Signals h1_nmr->integrate_h1 integrate_h2 Integrate ²H Signals h2_nmr->integrate_h2 calculate_nmr Calculate Isotopic Enrichment integrate_h1->calculate_nmr integrate_h2->calculate_nmr

Caption: NMR workflow for isotopic enrichment determination.

References

Technical Support Center: Analysis of Norethindrone Acetate-D8 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Norethindrone Acetate-D8 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a deuterated form of Norethindrone Acetate, a synthetic progestin. In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), it is commonly used as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered best practice as it closely mimics the analyte of interest (Norethindrone Acetate) during sample preparation and analysis, helping to correct for variability in extraction recovery, matrix effects, and instrument response.[1]

Q2: What are the key considerations for the stability of this compound in biological matrices?

While specific stability data for this compound in biological matrices is not extensively published, general principles for the stability of analytes in biological samples should be followed. It is crucial to perform your own stability studies under your specific laboratory conditions. Key stability aspects to evaluate include:

  • Freeze-Thaw Stability: Assess the stability of this compound after multiple cycles of freezing and thawing of the biological matrix (e.g., plasma, serum). Some studies suggest that many analytes are stable for a limited number of freeze-thaw cycles, but this should be experimentally verified.[2][3] Rapid freezing (e.g., using liquid nitrogen) and quick thawing may minimize degradation.[4][5]

  • Bench-Top Stability: Determine the stability of this compound in the biological matrix at room temperature for a period that reflects the expected sample handling time during the analytical process.

  • Long-Term Stability: Evaluate the stability of this compound in the biological matrix when stored at low temperatures (e.g., -20°C or -80°C) for a duration that covers the expected storage time of study samples.[6][7][8][9][10]

  • Stock Solution Stability: The stability of the this compound stock and working solutions at refrigerator and room temperature should also be established.

Q3: Can the deuterium label on this compound exchange with protons from the matrix?

Troubleshooting Guides

Issue 1: Poor or Inconsistent Recovery of this compound

Possible Causes & Solutions:

Possible CauseRecommended Solution
Suboptimal Extraction pH The extraction efficiency of both the analyte and the internal standard can be highly dependent on the pH of the sample. Experiment with different pH values of the biological matrix before extraction to ensure optimal and consistent recovery.
Inefficient Extraction Solvent The choice of organic solvent for liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical. Test a range of solvents with varying polarities to find the one that provides the best recovery for both Norethindrone Acetate and its D8-labeled internal standard.
Incomplete Protein Precipitation If using protein precipitation, ensure that the precipitating agent (e.g., acetonitrile, methanol) is added in a sufficient volume and that the mixture is adequately vortexed and centrifuged to completely remove proteins that might interfere with the extraction.
Analyte Adsorption Steroids can be "sticky" and adsorb to plasticware. Using low-adsorption tubes and pipette tips, or silanized glassware, can help minimize this issue.
Inconsistent Evaporation If an evaporation step is used, ensure it is carried out consistently. Over-drying can lead to loss of analyte, while incomplete drying can leave residual water that affects reconstitution.
Issue 2: Significant Matrix Effects Observed

Possible Causes & Solutions:

Possible CauseRecommended Solution
Co-eluting Endogenous Components Biological matrices are complex and contain numerous endogenous compounds that can co-elute with the analyte and internal standard, causing ion suppression or enhancement in the mass spectrometer.[13][14][15][16]
Solution 1: Improve Chromatographic Separation: Optimize the LC method (e.g., change the mobile phase composition, gradient profile, or column chemistry) to better separate this compound from interfering matrix components.
Solution 2: Enhance Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove a larger portion of the matrix components before LC-MS/MS analysis.
Phospholipid-Based Matrix Effects Phospholipids are a common source of matrix effects in plasma and serum samples. Consider using a phospholipid removal plate or a specific extraction protocol designed to eliminate phospholipids.
Differential Matrix Effects Even with a stable isotope-labeled internal standard, differential matrix effects can occur where the analyte and the internal standard are affected differently by the matrix.[1] This can sometimes be due to slight differences in chromatographic retention times.
Solution: Evaluate Multiple Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is rugged and reliable.[13]
Issue 3: Chromatographic Problems

Possible Causes & Solutions:

Possible CauseRecommended Solution
Peak Tailing or Fronting This can be caused by column degradation, improper mobile phase pH, or interactions with active sites on the column.
Solution 1: Column Maintenance: Flush the column with a strong solvent or, if necessary, replace it.
Solution 2: Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for the analyte and that the buffer capacity is sufficient.
Split Peaks This may indicate a partially clogged frit or a void in the column packing material.
Solution: Column Inspection and Replacement: Inspect the column inlet for particulates. If the problem persists, the column may need to be replaced.
Shifting Retention Times Inconsistent mobile phase composition, temperature fluctuations, or a leak in the LC system can cause retention time shifts.
Solution: System Check: Prepare fresh mobile phase, ensure the column oven is maintaining a stable temperature, and check for any leaks in the system.
Carryover The analyte from a high-concentration sample may appear in subsequent blank injections.
Solution: Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections.

Experimental Protocols

A validated analytical method for the determination of Norethindrone Acetate in human plasma has been reported using gas chromatography-mass spectrometry (GC-MS).[7] While this method uses a different internal standard, the extraction procedure can be adapted for use with this compound in an LC-MS/MS method.

Example Liquid-Liquid Extraction (LLE) Protocol:

  • Sample Preparation: To 1 mL of plasma sample, add the internal standard solution (this compound in a suitable solvent like methanol).

  • pH Adjustment: Adjust the pH of the plasma sample to basic conditions (e.g., using a small volume of a suitable buffer or base).

  • Extraction: Add an appropriate volume of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex and Centrifuge: Vortex the mixture vigorously for several minutes to ensure thorough extraction. Centrifuge to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Below are diagrams illustrating key workflows and concepts in the bioanalysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Norethindrone Acetate-D8 (IS) plasma->add_is extract Liquid-Liquid or Solid-Phase Extraction add_is->extract evap Evaporate to Dryness extract->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Processing lcms->data

A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions start Inaccurate or Imprecise Results check_recovery Poor Recovery? start->check_recovery check_matrix Matrix Effects? check_recovery->check_matrix No solution_recovery Optimize Extraction (pH, Solvent) check_recovery->solution_recovery Yes check_chrom Chromatography Issues? check_matrix->check_chrom No solution_matrix Improve Sample Cleanup or Chromatography check_matrix->solution_matrix Yes solution_chrom Check System Suitability (Column, Mobile Phase) check_chrom->solution_chrom Yes

A logical troubleshooting workflow for common bioanalytical issues.

References

Navigating the Complexities of Norethindrone Bioanalysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the bioanalysis of norethindrone. This guide is designed to help you identify and resolve issues in your experimental workflows, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in norethindrone bioanalysis?

A1: The primary sources of interference in norethindrone bioanalysis can be broadly categorized as:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can co-elute with norethindrone and affect its ionization in the mass spectrometer, leading to ion suppression or enhancement. Phospholipids are a major contributor to matrix effects.[1][2][3][4][5]

  • Metabolite Interference: Metabolites of norethindrone, particularly ring A-reduced metabolites and their sulfate and glucuronide conjugates, can have similar structures or mass-to-charge ratios, potentially interfering with the accurate quantification of the parent drug.[6][7][8]

  • Cross-reactivity in Immunoassays: Structurally similar compounds, such as other synthetic progestins, endogenous steroids, and their metabolites, can cross-react with the antibodies used in immunoassays, leading to inaccurate (typically overestimated) concentrations of norethindrone.[9][10][11][12][13]

  • Isomeric and Isobaric Interference: Isomers and isobars of norethindrone or its metabolites can have the same mass-to-charge ratio, making them difficult to distinguish by mass spectrometry alone and requiring robust chromatographic separation.[14][15][16]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis of norethindrone?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering substances, particularly phospholipids, from the sample matrix.[3][17] SPE, especially with newer sorbents, can be highly effective at removing phospholipids.[5]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between norethindrone and co-eluting matrix components is essential.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of norethindrone is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction.

  • Matrix-Matched Calibrators and Quality Controls: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects.

Q3: What are the known metabolites of norethindrone that can interfere with its analysis?

A3: Norethindrone undergoes extensive metabolism in the liver. The primary metabolites that can potentially interfere with its bioanalysis are:

  • Ring A-Reduced Metabolites: These include 5α-dihydronorethisterone and 5β-dihydronorethisterone.[8]

  • Hydroxylated Metabolites.

  • Sulfate and Glucuronide Conjugates: These conjugated metabolites are abundant in circulation and can interfere if not properly removed during sample preparation or separated chromatographically.[7]

Q4: Can other synthetic progestins interfere with norethindrone immunoassays?

A4: Yes, due to structural similarities, other synthetic progestins can exhibit significant cross-reactivity in norethindrone immunoassays. For example, norethindrone itself has been shown to cross-react in testosterone immunoassays.[9][10] It is crucial to validate the specificity of any immunoassay for norethindrone in the presence of other potentially co-administered or endogenous steroids.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) in Chromatography
Symptom Potential Cause Troubleshooting Action
Tailing Peaks Secondary interactions with the stationary phase. Column overload.Use a column with end-capping. Lower the sample concentration. Optimize mobile phase pH.
Fronting Peaks Sample solvent stronger than the mobile phase. Column collapse.Dissolve the sample in the mobile phase. Use a lower elution strength sample solvent. Replace the column.
Split Peaks Column void or contamination at the inlet. Co-elution of an interfering compound.Reverse-flush the column. If the problem persists, replace the column. Optimize chromatographic separation.
Issue 2: Inconsistent or Low Recovery
Symptom Potential Cause Troubleshooting Action
Low and Variable Recovery Inefficient extraction from the biological matrix. Analyte degradation during sample processing.Optimize the sample preparation method (e.g., change SPE sorbent, LLE solvent, pH). Investigate analyte stability under different processing conditions (temperature, time).
Precipitation of Analyte Poor solubility of norethindrone in the reconstitution solvent.Use a reconstitution solvent with a higher organic content. Gently warm or vortex the sample after reconstitution.
Issue 3: Suspected Matrix Effects (Ion Suppression or Enhancement)
Symptom Potential Cause Troubleshooting Action
Lower than expected signal intensity in matrix samples compared to neat solutions. Ion suppression due to co-eluting endogenous compounds (e.g., phospholipids).Implement a more rigorous sample clean-up method (e.g., specific phospholipid removal plates, SPE).[1][5] Adjust chromatography to separate norethindrone from the suppression zone.
Higher than expected signal intensity in matrix samples. Ion enhancement from co-eluting compounds.Similar to ion suppression, improve sample preparation and/or chromatographic separation.
High variability in results between different lots of biological matrix. Differential matrix effects between lots.Evaluate matrix effects across multiple lots of the biological matrix during method validation. If significant variability is observed, a more robust sample preparation method is needed.

Quantitative Data Summary

Table 1: Cross-Reactivity of Structurally Similar Steroids in a Testosterone Immunoassay (Illustrative of Potential Cross-Reactivity in Steroid Immunoassays)

Note: Data on direct cross-reactivity in a specific norethindrone immunoassay is limited in the public domain. This table, based on a study of a testosterone immunoassay, demonstrates the principle of cross-reactivity with structurally similar compounds, including norethindrone itself.[9][10]

Compound% Cross-Reactivity in Roche Elecsys Testosterone II Immunoassay
Boldenone≥ 5%
19-Norclostebol≥ 5%
Dianabol≥ 5%
Methyltestosterone≥ 5%
Norethindrone ≥ 5%
Normethandrolone≥ 5%
11β-Hydroxytestosterone≥ 5%

Table 2: Comparison of Sample Preparation Techniques for Analyte Recovery

This table provides a general comparison of common sample preparation techniques. The actual recovery for norethindrone will be method-dependent.

TechniquePrincipleTypical Analyte RecoveryEffectiveness in Removing Interferences
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent.80-100%Low (does not effectively remove phospholipids).
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.70-90%Moderate to High (can be optimized by solvent choice and pH).
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.85-100%High (highly selective based on sorbent chemistry).[17]

Experimental Protocols

Detailed LC-MS/MS Method for Norethindrone Quantification in Human Plasma

This protocol is a composite based on validated methods reported in the literature.[18][19][20][21]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Internal Standard Spiking: To 250 µL of human plasma, add the internal standard (e.g., norethindrone-¹³C₂).

  • Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute norethindrone and the internal standard with 1 mL of methanol or an appropriate organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: A reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[18][19]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Norethindrone: To be optimized based on the instrument

    • Norethindrone-IS: To be optimized based on the instrument

Visualizations

Norethindrone Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of norethindrone, highlighting the formation of potentially interfering metabolites.

Norethindrone_Metabolism Norethindrone Norethindrone Aromatase Aromatase (CYP19A1) Norethindrone->Aromatase Reductases 5α/5β-Reductases Norethindrone->Reductases Conjugation Sulfation & Glucuronidation Norethindrone->Conjugation Ethinylestradiol Ethinylestradiol (Estrogenic Metabolite) Aromatase->Ethinylestradiol Dihydro_Metabolites 5α/5β-Dihydronorethisterone Reductases->Dihydro_Metabolites HSDs 3α/3β-Hydroxysteroid Dehydrogenases Tetrahydro_Metabolites 3α,5α/3β,5α-Tetrahydronorethisterone (Inactive Metabolites) HSDs->Tetrahydro_Metabolites Conjugated_Metabolites Sulfate and Glucuronide Conjugates Conjugation->Conjugated_Metabolites Dihydro_Metabolites->HSDs Dihydro_Metabolites->Conjugation Tetrahydro_Metabolites->Conjugation

Caption: Metabolic pathways of norethindrone.

Troubleshooting Workflow for Matrix Effects

This diagram provides a logical workflow for identifying and mitigating matrix effects in LC-MS/MS bioanalysis.

Matrix_Effect_Workflow Start Start: Inconsistent or Inaccurate Results Assess_ME Assess Matrix Effect (Post-column infusion or post-extraction spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present Optimize_Sample_Prep Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) ME_Present->Optimize_Sample_Prep Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (Separate analyte from interference) Optimize_Sample_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Revalidate Re-validate Method Use_SIL_IS->Revalidate End End: Accurate Results Revalidate->End No_ME->End

Caption: Workflow for addressing matrix effects.

References

Technical Support Center: Minimizing Ion Suppression with Norethindrone Acetate-D8

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when using Norethindrone Acetate-D8 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound, in the mass spectrometer's ion source.[1][2][3] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[3][4] For a deuterated internal standard like this compound, it is crucial that it experiences the same degree of ion suppression as the unlabeled analyte (Norethindrone Acetate) to ensure accurate quantification. Differential ion suppression between the analyte and the internal standard can lead to erroneous results.

Q2: How can I detect ion suppression in my analysis of this compound?

A2: Ion suppression can be identified through a few key experiments:

  • Post-Column Infusion: A constant flow of a solution containing this compound is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.[1][3]

  • Matrix Effect Evaluation: The peak area of this compound in a neat solution is compared to its peak area in a post-extraction spiked blank matrix sample. A lower peak area in the matrix sample signifies ion suppression.

Q3: Can the use of a deuterated internal standard like this compound completely eliminate the impact of ion suppression?

A3: While a deuterated internal standard is designed to compensate for matrix effects by co-eluting with the analyte and experiencing similar ionization effects, it may not always be a perfect solution. Differences in the physicochemical properties between the deuterated and non-deuterated forms can sometimes lead to slight chromatographic separation. If this separation occurs in a region of significant ion suppression, the analyte and internal standard will be affected differently, leading to inaccurate quantification.

Q4: What are the primary sources of ion suppression in bioanalytical methods for Norethindrone Acetate?

A4: The primary sources of ion suppression in bioanalytical samples like plasma are endogenous components that are co-extracted with the analyte. These include:

  • Phospholipids: These are major components of cell membranes and are a significant cause of ion suppression in ESI-MS.[5][6]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers used in sample preparation can suppress the ionization of the analyte.[4]

  • Other Endogenous Molecules: Other small molecules and metabolites present in the biological matrix can also co-elute and interfere with ionization.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to ion suppression of this compound.

Issue 1: Low or Inconsistent Signal Intensity of this compound
Possible Cause Troubleshooting Step Expected Outcome
Significant Ion Suppression1. Evaluate Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more matrix components.[7][8] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the ion-suppressing regions of the chromatogram.[3] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.Increased and more consistent signal intensity for this compound.
Differential Ion Suppression1. Check for Chromatographic Separation: Carefully examine the chromatograms to see if Norethindrone Acetate and this compound are perfectly co-eluting. 2. Adjust Chromatographic Conditions: If separation is observed, modify the mobile phase composition or gradient to achieve co-elution. Using a column with slightly lower resolution might also help ensure co-elution.[9]Improved accuracy and precision of the quantitative results.
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
Possible Cause Troubleshooting Step Expected Outcome
Variable Matrix Effects1. Assess Matrix Effects from Different Lots: Analyze blank matrix from multiple sources to evaluate the variability of ion suppression. 2. Improve Sample Cleanup: Implement a more robust sample preparation method (e.g., SPE) to minimize lot-to-lot variability in matrix components.[10]Consistent accuracy and precision across different batches of QC samples.
Inadequate Internal Standard Correction1. Verify Co-elution: As mentioned in Issue 1, ensure perfect co-elution of the analyte and internal standard. 2. Consider a Different Internal Standard: If co-elution cannot be achieved or differential suppression persists, consider using a ¹³C-labeled internal standard, which is less likely to have a chromatographic shift compared to a deuterated one.[9]More reliable correction for ion suppression and improved data quality.

Quantitative Data Summary

The following tables summarize data from various studies on the impact of sample preparation and other parameters on recovery and matrix effects. While not all data is specific to this compound, it provides valuable insights into the effectiveness of different strategies for similar analytes.

Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Reference
Protein Precipitation (PPT)PropranololRat Plasma< 50
Solid-Phase Extraction (SPE)PropranololRat Plasma~70
HybridSPEPropranololRat Plasma> 90
Liquid-Liquid Extraction (LLE)Various DrugsPlasma60-80[10]
Solid-Phase Extraction (SPE)Various DrugsPlasma> 80[10]

Table 2: Impact of Sample Preparation on Matrix Effects

Sample Preparation MethodMatrixAverage Matrix Effect (%)Reference
Protein Precipitation (PPT)PlasmaHigh
Solid-Phase Extraction (SPE)PlasmaModerate
HybridSPEPlasmaLow (< 20%)
Liquid-Liquid Extraction (LLE)PlasmaModerate (16%)[10]
Solid-Phase Extraction (SPE)PlasmaLow (6%)[10]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
  • Prepare Blank Matrix Extract: Extract a blank plasma sample using your established sample preparation protocol (e.g., SPE, LLE, or PPT).

  • Prepare Spiked Matrix Sample: Spike the extracted blank matrix with this compound at a known concentration (e.g., mid-QC level).

  • Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as the spiked matrix sample.

  • Analyze Samples: Inject both the spiked matrix sample and the neat solution into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Protocol 2: Solid-Phase Extraction (SPE) for Norethindrone Acetate from Plasma

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Load 0.5 mL of the plasma sample onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the Analyte: Elute Norethindrone Acetate and this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_detector Mass Spectrometer Analyte Analyte Droplet Charged Droplet Analyte->Droplet Enters Matrix Matrix Matrix->Droplet Competes for ionization Detector Detector Droplet->Detector Reduced Analyte Ions

Caption: Mechanism of Ion Suppression in the Mass Spectrometer Ion Source.

TroubleshootingWorkflow start Low/Inconsistent Signal for IS q1 Check for Co-elution of Analyte and IS start->q1 action1 Optimize Chromatography for Co-elution q1->action1 No q2 Evaluate Matrix Effect (Post-Extraction Spike) q1->q2 Yes a1_yes Yes a1_no No action1->q1 action2 Improve Sample Prep (e.g., SPE, LLE) q2->action2 High Suppression end Problem Resolved q2->end Low Suppression a2_high High Suppression a2_low Low Suppression action2->q2

Caption: Troubleshooting Workflow for Low Signal of this compound.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Plasma Sample Plasma Sample PPT_Process Add Organic Solvent Centrifuge Plasma Sample->PPT_Process LLE_Process Add Immiscible Solvent Extract Plasma Sample->LLE_Process SPE_Process Load, Wash, Elute from Cartridge Plasma Sample->SPE_Process PPT_Result High Matrix Low Selectivity PPT_Process->PPT_Result LLE_Result Moderate Matrix Moderate Selectivity LLE_Process->LLE_Result SPE_Result Low Matrix High Selectivity SPE_Process->SPE_Result

Caption: Comparison of Sample Preparation Techniques for Matrix Removal.

References

Column selection for optimal separation of norethindrone and D8-IS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal chromatographic separation of norethindrone and its deuterated internal standard (D8-IS).

Frequently Asked Questions (FAQs)

Q1: What is the most common type of HPLC column for the separation of norethindrone and its D8-internal standard?

A1: Reversed-phase columns are the standard choice for this application. C18 columns are widely used and have demonstrated successful separation of norethindrone from other compounds.[1] For ultra-high-performance liquid chromatography (UPLC), Acquity UPLC BEH C18 columns have also been effectively employed.[2]

Q2: Can norethindrone and its D8-deuterated internal standard (D8-IS) be separated chromatographically?

A2: While stable isotopically labeled internal standards are designed to co-elute with the analyte, slight chromatographic separation can sometimes occur.[3][4][5][6][7] Deuterated compounds, in particular, may exhibit slightly shorter retention times than their non-deuterated counterparts.[5][6][7] Complete co-elution is ideal to ensure accurate quantitation by compensating for matrix effects.[4]

Q3: Why is my norethindrone peak showing tailing?

A3: Peak tailing for norethindrone can be caused by several factors. One common reason is secondary interactions between the analyte and active sites on the column packing material. Using a column with low silanol activity can help mitigate this issue. Other potential causes include column contamination, an inappropriate mobile phase pH, or extra-column effects from tubing and fittings.[8]

Q4: What are typical mobile phases used for norethindrone analysis?

A4: A common mobile phase composition for the analysis of norethindrone is a mixture of acetonitrile and water.[1] To improve peak shape and ionization efficiency in LC-MS applications, additives such as formic acid or acetic acid are often included.[2] One reported method uses a mobile phase of deionized water and acetonitrile in a 60:40 v/v ratio.[1] Another utilizes an isocratic mobile phase of water:acetonitrile:acetic acid at a ratio of 65:35:0.1 (v:v:v).[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor resolution between norethindrone and D8-IS The column has excessively high resolving power, leading to the separation of the isotopically labeled standard from the analyte.[4]Consider using a column with slightly lower resolution to encourage co-elution. Alternatively, minor adjustments to the mobile phase composition or gradient profile may help to merge the peaks.[4]
Co-elution of interfering peaks with norethindrone or D8-IS The chosen column and mobile phase do not provide adequate selectivity for the sample matrix.Optimize the mobile phase by adjusting the organic solvent ratio, pH, or additive concentration. If optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano phase) to alter selectivity.
Variable retention times Inconsistent mobile phase preparation, fluctuating column temperature, or insufficient column equilibration can all lead to shifts in retention time.Ensure accurate and consistent mobile phase preparation. Use a column oven to maintain a stable temperature. Always allow the column to fully equilibrate with the mobile phase before starting a sequence.
Low signal intensity or sensitivity Suboptimal mobile phase composition for ionization, ion suppression from the sample matrix, or an inappropriate column can lead to poor sensitivity.For LC-MS applications, ensure the mobile phase pH is suitable for efficient ionization of norethindrone. Employ thorough sample preparation techniques to minimize matrix effects.[1] Ensure the column choice is appropriate for the analysis.

Experimental Protocols

Representative LC-MS/MS Method for Norethindrone

This protocol is a summary of a validated method for the determination of norethindrone in human plasma.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[2]

    • Mobile Phase: Isocratic elution with Water:Acetonitrile:Acetic Acid @ 65:35:0.1 (v:v:v)[2]

    • Flow Rate: 0.500 mL/min[9]

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monitored Transitions:

      • Norethindrone: m/z 314.2 → 124.2[2]

      • Norethindrone-d6: m/z 320.2 → 128.2[2]

Column Selection and Troubleshooting Workflow

ColumnSelectionWorkflow Column Selection and Troubleshooting for Norethindrone & D8-IS Separation start Start: Method Development Goal (Separate Norethindrone and D8-IS) column_choice Initial Column Selection: Reversed-Phase C18 start->column_choice mobile_phase Mobile Phase Selection: Acetonitrile/Water with Acidic Modifier column_choice->mobile_phase initial_run Perform Initial Chromatographic Run mobile_phase->initial_run evaluation Evaluate Resolution and Peak Shape initial_run->evaluation poor_resolution Issue: Poor Resolution (Peaks are too close or overlapping) evaluation->poor_resolution Poor Resolution peak_tailing Issue: Peak Tailing evaluation->peak_tailing Peak Tailing coelution Issue: Co-elution with Interferences evaluation->coelution Co-elution end Optimal Separation Achieved evaluation->end Good Resolution and Peak Shape adjust_mobile_phase Solution: Adjust Mobile Phase (e.g., change organic ratio, pH) poor_resolution->adjust_mobile_phase peak_tailing->adjust_mobile_phase change_column Solution: Change Column (e.g., different stationary phase, lower resolution) coelution->change_column adjust_mobile_phase->initial_run optimize_gradient Solution: Optimize Gradient Profile adjust_mobile_phase->optimize_gradient change_column->initial_run optimize_gradient->initial_run

Caption: A flowchart illustrating the logical progression for selecting an HPLC column and troubleshooting common separation issues for norethindrone and its D8-internal standard.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Norethindrone Acetate-D8 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing chromatographic issues with Norethindrone Acetate-D8. This guide provides troubleshooting information in a question-and-answer format to help researchers, scientists, and drug development professionals resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing when analyzing this compound?

Peak tailing in the chromatography of this compound, where the peak asymmetry factor (As) is greater than 1.2, is a common issue that can compromise the accuracy and reproducibility of your results.[1] The primary reasons for this phenomenon often involve secondary interactions between the analyte and the stationary phase.

Potential causes include:

  • Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the this compound molecule, leading to peak tailing.[1][2] This is particularly prevalent when the mobile phase pH is not optimized.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions. For acidic analytes, a lower pH is generally preferred to keep them in their non-ionized form.[3]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[4][5] Similarly, degradation of the stationary phase over time can expose more active sites for secondary interactions.

  • Extra-Column Effects: Dead volume in the system, for instance from using tubing with an unnecessarily large internal diameter, can lead to peak broadening and tailing.[2]

Q2: My this compound peak is showing fronting. What could be the cause?

Peak fronting is less common than tailing but can occur under certain conditions. The most likely causes are:

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[6] To verify this, try reducing the sample concentration or injection volume. If the peak shape improves, overload was likely the issue.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[7] It is always best to dissolve the sample in the mobile phase if possible.

Q3: I am observing split peaks for this compound. What troubleshooting steps should I take?

Split peaks can be indicative of several issues, ranging from problems with the column to the sample preparation.

  • Column Inlet Blockage: A partially blocked column inlet frit can cause the sample to be distributed unevenly onto the column, leading to split peaks.[8]

  • Column Bed Deformation: A void or channel in the column packing can also result in peak splitting.[5]

  • Co-elution with an Interferent: If another compound in your sample has a very similar retention time to this compound, it may appear as a shoulder or a split peak.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

To troubleshoot, first, try injecting a standard of this compound to see if the problem persists. If the standard peak is symmetrical, the issue likely lies with your sample matrix. If the standard also shows a split peak, the problem is more likely related to the column or the HPLC system.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting poor peak shape in this compound chromatography.

Troubleshooting Workflow cluster_0 Peak Shape Analysis cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 System & Column Troubleshooting cluster_4 Method Optimization Observe Poor Peak Shape Observe Poor Peak Shape Check System Suitability Check System Suitability Observe Poor Peak Shape->Check System Suitability Review Method Parameters Review Method Parameters Check System Suitability->Review Method Parameters Inject Standard Inject Standard Review Method Parameters->Inject Standard Problem with Standard? Problem with Standard? Inject Standard->Problem with Standard? Inspect for Leaks/Blockages Inspect for Leaks/Blockages Problem with Standard?->Inspect for Leaks/Blockages Yes Optimize Mobile Phase Optimize Mobile Phase Problem with Standard?->Optimize Mobile Phase No Wash Column Wash Column Inspect for Leaks/Blockages->Wash Column Replace Column Replace Column Wash Column->Replace Column Adjust Sample Solvent Adjust Sample Solvent Optimize Mobile Phase->Adjust Sample Solvent

Caption: A flowchart outlining the systematic approach to diagnosing and resolving poor peak shape in chromatography.

Quantitative Data Summary

The following table summarizes typical starting parameters for the analysis of this compound. These are intended as a guide and may require optimization for your specific application.

ParameterRecommended Value/TypeRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤5 µm particle sizeC18 columns are suitable for the separation of relatively nonpolar compounds like Norethindrone Acetate.[9] Smaller particle sizes can improve peak efficiency.
Mobile Phase Acetonitrile and Water (with optional modifier)A common reversed-phase mobile phase combination.
Mobile Phase Modifier 0.1% Formic Acid or Acetic AcidAdding a small amount of acid to the mobile phase can help to suppress the ionization of residual silanols on the column, leading to improved peak shape.[10]
Flow Rate 0.2 - 1.0 mL/minThe optimal flow rate will depend on the column dimensions.
Column Temperature 25 - 40 °CMaintaining a consistent column temperature can improve reproducibility.
Injection Volume 1 - 10 µLKeep the injection volume as small as possible to avoid band broadening.
Sample Solvent Mobile Phase or a weaker solventDissolving the sample in the mobile phase is ideal to prevent peak distortion.[11]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Acetonitrile/Water)

  • Prepare the Aqueous Component: Add 1 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade water and mix thoroughly.

  • Prepare the Organic Component: Use HPLC-grade acetonitrile.

  • Combine and Degas: In a suitable solvent reservoir, combine the desired proportions of the aqueous and organic components (e.g., 60:40 water:acetonitrile). Degas the mobile phase using an appropriate method such as sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Protocol 2: Column Washing Procedure

If you suspect column contamination is causing poor peak shape, a thorough washing procedure can help.

  • Disconnect the Column from the Detector: This prevents any dislodged contaminants from entering the detector.

  • Wash with a Series of Solvents: Sequentially flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes each:

    • 100% HPLC-grade water (to remove salts and buffers)

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol (a strong solvent to remove strongly retained compounds)

  • Re-equilibrate the Column: After washing, re-equilibrate the column with your mobile phase until a stable baseline is achieved.

By following these troubleshooting guides and protocols, you can systematically address and resolve issues with poor peak shape in your this compound chromatography, leading to more reliable and accurate results.

References

Validation & Comparative

Validation of Analytical Methods for Norethindrone Acetate: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Norethindrone Acetate, with a particular focus on the use of Norethindrone Acetate-D8 as an internal standard. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification in bioanalytical methods, as it compensates for variability during sample preparation and analysis.[1] Deuterated analogs, such as this compound, are often considered ideal internal standards due to their similar chemical and physical properties to the analyte of interest.[1] This guide will compare the performance of methods utilizing deuterated and other internal standards for Norethindrone Acetate analysis.

Comparative Analysis of Analytical Method Performance

The following table summarizes the performance characteristics of various analytical methods for the determination of Norethindrone and Norethindrone Acetate. The data is compiled from multiple studies to provide a comparative overview.

Analytical Method Internal Standard Matrix Linearity Range Lower Limit of Quantification (LLOQ) Recovery (%) Precision (%CV) Accuracy (%RE)
UPLC-MS/MSNorethindrone-D6Human Plasma0.1608 - 34.9782 ng/mL0.1608 ng/mL67 - 84.29<15Not Reported
UPLC-MS/MSNorethindrone-d6Human Plasma50 - 10,000 pg/mL50 pg/mL84.80.7 - 5.3 (Intra-run), 2.0 - 3.8 (Inter-run)-8.2 to -2.6 (Intra-run)
UPLC-MS/MSNorethindrone-¹³C₂Human Plasma50.0 - 25000 pg/mL50.0 pg/mLNot Reported<8.1 (Inter-run)99.2 - 108.4 (Inter-run)
GC-MSTestosterone AcetateHuman Plasma0.10 - 10 ng/mL0.10 ng/mLNot ReportedSuitableSuitable
RP-HPLCNot SpecifiedTabletsNot SpecifiedNot Specified94.9 - 105.9<5.0Not Reported

Experimental Protocols

Below are detailed methodologies for key experiments cited in the validation of analytical methods for Norethindrone Acetate.

1. UPLC-MS/MS Method for Norethindrone in Human Plasma

  • Internal Standard: Norethindrone-d6.[2]

  • Sample Preparation: Solid-phase extraction (SPE) is employed to extract Norethindrone from human plasma.[2]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).[2]

    • Mobile Phase: A mixture of aqueous and organic solvents.

    • Flow Rate: Optimized for separation.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in the positive ion mode.[2]

  • Validation Parameters: The method is validated for selectivity, sensitivity, accuracy, and linearity over the concentration range of 0.1608 to 34.9782 ng/mL.[2]

2. UPLC-MS/MS Method with Derivatization for Enhanced Sensitivity

  • Internal Standard: Norethindrone-d6.[3]

  • Sample Preparation: A one-step liquid-liquid extraction is performed.[3] To enhance mass spectrometry sensitivity, a derivatization step using Hydroxylamine is included.[3]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[3]

    • Mobile Phases: A: Water:Acetonitrile:Acetic Acid @ 65:35:0.1 (v:v:v), B: Acetonitrile.[3]

    • Solvent Program: Isocratic.[3]

  • Mass Spectrometry: AB Sciex API-6500.[3]

  • Validation Parameters: The method is validated for an assay range of 50 to 10,000 pg/mL.[3]

3. GC-MS Method for Norethisterone Acetate in Human Plasma

  • Internal Standard: Testosterone Acetate.[4]

  • Sample Preparation:

    • Add the internal standard to the plasma sample.

    • Extract the compounds at a basic pH into a diethyl ether-dichloromethane (3:2, v/v) mixture.[4]

    • Evaporate the organic solvent to dryness.[4]

    • Convert the compounds into their pentafluoropropionyl derivatives.[4]

  • Chromatographic Conditions: Capillary gas chromatography.

  • Mass Spectrometry: Mass selective detector monitoring m/z 486 for NETA and m/z 476 for the internal standard.[4]

  • Validation Parameters: The method is validated for intra-day and inter-day accuracy and precision over a concentration range of 0.10 to 10 ng/ml.[4]

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for the validation of an analytical method using this compound and the logical relationship of validation parameters.

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Plasma_Sample Plasma Sample Collection Spike_IS Spike with This compound Plasma_Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution Chromatography Chromatographic Separation Reconstitution->Chromatography Mass_Spec Mass Spectrometric Detection Chromatography->Mass_Spec Data_Analysis Data Analysis & Quantification Mass_Spec->Data_Analysis Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate Precision) LLOQ Limit of Quantification Selectivity Selectivity & Specificity Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Data_Analysis->Linearity Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->LLOQ Data_Analysis->Selectivity Data_Analysis->Stability

Analytical method validation workflow.

Validation_Parameters_Relationship cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_specificity Specificity & Robustness Method_Validation Analytical Method Validation Accuracy Accuracy (Closeness to true value) Method_Validation->Accuracy Precision Precision (Reproducibility) Method_Validation->Precision Linearity Linearity (Proportionality of response) Method_Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Method_Validation->LLOQ Specificity Specificity (Analyte detection in presence of other components) Method_Validation->Specificity Robustness Robustness (Unaffected by small variations) Method_Validation->Robustness Range Range (Interval of acceptable accuracy and precision) Linearity->Range LOD Limit of Detection (LOD) LLOQ->LOD

Relationship of analytical method validation parameters.

References

Comparative Analysis of Norethindrone Quantification: Accuracy and Precision Utilizing Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the accuracy and precision of norethindrone quantification in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on the use of deuterated internal standards. The selection of an appropriate internal standard is critical for robust and reliable bioanalytical methods, compensating for variability during sample processing and analysis. Stable isotope-labeled (SIL) internal standards, such as deuterated norethindrone, are considered the gold standard due to their similar physicochemical properties to the analyte, which helps to mitigate matrix effects and improve data quality.

Quantitative Performance Summary

The following table summarizes the performance characteristics of different LC-MS/MS methods for the quantification of norethindrone using various deuterated internal standards. The data is compiled from validated bioanalytical methods and highlights the accuracy and precision achieved.

Internal StandardAnalyte Concentration Range (pg/mL)LLOQ (pg/mL)Intra-run Precision (%CV)Inter-run Precision (%CV)Inter-run Accuracy (%RE)Reference
Norethindrone-d650 - 10,000502.9 to 5.2 (LLOQ QC), 0.7 to 5.3 (L, M, HQC)4.7 (LLOQ QC), 2.0 to 3.8 (L, M, HQC)-8.2 to -2.6[1]
Norethindrone-¹³C₂50 - 25,00050Not Reported<8.199.2 to 108.4[2]
Norethindrone-¹³C₂50 - 10,00050Not ReportedNot ReportedNot Reported[3]

LLOQ: Lower Limit of Quantification; QC: Quality Control; L, M, HQC: Low, Medium, and High Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Experimental Methodologies

The successful quantification of norethindrone relies on optimized sample preparation and LC-MS/MS conditions. Below are detailed protocols from validated methods utilizing deuterated internal standards.

Method 1: UPLC-MS/MS with Norethindrone-d6 Internal Standard

This method utilized a derivatization agent to enhance the mass spectrometry sensitivity of norethindrone.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 50 µL of human plasma, add the internal standard (Norethindrone-d6).

    • Perform a one-step liquid-liquid extraction.

    • The specifics of the extraction solvent and subsequent steps were not detailed in the provided information.

  • LC-MS/MS Parameters:

    • HPLC System: Shimadzu Nexera[1]

    • Mass Spectrometer: AB Sciex API-6500[1]

    • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, Waters[1]

    • Mobile Phase A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v)[1]

    • Mobile Phase B: Acetonitrile[1]

    • Flow Rate: Isocratic (flow rate not specified)[1]

    • Mass Transitions:

      • Norethindrone: 314.2 → 124.2 m/z[1]

      • Norethindrone-d6: 320.2 → 128.2 m/z[1]

Method 2: UPLC-MS/MS with Norethindrone-¹³C₂ Internal Standard

This method employed supported liquid extraction for sample cleanup.

  • Sample Preparation (Supported Liquid Extraction):

    • Norethindrone and its internal standard, norethindrone-¹³C₂, were extracted from 0.250 mL of human plasma using supported liquid extraction (SLE).[2]

    • The organic solvent was evaporated.[2]

    • Samples were reconstituted before analysis.[2]

  • LC-MS/MS Parameters:

    • UPLC System: Waters BEH C18 column (100 mm × 2.1mm, 1.7 μm)[2]

    • Mobile Phase A: 0.05% formic acid in water:acetonitrile (65:35, v/v)[2]

    • Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v)[2]

    • Flow Rate: 0.500 mL/min[2]

Method 3: LC-MS/MS with Norethindrone-¹³C₂ Internal Standard and Derivatization

This method was developed for the simultaneous analysis of norethindrone and ethinyl estradiol and used a derivatization step to enhance sensitivity.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • Norethindrone, ethinyl estradiol, and their internal standards (norethindrone-¹³C₂ and ethinyl estradiol-d4) were extracted from 0.5 mL of human plasma with n-butyl chloride.[3]

    • The organic solvent was evaporated.[3]

    • The extract was derivatized with dansyl chloride.[3]

  • LC-MS/MS Parameters:

    • Column: Genesis RP-18 (50 mm x 4.6 mm, 3 µm)[3]

    • Mobile Phase: A gradient of acetonitrile, water, and formic acid.[3]

    • Flow Rate: 1.0 mL/min[3]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of norethindrone using a deuterated internal standard and LC-MS/MS.

Norethindrone_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma_sample Human Plasma Sample add_is Add Deuterated Internal Standard (e.g., D8) plasma_sample->add_is extraction Extraction (LLE, SLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing results Concentration of Norethindrone data_processing->results

Caption: General workflow for norethindrone quantification.

References

A Comparative Guide to Internal Standards in Bioanalysis: Norethindrone Acetate-D8 vs. 13C-Labeled Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of quantitative assays, particularly in complex matrices such as plasma or serum. This guide provides an objective comparison between two common types of stable isotope-labeled internal standards, Norethindrone Acetate-D8 (a deuterated standard) and 13C-labeled norethindrone acetate, for the quantification of norethindrone acetate, a synthetic progestin widely used in hormonal contraceptives and therapies.

The Critical Role of Internal Standards in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs and their metabolites in biological samples. However, the accuracy of this method can be compromised by several factors, including variability in sample preparation, chromatographic conditions, and matrix effects (ion suppression or enhancement). An ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte of interest and can be added to the sample at a known concentration at the beginning of the analytical workflow. The IS co-elutes with the analyte and experiences similar variations, allowing for accurate normalization of the analyte's response.

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS because they have nearly identical chemical and physical properties to the unlabeled analyte.[1] The two most common types of SIL standards are deuterated (e.g., this compound) and 13C-labeled compounds.

Performance Comparison: this compound vs. 13C-Labeled Internal Standards

While both deuterated and 13C-labeled internal standards are widely used, subtle but significant differences in their performance can impact assay accuracy and precision.

Chromatographic Co-elution:

A key advantage of 13C-labeled internal standards is their near-perfect co-elution with the unlabeled analyte.[2][3] This is because the substitution of 12C with 13C results in a negligible change in the molecule's physicochemical properties. In contrast, deuterated standards, such as this compound, can exhibit a slight shift in retention time compared to the native analyte.[2][3] This chromatographic separation, although often minimal, can lead to differential exposure to matrix effects, potentially compromising the ability of the IS to accurately compensate for ion suppression or enhancement.[3][4][5]

Isotopic Stability:

13C-labeled standards are chemically and isotopically more stable than their deuterated counterparts.[2] Deuterium atoms, particularly when located at exchangeable positions, can be susceptible to back-exchange with protons in the surrounding solution, leading to a loss of the isotopic label and inaccurate quantification.[2] While the deuterium atoms in this compound are generally placed at non-exchangeable positions, the inherent stability of the C-C bond in 13C-labeled standards provides an extra layer of confidence in the integrity of the IS throughout the analytical process.

Matrix Effect Compensation:

Due to their superior co-elution, 13C-labeled internal standards are generally more effective at compensating for matrix effects.[3][6] When the analyte and IS experience the exact same microenvironment during ionization, any suppression or enhancement of the signal will affect both compounds equally, leading to a more accurate and precise measurement of the analyte concentration.

Quantitative Data Comparison

The following tables present illustrative data from a hypothetical head-to-head comparison of this compound and a 13C-labeled norethindrone acetate internal standard in a bioanalytical LC-MS/MS assay. These data reflect the expected performance differences based on the principles discussed above.

Table 1: Chromatographic Retention Time

CompoundRetention Time (minutes)
Norethindrone Acetate5.25
This compound5.21
13C-Norethindrone Acetate5.25

Table 2: Matrix Effect Evaluation

Internal StandardMatrix Factor (Low QC)Matrix Factor (High QC)
This compound0.850.88
13C-Norethindrone Acetate0.980.99
Matrix Factor is calculated as the peak area in the presence of matrix divided by the peak area in a clean solution. A value closer to 1 indicates less matrix effect.

Table 3: Assay Accuracy and Precision

Internal StandardQuality Control LevelAccuracy (%)Precision (%CV)
This compoundLow (1 ng/mL)92.58.7
Medium (50 ng/mL)98.24.5
High (200 ng/mL)103.13.1
13C-Norethindrone AcetateLow (1 ng/mL)98.74.2
Medium (50 ng/mL)101.52.1
High (200 ng/mL)99.81.5

Experimental Protocols

Below is a representative experimental protocol for the quantification of norethindrone acetate in human plasma using an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 13C-Norethindrone Acetate at 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Norethindrone Acetate: Q1 341.2 -> Q3 281.2

    • This compound: Q1 349.2 -> Q3 289.2

    • 13C-Norethindrone Acetate: Q1 344.2 -> Q3 284.2 (hypothetical, assuming 3 13C labels)

Visualizing the Workflow and Mechanism of Action

To further illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow and the signaling pathway of norethindrone acetate.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow using an internal standard.

Norethindrone_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PR Progesterone Receptor (PR) Dimerized_PR Dimerized Active PR PR->Dimerized_PR Dimerization HSP Heat Shock Proteins (HSP) PR_HSP_complex Inactive PR-HSP Complex PR_HSP_complex->PR releases PRE Progesterone Response Element (PRE) Dimerized_PR->PRE Translocates to Nucleus and Binds Gene_Transcription Gene Transcription PRE->Gene_Transcription Modulates Biological_Effects Biological Effects Gene_Transcription->Biological_Effects Norethindrone Norethindrone Acetate (active form: Norethindrone) Norethindrone->PR Binds

Caption: The signaling pathway of norethindrone acetate.

Conclusion

For the bioanalysis of norethindrone acetate, while this compound can be a suitable internal standard, a 13C-labeled analog offers superior performance characteristics. The enhanced chemical and isotopic stability, coupled with near-perfect co-elution with the unlabeled analyte, provides more robust compensation for matrix effects, leading to improved accuracy and precision of the quantitative results. For researchers and drug development professionals aiming for the highest level of data quality in their bioanalytical assays, the use of a 13C-labeled internal standard for norethindrone acetate is the recommended choice.

References

Navigating Inter-Laboratory Variability in Norethindrone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving consistent and reproducible results in bioanalytical assays is paramount. This guide provides a comparative overview of the performance of various analytical methods for norethindrone quantification, with a focus on the use of stable isotope-labeled internal standards (IS), such as D8-norethindrone, to mitigate variability.

Comparative Performance of Norethindrone Bioanalytical Methods

The following table summarizes the key performance metrics from various published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of norethindrone in human plasma. The use of a stable isotope-labeled internal standard is a consistent feature across these methods, aiming to minimize the impact of matrix effects and improve data accuracy.[3]

Parameter Method 1 Method 2 Method 3 Method 4
Internal Standard Norethindrone-¹³C₂Norethindrone-d6D7-NorethindroneNorethindrone-¹³C₂
Linear Range 50.0 - 25,000 pg/mL50 - 10,000 pg/mL0.1608 - 34.9782 ng/mL50 - 10,000 pg/mL
Lower Limit of Quantification (LLOQ) 50.0 pg/mL50 pg/mL0.1608 ng/mL50 pg/mL
Inter-run Accuracy (%) 99.2 - 108.4-8.2 to -2.6 (%RE)Not Reported4.4 (%RE)
Inter-run Precision (%CV) < 8.14.7Not Reported< 6.8
Sample Preparation Supported Liquid Extraction (SLE)Liquid-Liquid Extraction (LLE) with derivatizationSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE) with derivatization
Chromatography UPLCUPLCHPLCHPLC
Reference [4][5][6][7]

Note: %RE refers to the percent relative error.

Understanding the Workflow and Sources of Variability

The process of bioanalytical method validation and sample analysis is a multi-step workflow. Each step presents potential sources of variability that can be mitigated through careful method design and the use of an appropriate internal standard.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection SampleStorage Sample Storage & Shipment SampleCollection->SampleStorage SampleLogin Sample Login & Tracking SampleStorage->SampleLogin SamplePrep Sample Preparation (e.g., SPE, LLE, SLE) SampleLogin->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataProcessing Data Processing & Integration MS_Detection->DataProcessing QC_Review QC Review DataProcessing->QC_Review Reporting Reporting QC_Review->Reporting Variability_Factors cluster_method Methodological cluster_instrument Instrumentation cluster_human Human Factors center Inter-Laboratory Variability Protocol Protocol Differences center->Protocol Reagents Reagent Source/ Quality center->Reagents IS Internal Standard (Choice & Purity) center->IS LC_System LC System (Pump, Column, etc.) center->LC_System MS_System MS System (Source, Tuning) center->MS_System Software Data Processing Software center->Software Technique Analyst Technique center->Technique Training Training & Experience center->Training Data_Review Data Interpretation/ Review center->Data_Review

References

Navigating Bioanalysis: A Comparative Guide to Linearity and Range Determination of Norethindrone Acetate and its Deuterated Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of synthetic steroids like Norethindrone Acetate is paramount for pharmacokinetic studies and bioequivalence assessment. The use of deuterated internal standards, such as Norethindrone Acetate-D8, is a cornerstone of modern bioanalytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure accuracy and precision. This guide provides a comparative overview of the linearity and range determination for Norethindrone Acetate, utilizing its deuterated form as an internal standard, and presents supporting experimental data from various analytical methodologies.

Quantitative Data Summary

The following tables summarize the linearity and range of different analytical methods used for the quantification of norethindrone and its acetate form. While specific data for this compound as an analyte is not extensively published, the data for closely related compounds provides a strong indication of expected performance. Deuterated analogs like Norethindrone-d6 are commonly used as internal standards to ensure the accuracy of these measurements.[1][2][3]

AnalyteMethodMatrixLinearity RangeCorrelation Coefficient (r) / (r²)Reference
NorethindroneLC-MS/MSHuman Plasma0.1608 - 34.9782 ng/mLNot Specified[1]
NorethindroneUPLC-MS/MSHuman Plasma50 - 10,000 pg/mLNot Specified[4]
Norethindrone AcetateGC-MSHuman Plasma0.10 - 10 ng/mLNot Specified[5]
NorethindroneRP-HPLCTablets5 - 1000 µg/mL> 0.99[6]
Norethindrone AcetateHPLCBulk and TabletsNot Specified0.9998[7]
Norethindrone and ImpuritiesRP-LCTabletsLOQ to 150% of specification limit> 0.99[8][9]

Table 1: Comparison of Linearity and Range for Norethindrone and Norethindrone Acetate Quantification.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC0.0625 µg/mL0.125 µg/mL[7]
RP-HPLC-DADPredicted from 3.3SD/SPredicted from 10SD/S[9]
UHPLC-PDA and MS0.001% to 0.015%0.003% to 0.05%[10]

Table 2: Detection and Quantification Limits for Norethindrone Acetate by HPLC-based Methods.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of norethindrone and its acetate, which are applicable when using this compound as an internal standard.

LC-MS/MS Method for Norethindrone in Human Plasma

This method is suitable for high-sensitivity quantification in biological matrices.

  • Sample Preparation:

    • To 600 µL of plasma sample, add 50 µL of the internal standard solution (Norethindrone-d6).[1]

    • Perform solid-phase extraction (SPE) by conditioning a Strata cartridge with 1 mL of methanol followed by 1 mL of water.[1]

    • Load the sample onto the cartridge.[1]

    • Wash the cartridge with 1 mL of 0.05 M ammonium acetate followed by two washes with 1 mL of 5% methanol in water.[1]

    • Dry the cartridge for approximately 3 minutes.[1]

    • Elute the analyte and internal standard with 300 µL of the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm particle size).[1]

    • Mobile Phase: 2 mM Ammonium formate buffer and acetonitrile (40:60, v/v).[1]

    • Flow Rate: Not specified, but typically around 0.2-0.5 mL/min for UPLC.

    • Column Temperature: 40°C.[1]

    • Injection Volume: Not specified.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Ion Spray.[1]

    • Detection: Tandem Mass Spectrometry (MS/MS).[1]

RP-HPLC Method for Norethindrone in Tablets

This method is suitable for the analysis of pharmaceutical formulations.

  • Sample Preparation:

    • Weigh and transfer 10 tablets into a 20 mL volumetric flask.[8]

    • Add 15 mL of diluent and sonicate for 15 minutes with shaking.[8]

    • Dilute to the mark with diluent.[8]

    • Centrifuge for 10 minutes at 3000 rpm and filter through a 0.2 µm nylon membrane filter.[8]

  • Chromatographic Conditions:

    • Column: Supelco Ascentis Express C-18 (4.6 x 150mm, 2.7μm).[8]

    • Mobile Phase: A gradient method with Solution A (Milli-Q water:acetonitrile:tetrahydrofuran at 40:30:30 v/v/v) and Solution B (Milli-Q water:acetonitrile:tetrahydrofuran at 40:30:30 v/v/v).[8]

    • Flow Rate: 0.9 mL/min.[8]

    • Detection: UV at 256 nm.[8]

    • Injection Volume: 100 µL.[8]

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using an internal standard.

G Experimental Workflow for Bioanalytical Quantification cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plasma Plasma Sample is Add Internal Standard (this compound) plasma->is extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is->extraction reconstitution Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms peak_integration Peak Integration (Analyte and IS) lcms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration Concentration Determination calibration_curve->concentration

Caption: A generalized workflow for quantitative bioanalysis.

Signaling Pathway of Norethindrone

Norethindrone, the active form of norethindrone acetate, primarily exerts its effects by acting as a progestin. It binds to progesterone receptors, influencing gene transcription and leading to its contraceptive and therapeutic effects.

G Simplified Progesterone Receptor Signaling Pathway cluster_0 cluster_1 Cytoplasm cluster_2 Nucleus norethindrone Norethindrone pr Progesterone Receptor (PR) norethindrone->pr pr_norethindrone Active PR-Norethindrone Complex pr->pr_norethindrone Binding hsp Heat Shock Proteins (HSP) pr_hsp Inactive PR-HSP Complex pr_hsp->pr HSP Dissociation pr_hsp->pr dimer Dimerization pr_norethindrone->dimer pre Progesterone Response Element (PRE) on DNA dimer->pre Binding to DNA transcription Modulation of Gene Transcription pre->transcription

Caption: Progesterone receptor signaling activated by norethindrone.

References

Comparative Guide to Cross-Validation of Analytical Methods for Norethindrone Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of norethindrone acetate in various matrices is critical for pharmacokinetic studies, formulation development, and quality control. The choice of an appropriate internal standard is paramount for achieving accurate and precise results, especially when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of analytical methods for norethindrone acetate, with a focus on the cross-validation of methods using a stable isotope-labeled internal standard, Norethindrone Acetate-D8, against other alternatives.

The Advantage of Stable Isotope-Labeled Internal Standards

In LC-MS/MS analysis, an ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. This structural similarity ensures that the internal standard closely mimics the behavior of the analyte during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification by compensating for variations in extraction recovery and matrix effects.

Comparison of Analytical Method Performance

The following table summarizes the performance of various validated analytical methods for the quantification of norethindrone (NE) and norethindrone acetate (NA). While specific data for this compound is not publicly available, the performance of methods using the closely related Norethindrone-d6 provides a strong indication of the expected performance.

AnalyteInternal StandardMatrixAnalytical MethodLinearity RangeLLOQInter-day Precision (%RSD)Inter-day Accuracy (%RE)
Norethindrone[²H6]norethindroneHuman PlasmaLC-MS/MS25 - 25000 pg/mL25 pg/mLNot ReportedNot Reported
NorethindroneNorethindrone-d6Human PlasmaLC-MS/MS50 - 10,000 pg/mL50 pg/mL2.0 - 3.8%Not Reported
NorethindroneNorethindrone – d6Human PlasmaLC-MS/MS0.1608 - 34.9782 ng/mL0.1608 ng/mLNot ReportedNot Reported
Norethindrone AcetateTestosterone AcetateHuman PlasmaGC-MS0.10 - 10 ng/mL0.10 ng/mLNot ReportedNot Reported
NorethindroneDansylated NE-(13)C2Human PlasmaLC-MS/MS50 - 10000 pg/mL50 pg/mL<6.8%<4.4%

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error

Experimental Protocols

Below is a representative experimental protocol for the quantification of norethindrone in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard.

Sample Preparation: Solid-Phase Extraction
  • To 0.5 mL of human plasma, add the internal standard solution ([²H6]norethindrone).

  • Perform a solid-phase extraction to remove plasma proteins and other interfering substances.

  • Elute the analyte and internal standard from the solid-phase extraction cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • HPLC System: Shimadzu Nexera or equivalent.[1]

  • Mass Spectrometer: AB Sciex API-6500 or equivalent.[1]

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, Waters.[1]

  • Mobile Phase A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: Isocratic.[1]

  • Detection: Tandem mass spectrometry in positive ion mode.

Bioanalytical Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method, a crucial process for ensuring the reliability of the data.

Bioanalytical_Method_Validation cluster_validation_params Validation Parameters MethodDevelopment Method Development ValidationPlan Validation Plan MethodDevelopment->ValidationPlan Selectivity Selectivity & Specificity ValidationPlan->Selectivity Linearity Linearity & Range ValidationPlan->Linearity Accuracy Accuracy ValidationPlan->Accuracy Precision Precision (Intra- & Inter-day) ValidationPlan->Precision LLOQ LLOQ ValidationPlan->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) ValidationPlan->Stability CrossValidation Cross-Validation (if applicable) Selectivity->CrossValidation Linearity->CrossValidation Accuracy->CrossValidation Precision->CrossValidation LLOQ->CrossValidation Stability->CrossValidation ValidationReport Validation Report CrossValidation->ValidationReport SampleAnalysis Routine Sample Analysis ValidationReport->SampleAnalysis

Caption: Bioanalytical Method Validation Workflow.

Cross-Validation Considerations

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies.[2] It serves to establish the reliability and comparability of the data generated by different methods. When introducing a method with this compound as the internal standard to a workflow that previously utilized a different internal standard (e.g., Testosterone Acetate), a thorough cross-validation should be performed. This involves analyzing the same set of quality control samples and subject samples with both methods and comparing the results to ensure that the data is consistent and interchangeable. The acceptance criteria for cross-validation typically involve assessing the agreement between the concentration measurements obtained from both methods.

References

Norethindrone Acetate-D8 Versus Other Internal Standards for Steroid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of steroids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to ensure accuracy and precision by correcting for variability in sample preparation and matrix effects. Among the various options, deuterated standards are preferred due to their similar physicochemical properties to the analytes of interest.

This guide provides a comparative overview of Norethindrone Acetate-D8 and other commonly used deuterated internal standards for the analysis of a panel of steroid hormones. While direct head-to-head comparative studies are scarce in the published literature, this document synthesizes available data on their performance characteristics and details the experimental protocols from various validation studies.

The Role of Internal Standards in Steroid Analysis

An ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be naturally present in the sample. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are widely used as they closely mimic the behavior of the endogenous analyte during sample extraction, chromatographic separation, and ionization. The use of an appropriate IS is crucial for mitigating matrix effects, which are a common source of analytical variability in complex biological matrices like plasma and serum.[1]

This compound as an Internal Standard

This compound is a deuterated synthetic progestin that is structurally distinct from endogenous human steroids. This structural difference can be advantageous as it minimizes the risk of isotopic interference with the native analytes. However, its chromatographic and ionization behavior may not perfectly match all steroids in a broad panel, which is a key consideration in its application.

Performance Data

Currently, there is a lack of published, direct comparative studies evaluating the performance of this compound against a comprehensive panel of other deuterated internal standards for multi-steroid analysis. The performance data available is typically from single-laboratory validation studies for specific analytes.

Commonly Used Deuterated Internal Standards for Steroid Analysis

A common approach in multi-steroid profiling is to use a cocktail of deuterated analogues, where each analyte has a corresponding labeled internal standard. This strategy is considered the most accurate as it provides the best correction for any analyte-specific variations. However, for practical and cost reasons, using a single or a limited number of internal standards for a larger panel of steroids is often explored.

Below are performance data for some commonly used deuterated internal standards from various studies. It is crucial to note that these values are not directly comparable due to differences in experimental conditions, matrices, and analytical platforms.

Internal StandardAnalyte(s)Recovery (%)Matrix Effect (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Cortisol-d4 Cortisol, Cortisone, and other glucocorticoids60 - 84Not explicitly stated, but method was "practically free of matrix effects"≤10.1≤10.195 - 108[2]
Testosterone-d3 Testosterone, Androstenedione98.2 - 115.096.4 - 101.6< 10.1< 10.1Not explicitly stated[3]
Progesterone-d9 Progesterone, 17α-Hydroxyprogesterone86.4 - 115.085 - 1155.3 - 12.85.3 - 12.886.4 - 115.0[4]
Estradiol-d3 Estradiol, Estrone73.8 - 111.776.5 - 110.6Not explicitly statedNot explicitly statedNot explicitly stated[5]
Prednisolone-d6 PrednisoloneNot explicitly stated, but significant matrix effects were observed that were not fully compensated for by the IS in high specific gravity urine.[6]

Experimental Protocols

The following are examples of experimental protocols used in steroid analysis with deuterated internal standards. These protocols are provided to illustrate the methodologies and should be adapted and validated for specific laboratory conditions and applications.

Protocol 1: Multi-Steroid Panel Analysis in Human Serum[7]
  • Sample Preparation:

    • To 100 µL of serum, add a mixture of deuterated internal standards (e.g., Cortisol-d4, Testosterone-d3, Progesterone-d9, etc.).

    • Perform protein precipitation with methanol containing zinc sulfate.

    • The supernatant is further purified using a phospholipid removal plate (e.g., HybridSPE).

    • The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: A C18 or similar reversed-phase column.

    • Mobile Phase: A gradient of water and methanol/acetonitrile, often with an additive like ammonium fluoride to enhance ionization.[7]

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).

Protocol 2: Glucocorticoid and Androgen Analysis in Human Serum[2]
  • Sample Preparation:

    • To 100 µL of serum, add a cocktail of deuterated internal standards (Cortisol-d4, Cortisone-d2, Prednisolone-d6, etc.).

    • Perform a liquid-liquid extraction (LLE) with a mixture of ethyl acetate and n-hexane.

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 analytical column.

    • Mobile Phase: A gradient of ammonium acetate in water and methanol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source operating in positive mode.

Visualization of Workflows and Concepts

General Workflow for Steroid Analysis using an Internal Standard

Steroid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Data_Processing->Ratio_Calculation Calibration_Curve Compare to Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determine Analyte Concentration Calibration_Curve->Final_Concentration

Caption: A typical workflow for quantitative steroid analysis using an internal standard with LC-MS/MS.

Logical Relationship for Internal Standard Selection

Internal Standard Selection cluster_criteria Key Selection Criteria cluster_options Internal Standard Options cluster_specific_examples Specific Examples Goal Accurate & Precise Steroid Quantification Physicochemical Similar Physicochemical Properties Goal->Physicochemical Coelution Co-elution with Analyte Goal->Coelution Ionization Similar Ionization Efficiency Goal->Ionization No_Interference No Isotopic Interference Goal->No_Interference Availability Commercial Availability & Purity Goal->Availability SIL_IS Stable Isotope-Labeled IS (e.g., Deuterated) Physicochemical->SIL_IS Best Match Analogue_IS Structural Analogue IS Physicochemical->Analogue_IS Compromise Coelution->SIL_IS Coelution->Analogue_IS May Differ Ionization->SIL_IS Ionization->Analogue_IS May Differ No_Interference->SIL_IS Careful Selection Needed Availability->SIL_IS Norethindrone_D8 This compound SIL_IS->Norethindrone_D8 Testosterone_d3 Testosterone-d3 SIL_IS->Testosterone_d3 Progesterone_d9 Progesterone-d9 SIL_IS->Progesterone_d9 Cortisol_d4 Cortisol-d4 SIL_IS->Cortisol_d4

Caption: A diagram illustrating the key considerations for selecting an appropriate internal standard for steroid analysis.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable LC-MS/MS method for steroid analysis. While a dedicated deuterated internal standard for each analyte remains the gold standard, the use of a single or a limited number of internal standards, such as this compound, can be a pragmatic approach for multi-steroid profiling.

However, the suitability of this compound or any other single internal standard for a broad panel of steroids must be thoroughly validated. This validation should include a rigorous assessment of recovery, matrix effects, precision, and accuracy for each analyte in the panel. The data presented in this guide, compiled from various sources, serves as a reference for the performance of different deuterated internal standards. Researchers are encouraged to perform their own comprehensive validation to ensure the chosen internal standard meets the specific requirements of their analytical method and research goals.

References

Assessing the Impact of Isotopic Exchange on Norethindrone Acetate-D8: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Norethindrone Acetate-D8 as an internal standard in bioanalytical studies, with a focus on the potential impact of isotopic exchange. Experimental data and detailed methodologies are presented to offer a clear perspective on its performance relative to other alternatives.

Norethindrone acetate (NEA) is a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapies.[1] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are crucial for accurate quantification by mass spectrometry. This compound is a commercially available deuterated analog of NEA used for this purpose. However, the stability of the deuterium labels is a critical factor that can affect the reliability of analytical data.

Performance Comparison: Deuterated vs. Non-Deuterated and ¹³C-Labeled Standards

The primary concern with deuterated internal standards is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the surrounding solvent or matrix. This can lead to a loss of the isotopic label, compromising the accuracy of quantification. This phenomenon is particularly relevant for steroids, where deuterium labels may be situated in positions susceptible to exchange under certain pH or temperature conditions.

The following table summarizes the key performance characteristics of this compound compared to its non-deuterated counterpart and a hypothetical ¹³C-labeled Norethindrone Acetate.

FeatureNorethindrone Acetate (Analyte)This compound (Internal Standard)Norethindrone Acetate-¹³Cₓ (Internal Standard)
Chemical Structure C₂₂H₂₈O₃C₂₂H₂₀D₈O₃C₂₂₋ₓ¹³CₓH₂₈O₃
Molecular Weight 340.46 g/mol 348.51 g/mol Variable based on ¹³C count
Isotopic Stability N/APotentially susceptible to H/D exchangeHigh, no back-exchange
Co-elution with Analyte N/AGenerally co-elutes, but minor chromatographic shifts can occurExcellent co-elution
Mass Shift from Analyte N/A+8 DaVariable, typically +3 to +6 Da
Potential for In-source Fragmentation Identical to analyteCan have slightly different fragmentation patternsVery similar to analyte
Commercial Availability Readily availableCommercially availableOften requires custom synthesis
Cost LowModerateHigh

Experimental Protocols

To rigorously assess the isotopic stability of this compound, a series of experiments should be conducted. The following protocols are designed to evaluate the potential for isotopic exchange under conditions relevant to bioanalytical sample processing and analysis.

Protocol 1: Isotopic Stability in Different pH Solutions

Objective: To determine if H/D exchange occurs when this compound is exposed to acidic, neutral, and basic conditions.

Methodology:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of aqueous buffer solutions at pH 3, 5, 7, and 9.

  • Spike a known concentration of the this compound stock solution into each buffer to achieve a final concentration relevant to typical analytical assays.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 40°C) for various time points (e.g., 0, 1, 4, 8, and 24 hours).

  • At each time point, extract an aliquot of the solution using a suitable method (e.g., liquid-liquid extraction with ethyl acetate).

  • Analyze the extracted samples by LC-MS/MS, monitoring the mass transitions for both this compound and any potential back-exchanged products (D7, D6, etc.).

  • Calculate the percentage of isotopic loss at each condition and time point.

Protocol 2: Forced Degradation Study

Objective: To assess the stability of the deuterium labels under stress conditions that might be encountered during sample processing or storage.

Methodology:

  • Prepare a solution of this compound in a suitable solvent.

  • Expose aliquots of the solution to the following stress conditions as per ICH guidelines:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (in solid state and in solution).

    • Photolytic: Exposure to UV light (254 nm) and fluorescent light for a defined period.

  • Neutralize the acidic and basic samples after the incubation period.

  • Analyze all samples by LC-MS/MS, monitoring for the parent this compound and any degradation products or isotopologues with fewer deuterium atoms.

  • Compare the peak areas of the different isotopologues to determine the extent of isotopic exchange.

Visualizations

Experimental Workflow for Isotopic Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep Prepare this compound Stock Solution spike Spike into Test Conditions (pH buffers, stress agents) prep->spike incubate Incubate at Various Temperatures and Time Points spike->incubate extract Liquid-Liquid or Solid-Phase Extraction incubate->extract lcms Monitor Mass Transitions for D8, D7, D6... Isotopologues extract->lcms analyze Calculate Percentage of Isotopic Exchange lcms->analyze

Caption: Workflow for assessing the isotopic stability of this compound.

Metabolic Pathway of Norethindrone Acetate

Norethindrone acetate is rapidly and completely deacetylated to its active metabolite, norethindrone, primarily during first-pass metabolism.[1] Norethindrone then undergoes extensive biotransformation. The major metabolic pathways include A-ring reduction to form 5α-dihydro-norethisterone and subsequent reduction to tetrahydro-norethisterone isomers.[1] These metabolites are then conjugated with sulfate or glucuronic acid for excretion.[2] A minor pathway involves the aromatization of the A-ring to form ethinyl estradiol.[1]

G NEA Norethindrone Acetate E1 Esterases (First-pass metabolism) NEA->E1 NE Norethindrone E2 5α-reductase NE->E2 E4 Aromatase NE->E4 DHN 5α-Dihydro-Norethisterone E3 3α/β-hydroxysteroid dehydrogenases DHN->E3 THN Tetrahydro-Norethisterone E5 UGTs, SULTs THN->E5 EE Ethinyl Estradiol Conj Sulfate and Glucuronide Conjugates E1->NE E2->DHN E3->THN E4->EE E5->Conj

Caption: Metabolic pathway of Norethindrone Acetate.

Conclusion

While this compound is a widely used internal standard, the potential for isotopic exchange, particularly under harsh analytical conditions, should not be overlooked. For high-stakes studies or when maximum accuracy is required, the use of a ¹³C-labeled internal standard is preferable, despite the higher cost. When using this compound, it is imperative to perform thorough validation experiments, including forced degradation studies, to ensure the stability of the deuterium labels under the specific conditions of the assay. This will ensure the generation of reliable and accurate bioanalytical data.

References

A-Comparative-Guide-to-Method-Transfer-for-Norethindrone-Acetate-D8-Assays

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 24, 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Norethindrone, a synthetic progestin, is a key component in hormonal contraceptives and therapies for various gynecological disorders. Accurate quantification of Norethindrone in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. To achieve the necessary precision and accuracy, especially in complex biological samples, a stable isotope-labeled (SIL) internal standard, such as Norethindrone Acetate-D8, is indispensable. SIL internal standards are the preferred choice in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as they exhibit nearly identical chemical and physical properties to the analyte, correcting for variability during sample preparation and analysis.[1][2]

The process of transferring a validated analytical method from one laboratory (the originating lab) to another (the receiving lab) is a critical step in drug development. A successful method transfer ensures that the receiving laboratory can produce results with equivalent accuracy, precision, and reliability.[3] This guide provides a comparative overview of key considerations, experimental protocols, and performance data relevant to the transfer of bioanalytical methods for Norethindrone utilizing this compound.

Comparative Analysis of Analytical Techniques

The quantification of steroids like Norethindrone is challenging due to their structural similarities and often low concentrations in biological fluids.[4][5] While various techniques exist, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity.[6]

Technique Principle Advantages Disadvantages
LC-MS/MS Separates compounds by chromatography, followed by ionization and mass-to-charge ratio detection.High sensitivity and selectivity.[6] Ability to multiplex (analyze multiple compounds in one run).Higher equipment cost. Susceptible to matrix effects which can suppress or enhance ion signals.[7]
HPLC-UV Separates compounds by chromatography, followed by detection based on UV light absorption.Lower equipment cost. Robust and widely available.Lower sensitivity and specificity compared to LC-MS/MS. Potential for interference from co-eluting compounds.
GC-MS Separates volatile compounds by gas chromatography, followed by mass spectrometry.High chromatographic resolution.Requires derivatization for non-volatile compounds like steroids. High temperatures can cause degradation of thermally labile compounds.

Key Considerations for Method Transfer

A successful method transfer hinges on a predefined protocol that outlines the scope, procedures, and acceptance criteria.[8] The following are critical parameters to consider when transferring a this compound assay.

Parameter Key Considerations Recommendations for Norethindrone Assays
Instrumentation Differences in LC pumps, autosamplers, and mass spectrometer models between labs can affect performance.Ensure the receiving lab's equipment meets the sensitivity and performance requirements of the method.[3] A system suitability test should be performed before the transfer.
Chromatography Column brand, batch, dimensions, and temperature can influence retention time and peak shape.The same column chemistry, particle size, and dimensions should be used. Minor adjustments to the gradient may be needed to match retention times.
Sample Preparation The efficiency of extraction techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) can vary.The extraction protocol must be followed precisely. Use of this compound helps to normalize variability in recovery.[7]
Internal Standard The purity of the this compound is crucial. The presence of unlabeled Norethindrone can lead to inaccurate results.[9]Verify the certificate of analysis for the internal standard. Assess for any potential contribution of the IS to the analyte signal.
Matrix Effects Different sources of biological matrices (e.g., plasma, serum) can have varying levels of endogenous interferences.[7]Evaluate matrix effects using matrix from at least six different sources. The internal standard should co-elute with the analyte to compensate for these effects.[7]
Data Processing Integration parameters and software versions can impact final concentration values.Establish and document clear, consistent integration parameters for both the analyte and the internal standard.

Method Transfer Acceptance Criteria

The acceptance criteria for the method transfer should be established before the transfer begins and are often based on the original method validation data and regulatory guidelines.[10]

Test Acceptance Criteria (Typical)
Precision The coefficient of variation (%CV) of replicate quality control (QC) samples should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ).
Accuracy The mean concentration of QC samples should be within ±15% of the nominal value (±20% at the LLOQ).
Linearity The coefficient of determination (r²) for the calibration curve should be ≥0.99.
Carryover The response in a blank sample following the highest calibration standard should be ≤20% of the LLOQ response.

Experimental Protocols

Representative LC-MS/MS Protocol for Norethindrone in Human Plasma

This protocol is a generalized example based on published methods.[11][12]

  • Sample Preparation (Solid-Phase Extraction)

    • To 200 µL of human plasma, add 25 µL of this compound internal standard working solution.

    • Vortex mix for 10 seconds.

    • Load the sample onto a pre-conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and internal standard with 1 mL of mobile phase.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions

    • LC System: UPLC System

    • Column: C18, 2.1 x 100 mm, 1.7 µm particle size[11][12]

    • Mobile Phase A: 0.1% Acetic Acid in Water:Acetonitrile (65:35, v/v)[13]

    • Mobile Phase B: Acetonitrile[13]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometric Conditions

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transitions:

      • Norethindrone: e.g., m/z 314.2 → 124.2[13]

      • This compound: e.g., m/z 320.2 → 128.2[13]

    • Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature).

Visualizing the Method Transfer Workflow

A structured workflow is essential for a smooth and successful method transfer.

MethodTransferWorkflow OriginatingLab Originating Lab TransferProtocol Develop & Agree on Transfer Protocol OriginatingLab->TransferProtocol Drafts MethodTraining Provide Method Training OriginatingLab->MethodTraining Knowledge Transfer ReceivingLab Receiving Lab ExecuteValidation Execute Transfer Validation Runs ReceivingLab->ExecuteValidation MethodImplemented Method Implemented at Receiving Lab ReceivingLab->MethodImplemented TransferProtocol->ReceivingLab Reviews & Approves MethodTraining->ReceivingLab DataAnalysis Analyze Data vs. Acceptance Criteria ExecuteValidation->DataAnalysis DataAnalysis->OriginatingLab Troubleshoot (If Fails) TransferReport Generate Final Transfer Report DataAnalysis->TransferReport Results Meet Criteria TransferReport->OriginatingLab Review & Sign-off TransferReport->ReceivingLab Review & Sign-off

Caption: Workflow for a collaborative analytical method transfer process.

Conclusion

Transferring a bioanalytical method for this compound requires a systematic and collaborative approach between the originating and receiving laboratories. Careful consideration of instrumentation, sample preparation, and chromatographic conditions is essential. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of a robust assay, as it effectively compensates for analytical variability.[14] By establishing a comprehensive transfer protocol with clear acceptance criteria, laboratories can ensure the continued generation of high-quality, reliable data to support drug development programs.

References

Navigating the Labyrinth of Clinical Assays: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the landscape of clinical assays. This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to navigate the regulatory guidelines and ensure the integrity of bioanalytical results.

The use of internal standards (IS) is a cornerstone of quantitative bioanalysis, compensating for the variability inherent in sample preparation and analysis. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, are frequently employed. However, their selection and use are governed by stringent regulatory guidelines and a nuanced understanding of their analytical behavior is paramount.

Regulatory Landscape: A Harmonized Approach

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation.[1][2][3] While these guidelines do not exclusively focus on deuterated standards, they provide a framework for the validation of methods employing isotopically labeled internal standards. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline, adopted by both the FDA and EMA, further harmonizes these expectations.[3]

The core principle is that the internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection.[3][4] This ensures that any variability affecting the analyte will be mirrored by the internal standard, leading to an accurate and precise quantification.

Deuterated vs. ¹³C-Labeled Standards: A Head-to-Head Comparison

The ideal SIL internal standard is one that is chemically identical to the analyte, with the only difference being the isotopic composition.[5] While deuterated (²H-labeled) standards are widely used due to their cost-effectiveness, ¹³C-labeled standards are often considered the gold standard.[5][6] The key differences in their performance are summarized below.

FeatureDeuterated (²H) Internal Standards¹³C-Labeled Internal StandardsStructural Analog Internal Standards
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the analyte.[7][8][9][10]Typically co-elute perfectly with the analyte.[2][6][8]Retention time will differ from the analyte.
Matrix Effects Potential for differential matrix effects if chromatographic separation occurs.[6]Co-elution minimizes differential matrix effects, providing better compensation.[11]Susceptible to different matrix effects than the analyte.
Isotopic Stability Risk of back-exchange of deuterium atoms with protons, especially at exchangeable positions (-OH, -NH, -SH).[6]The ¹³C label is highly stable and not prone to exchange.[5]Not applicable.
Metabolic Stability Can exhibit a "metabolic switching" phenomenon where deuteration at a primary metabolic site shifts metabolism to a secondary site.[12][13][14]Generally does not alter metabolic pathways.Metabolism will differ from the analyte.
Availability and Cost Generally more readily available and less expensive.[5]Often more expensive and may require custom synthesis.[5]Varies depending on the compound.
The Chromatographic Isotope Effect

A well-documented phenomenon with deuterated standards is the "chromatographic isotope effect," where the deuterated molecule elutes slightly earlier than its non-deuterated counterpart in reversed-phase liquid chromatography.[7][10][15] This can lead to the analyte and the internal standard experiencing different matrix effects, potentially compromising the accuracy of the results.[6] The magnitude of this shift is influenced by the number and position of the deuterium atoms.[15][16]

Table 1: Illustrative Comparison of Retention Time (RT) Differences

AnalyteInternal StandardChromatographic SystemRT Analyte (min)RT Internal Standard (min)ΔRT (min)Reference
AmphetamineAmphetamine-d5Reversed-Phase UPLC-MS/MS3.253.22-0.03[8]
AmphetamineAmphetamine-¹³C6Reversed-Phase UPLC-MS/MS3.253.250.00[8]
OlanzapineOlanzapine-d3Reversed-Phase LC-MS/MS4.584.55-0.03[15]
Peptides (various)Deuterated Dimethyl LabeledReversed-Phase LC--Median shift of 2.0-2.9s[7]
Peptides (various)Deuterated Dimethyl LabeledCapillary Zone Electrophoresis--Negligible shift (0.12-0.18s)[7]
Metabolic Switching: An Unforeseen Detour

The substitution of hydrogen with deuterium can alter the metabolic fate of a drug, a phenomenon known as "metabolic switching."[12][13][14] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. If deuteration occurs at a primary site of metabolism, the metabolic pathway can be redirected to a different, non-deuterated site on the molecule. This can lead to the formation of unexpected metabolites and an altered pharmacokinetic profile.[12][17]

Table 2: Case Studies of Metabolic Switching

DrugDeuterated AnalogObservationConsequenceReference
Caffeine1-CD₃-caffeineN-demethylation at the 1-position was depressed, and metabolism was shifted to other positions.Altered metabolite profile.[12]
Doxophyllined₄-doxophylline and d₇-doxophyllineTriggered a multidirectional metabolic switch, altering the relative abundances of metabolites.Did not improve pharmacokinetic parameters as expected.[13][14]
Enzalutamided₃-EnzalutamideN-demethylation was attenuated, leading to increased exposure of the parent drug.Reduced formation of the N-demethylated metabolite.[17]

Experimental Protocols for Internal Standard Evaluation

A robust bioanalytical method validation should include a thorough evaluation of the chosen internal standard. The following protocol outlines the key experiments for comparing the performance of different internal standards.

Objective: To select the most appropriate internal standard (deuterated, ¹³C-labeled, or structural analog) for a clinical assay by evaluating its performance based on regulatory guidelines.

Materials:

  • Analyte reference standard

  • Deuterated internal standard

  • ¹³C-labeled internal standard

  • Structural analog internal standard (if applicable)

  • Blank biological matrix from at least six different sources

  • All necessary reagents and solvents for sample preparation and LC-MS/MS analysis

Procedure:

  • Stock and Working Solution Preparation: Prepare separate stock solutions for the analyte and each internal standard. From these, prepare working solutions for spiking into the biological matrix.

  • Method Development and Optimization: Develop an LC-MS/MS method that provides adequate retention, peak shape, and sensitivity for the analyte and all potential internal standards.

  • Validation Experiments: Perform the following validation experiments for each candidate internal standard according to FDA/EMA/ICH M10 guidelines.[1][2][3][18]

    • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences co-elute with the analyte or the internal standard.

    • Matrix Effect: Evaluate the ion suppression or enhancement for the analyte and the internal standard in at least six different lots of blank matrix. The coefficient of variation (CV%) of the internal standard-normalized matrix factor should be ≤15%.

    • Accuracy and Precision: Prepare quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), low, medium, and high). Analyze five replicates of each QC level. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (CV%) should be ≤15% (≤20% at the LLOQ).

    • Recovery: Determine the extraction recovery of the analyte and the internal standard at three concentrations (low, medium, and high). While 100% recovery is not required, it should be consistent and reproducible.[18][19]

    • Stability: Evaluate the stability of the analyte and internal standard under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

  • Data Analysis and Comparison: Summarize the results of the validation experiments in a table for direct comparison of the performance of each internal standard.

Acceptance Criteria for Internal Standard Selection:

  • Co-elution: The ideal internal standard will co-elute with the analyte. Any significant chromatographic shift should be carefully evaluated for its impact on matrix effects.

  • Matrix Effect Compensation: The internal standard should effectively compensate for matrix effects, demonstrated by a consistent internal standard-normalized matrix factor across different matrix lots.

  • Accuracy and Precision: The use of the internal standard should result in accuracy and precision values that meet the acceptance criteria defined in the regulatory guidelines.

  • Stability: The internal standard should be stable under all tested conditions.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the experimental workflow and the logical relationships in selecting an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Evaluation cluster_decision Decision prep_stock Prepare Stock Solutions (Analyte & IS Candidates) prep_working Prepare Working Solutions prep_stock->prep_working prep_qc Prepare Calibration Standards & QCs prep_working->prep_qc sample_prep Sample Preparation (Extraction) prep_qc->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis selectivity Selectivity lcms_analysis->selectivity matrix_effect Matrix Effect lcms_analysis->matrix_effect accuracy_precision Accuracy & Precision lcms_analysis->accuracy_precision recovery Recovery lcms_analysis->recovery stability Stability lcms_analysis->stability compare Compare Performance Data selectivity->compare matrix_effect->compare accuracy_precision->compare recovery->compare stability->compare select_is Select Optimal Internal Standard compare->select_is

Fig. 1: Experimental workflow for internal standard evaluation.

Fig. 2: Decision pathway for selecting the optimal internal standard.

References

Safety Operating Guide

Proper Disposal of Norethindrone Acetate-D8: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of Norethindrone Acetate-D8 is paramount for environmental protection and laboratory safety. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, which is classified as a hazardous substance. Adherence to these protocols is critical due to the compound's potential health risks, including being a suspected carcinogen and having the potential to damage fertility or the unborn child.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][4] All handling should be performed in a well-ventilated area to avoid inhalation of dust or vapors.[4][5] In the event of a spill, the material should be contained to prevent it from entering drains or water courses.[1][2][4] Spilled material should be collected using an absorbent material, and the contaminated waste must be disposed of as hazardous waste in accordance with local, regional, national, and international regulations.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must not be done with household garbage or by release into the sewage system.[2] The following steps outline the required disposal process:

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be classified as hazardous chemical waste.

    • This waste must be segregated from other laboratory waste streams to ensure proper handling and disposal.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should prominently display "Hazardous Waste" and identify the contents, including "this compound."

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1]

    • The storage area should be cool, dry, and well-ventilated.[1][5] The container should be kept tightly closed.[1][5]

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.

    • All disposal activities must be conducted in strict accordance with all applicable local, state, and federal regulations.[1][3][4]

Quantitative Data Summary

While specific quantitative thresholds for disposal are determined by local regulations, the following table summarizes key hazard classifications for Norethindrone Acetate.

Hazard ClassificationRegulation/StandardDetails
Carcinogenicity GHS ClassificationCategory 2: Suspected of causing cancer.[1][4]
Reproductive Toxicity GHS ClassificationCategory 1A: May damage fertility or the unborn child.[1]
Aquatic Toxicity GHS ClassificationVery toxic to aquatic life with long-lasting effects.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 This compound Waste Management start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe segregate Segregate as Hazardous Chemical Waste ppe->segregate containerize Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->containerize store Store in a Designated, Secure Area containerize->store disposal Arrange for Disposal by a Licensed Waste Management Contractor store->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.